Beraprost Sodium
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCZZXIRLARSET-VJRSQJMHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88430-50-6 (Parent) | |
| Record name | Beraprost sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048585 | |
| Record name | Beraprost sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88475-69-8, 88430-50-6 | |
| Record name | Beraprost sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beraprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beraprost sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3a,8b-Tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-yn-1-yl)-1H-cyclopenta[b]benzofuran-5-butanoic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERAPROST SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15K99VDU5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of Beraprost: A Prostacyclin Analogue
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Beraprost is a synthetic, orally active prostacyclin (PGI₂) analogue with potent vasodilatory and antiplatelet properties. It functions as a high-affinity agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor initiates a signaling cascade involving the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP is the primary mechanism through which Beraprost exerts its pharmacological effects, including relaxation of vascular smooth muscle and inhibition of platelet activation and aggregation. This technical guide provides a comprehensive overview of the pharmacological profile of Beraprost, including its mechanism of action, receptor binding characteristics, pharmacodynamic effects, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are also presented to facilitate further research and development.
Mechanism of Action
Beraprost mimics the action of endogenous prostacyclin by binding to and activating the IP receptor.[1] This receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[2] The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[3]
PKA, in turn, phosphorylates various downstream targets in vascular smooth muscle cells and platelets, ultimately leading to a decrease in intracellular calcium levels.[4] In vascular smooth muscle, this results in vasodilation and a reduction in blood pressure.[4][5] In platelets, the PKA-mediated signaling cascade inhibits platelet activation, adhesion, and aggregation, thereby preventing thrombus formation.[6] Beraprost has also been shown to possess anti-inflammatory and cytoprotective effects.[7]
Signaling Pathway of Beraprost
Receptor Binding Profile
Beraprost is a selective agonist for the prostacyclin (IP) receptor. While comprehensive quantitative binding data for Beraprost across all human prostanoid receptor subtypes is limited in publicly available literature, studies on murine prostanoid receptors indicate a high affinity for the IP receptor.[6] This selectivity is crucial for its therapeutic action, as binding to other prostanoid receptors could lead to off-target effects. For instance, activation of the thromboxane receptor (TP) can cause vasoconstriction and platelet aggregation.
Table 1: Receptor Binding Affinity of Beraprost (Illustrative)
| Receptor Subtype | Ligand | Species | Ki (nM) | Reference |
| IP | Beraprost | Mouse | High Affinity | [6] |
| EP1 | Beraprost | Mouse | Low Affinity | [6] |
| EP2 | Beraprost | Mouse | Low Affinity | [6] |
| EP3 | Beraprost | Mouse | Low Affinity | [6] |
| EP4 | Beraprost | Mouse | Low Affinity | [6] |
| DP | Beraprost | Mouse | Low Affinity | [6] |
| FP | Beraprost | Mouse | Low Affinity | [6] |
| TP | Beraprost | Mouse | Low Affinity | [6] |
Note: This table is illustrative and based on available data. Further studies are needed to fully characterize the binding profile of Beraprost at human prostanoid receptors.
Pharmacodynamics
The primary pharmacodynamic effects of Beraprost are vasodilation and inhibition of platelet aggregation, both mediated by the increase in intracellular cAMP.
Inhibition of Platelet Aggregation
Beraprost potently inhibits platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, and thromboxane A₂ analogues.[3] The inhibitory effect is dose-dependent.
Table 2: In Vitro Inhibition of Human Platelet Aggregation by Beraprost
| Agonist | Assay Method | IC50 (nM) | Reference |
| ADP | Light Scattering | 2 - 5 | [1] |
| Epinephrine | Light Scattering | 2 - 5 | [1] |
| U46619 (Thromboxane A₂ analogue) | Light Scattering | 0.2 - 0.5 | [1] |
| Collagen (low concentration) | Light Scattering | 0.2 - 0.5 | [1] |
Vasodilation
In vascular smooth muscle cells, the PKA-mediated phosphorylation of downstream targets, such as myosin light chain kinase, leads to smooth muscle relaxation and vasodilation.[8] This effect contributes to the reduction of peripheral, pulmonary, and coronary vascular resistance.
Pharmacokinetics
Beraprost is formulated for oral administration. The following pharmacokinetic parameters have been reported in healthy human volunteers following a single oral dose.
Table 3: Pharmacokinetic Parameters of Beraprost in Healthy Volunteers (40 µg single oral dose)
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (h) | 0.58 ± 0.48 | [4][8] |
| Cmax (pg/mL) | 601.14 ± 214.81 | [4][8] |
| AUC0-t (pg·h/mL) | 1020.41 ± 214.63 | [4][8] |
| t1/2 (h) | 1.29 ± 0.43 | [8] |
Experimental Protocols
Radioligand Binding Assay for IP Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Beraprost for the human IP receptor.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]
- 3. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostacyclin facilitates vascular smooth muscle cell phenotypic transformation via activating TP receptors when IP receptors are deficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Beraprost Sodium: A Technical Guide to Prostacyclin IP Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the binding affinity and pharmacology of Beraprost Sodium, a stable and orally active prostacyclin (PGI₂) analogue, with respect to the prostacyclin I₂ receptor (IP receptor). Beraprost is a potent vasodilator and inhibitor of platelet aggregation, with therapeutic applications in peripheral arterial disease and pulmonary arterial hypertension.[1][2][3] Its mechanism of action is primarily mediated through its specific interaction with the IP receptor, a G protein-coupled receptor (GPCR).[1]
Quantitative Binding Affinity Data
The affinity of this compound for the IP receptor has been quantified through radioligand binding assays, which measure the interaction between a radiolabeled ligand and its receptor. The key parameters are the equilibrium dissociation constant (Kd), which indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium, and the maximal binding capacity (Bmax), which reflects the density of receptors in the tissue.[4] Functional potency is often expressed as the pIC₅₀, the negative logarithm of the concentration causing 50% inhibition of a specific cellular response.
The binding characteristics of this compound (also referred to by its development code, TRK-100) to IP receptors on human and rat platelets are summarized below.[4]
| Parameter | Species / Tissue | Value | Notes |
| Kd | Human Platelets | 133 nmol/L | Equilibrium Dissociation Constant from Scatchard analysis using [³H]-TRK-100.[4] |
| Bmax | Human Platelets | 46 fmol/10⁸ platelets (approx. 275 sites/cell ) | Maximal concentration of binding sites.[4] |
| Kd | Rat Platelets | 66 nmol/L | Equilibrium Dissociation Constant from Scatchard analysis using [³H]-TRK-100.[4] |
| Bmax | Rat Platelets | 124 fmol/10⁸ platelets (approx. 750 sites/cell ) | Maximal concentration of binding sites.[4] |
| pIC₅₀ | Human Platelets | 8.26 | Functional assay: Inhibition of ADP-induced platelet aggregation. |
| pIC₅₀ | Human Platelets | 8.56 | Functional assay: Inhibition of P-selectin expression. |
Competitive binding studies on rat platelets indicated that Beraprost was approximately 1.5 times less active than native prostacyclin (PGI₂) but 3 times more potent than Prostaglandin E₁ (PGE₁) in displacing the radiolabeled Beraprost.[4] Other prostanoids like PGE₂, PGD₂, and PGF₂α showed no significant affinity for the IP receptor binding sites.[4] While Beraprost's primary target is the IP receptor, some studies suggest it may also exhibit lower affinity cross-binding to the prostaglandin E₂ receptor subtype 4 (EP₄), which can also contribute to its vasodilatory effects.[5]
Prostacyclin IP Receptor Signaling Pathway
The prostacyclin IP receptor is a classic G protein-coupled receptor that primarily couples to the stimulatory G protein, Gs.[6][7] Activation of the IP receptor by an agonist like Beraprost initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Upon binding, the receptor-agonist complex activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC).[5][7] AC catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[8] PKA then phosphorylates various downstream targets, including myosin light chain kinase (MLCK) in smooth muscle cells, leading to its inhibition and ultimately causing muscle relaxation and vasodilation.[7] In some cellular contexts, the IP receptor can also couple to Gq or Gi proteins, activating phospholipase C and influencing intracellular calcium levels.[9] In vascular tissue, the PKA-mediated signaling can also involve the activation of nitric oxide synthase (eNOS) and ATP-sensitive potassium (Kₐₜₚ) channels.[10][11]
Caption: Canonical signaling cascade following this compound binding to the IP receptor.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for the IP receptor is typically achieved through competitive or saturation radioligand binding assays.[12][13] A generalized protocol for a filtration-based competitive binding assay is detailed below.
Principle
This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGI₂ or [³H]-Beraprost) for binding to IP receptors in a membrane preparation.[4][12] The concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.
General Workflow
Caption: Key steps in a competitive radioligand binding assay using the filtration method.
Detailed Methodology
-
Membrane Preparation:
-
Platelets or cells expressing the IP receptor are harvested and washed.[14]
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[14]
-
The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[14]
-
The membrane pellet is washed, resuspended in buffer, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.[14]
-
-
Binding Assay (performed in a 96-well plate):
-
To each well, add the following in order:
-
Receptor membranes (e.g., 50-100 µg protein).[14]
-
A range of concentrations of unlabeled this compound (the competitor). For determining non-specific binding, a high concentration of a known IP agonist is used. For total binding, only buffer is added.[14]
-
A fixed concentration of the radioligand (e.g., [³H]-TRK-100), typically at a concentration close to its Kd value.[14]
-
-
The plate is incubated, often for 60-90 minutes at a controlled temperature (e.g., 30°C), with gentle agitation to allow the binding to reach equilibrium.[14]
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[14][15]
-
The filters are immediately washed multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
-
Filters are dried, and a scintillation cocktail is added. The radioactivity retained on each filter is then quantified using a scintillation counter.[14]
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts with no competitor).[15]
-
The specific binding data is plotted against the logarithm of the competitor (Beraprost) concentration.
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[14]
-
The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[15]
-
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific binding of the new stable epoprostenol analogue this compound to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 6. Prostanoid signaling, localization, and expression of IP receptors in rat thick ascending limb cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 8. researchgate.net [researchgate.net]
- 9. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 10. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
Intracellular Signaling Pathways Activated by Beraprost Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beraprost sodium (BPS), a stable and orally active prostacyclin (PGI₂) analog, exerts its therapeutic effects through the activation of intricate intracellular signaling networks. Primarily indicated for pulmonary arterial hypertension and peripheral arterial disease, its mechanism of action extends beyond vasodilation and anti-platelet aggregation. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound. It summarizes key quantitative data, offers detailed experimental protocols for the investigation of these pathways, and presents visual diagrams of the signaling cascades and experimental workflows.
Core Signaling Pathways
This compound's primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] This interaction initiates a cascade of intracellular events, with the cyclic adenosine monophosphate (cAMP) pathway being central. However, evidence also points to the involvement of other receptors and downstream effectors, creating a complex signaling web.
The Canonical IP Receptor-cAMP-PKA Pathway
The most well-established pathway activated by this compound begins with its binding to the IP receptor on the surface of vascular endothelial and smooth muscle cells, as well as platelets.[1][2] This binding event triggers the following cascade:
-
Gαs Protein Activation: The activated IP receptor couples to the stimulatory G protein, Gαs.
-
Adenylate Cyclase Activation: Gαs, in its active GTP-bound state, stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).
Activated PKA then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
Downstream Effectors of the cAMP-PKA Axis
-
eNOS Activation and Nitric Oxide Production: In endothelial cells, PKA can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[5] NO is a potent vasodilator and inhibitor of platelet aggregation, contributing significantly to the therapeutic effects of this compound.
-
Modulation of Cell Cycle Proteins: this compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs). This effect is, at least in part, mediated by the cAMP-PKA pathway's ability to prevent the downregulation of the cyclin-dependent kinase inhibitor p27(Kip1).[6] By maintaining p27(Kip1) levels, BPS helps to arrest the cell cycle in the G1 phase.[6]
Alternative and Complementary Signaling Pathways
Beyond the canonical cAMP-PKA axis, this compound's effects are also mediated by other signaling pathways:
-
EP4 Receptor Cross-Activation: this compound can also bind to the prostaglandin E2 receptor subtype 4 (EP4), another Gs-coupled receptor.[7] This interaction also leads to cAMP production and contributes to the overall cellular response, particularly in the context of pulmonary hypertension where IP receptor expression may be altered.[7]
-
Epac Pathway Activation: In addition to PKA, cAMP can directly activate the Exchange protein directly activated by cAMP (Epac). At therapeutic concentrations, this compound has been shown to activate Epac in vascular smooth muscle cells.[8] The Epac-mediated pathway involves the activation of the small G-protein Rap1 and subsequent inhibition of RhoA, a key regulator of the actin cytoskeleton. This mechanism is implicated in the inhibition of VSMC migration.[8]
-
Inhibition of TGF-β/Smad Signaling: this compound can counteract pro-fibrotic signaling by inhibiting the transforming growth factor-beta (TGF-β) pathway. It has been demonstrated to reduce the phosphorylation of Smad2, a key downstream effector of TGF-β signaling.[9]
-
Inhibition of p38 MAPK Signaling: In the context of diabetic nephropathy and cardiomyopathy, this compound has been shown to exert protective effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammatory responses.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of this compound with its targets and its effects on downstream signaling components.
| Parameter | Value | Cell/System | Reference |
| IP Receptor Binding | |||
| Kd | 133 nmol/l | Human platelets | [12] |
| Kd | 66 nmol/l | Rat platelets | [12] |
| Platelet Aggregation Inhibition | |||
| pIC₅₀ (ADP-induced) | 8.26 | In vitro | |
| VSMC Migration Inhibition | |||
| Significant Inhibition | 1, 10, and 100 nmol/L | Human VSMC | [12] |
| p27(Kip1) Expression | |||
| Attenuation of Proliferation | 35% | Canine coronary artery | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Whole-cell radioligand saturation binding [protocols.io]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. VSMCs wound healing (migration) assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
Beraprost Sodium and Its Impact on Platelet Cyclic AMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beraprost Sodium, a synthetic and orally active prostacyclin (PGI2) analogue, is a potent inhibitor of platelet aggregation. Its mechanism of action is intrinsically linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels within platelets. This technical guide provides an in-depth exploration of the pharmacological effects of this compound on platelet cAMP signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Introduction
Platelet activation and aggregation are critical events in hemostasis and thrombosis. Cyclic AMP is a key intracellular second messenger that plays a pivotal role in maintaining platelet quiescence. Agents that elevate intra-platelet cAMP levels are effective in preventing platelet aggregation and thrombus formation. This compound is a stable PGI2 analogue designed to mimic the anti-platelet effects of endogenous prostacyclin. This document serves as a comprehensive resource for understanding the molecular interactions and downstream effects of this compound on platelet physiology, with a core focus on its regulation of cAMP.
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound exerts its antiplatelet effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor on the surface of platelets. This initiates a signaling cascade that leads to an increase in intracellular cAMP levels.
Signaling Pathway Diagram
Caption: this compound signaling cascade in platelets.
Quantitative Data
While several studies confirm a dose-dependent increase in cAMP levels in response to this compound, specific quantitative data directly correlating Beraprost concentration with absolute intracellular cAMP levels in platelets (e.g., pmol/10⁸ platelets) is not consistently reported in publicly available literature. However, a significant body of data exists on its effects on platelet aggregation, which is a direct downstream consequence of elevated cAMP.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist | This compound IC₅₀ (nM) |
| U46619 (Thromboxane A₂ analogue) | 0.2 - 0.5 |
| Collagen (low concentration) | 0.2 - 0.5 |
| ADP | 2 - 5 |
| Epinephrine | 2 - 5 |
Data sourced from studies utilizing light scattering aggregometry.
Table 2: Ex Vivo Inhibition of Platelet Aggregation in Humans
| Oral Dose of this compound | Agonist | Mean Inhibition of Aggregation (%) |
| 60 µg | ADP (2 µM) | 10 |
| 60 µg | ADP (5 µM) | 19 |
| 60 µg | ADP (10 µM) | 16 |
| 60 µg | Collagen (1.25 µg/mL) | 6 ± 4 |
Inhibition measured during the first hour after drug intake on day 8 of treatment.
Table 3: Receptor Binding Affinity of this compound
| Species | Dissociation Constant (Kd) (nmol/L) | Max. Binding Sites (Bmax) (fmol/10⁸ platelets) |
| Human | 133 | 46 |
| Rat | 66 | 124 |
Table 4: Intraplatelet cAMP Levels Following Combined Administration
| Treatment | Initial cAMP (pmol/10⁹ platelets) | cAMP at Day 14 (pmol/10⁹ platelets) |
| Beraprost (120 µg t.i.d.) + Cilostazol (200 mg t.i.d.) | 6.87 ± 2.25 | 9.84 ± 4.59 |
Note: This study involved the co-administration of Cilostazol, a phosphodiesterase inhibitor, which also increases cAMP levels.[1]
Experimental Protocols
Measurement of Intracellular cAMP Levels
This protocol outlines a typical competitive immunoassay for the quantification of cAMP in platelets.
4.1.1. Experimental Workflow
References
The Cytoprotective Role of Beraprost Sodium in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beraprost sodium (BPS), a stable and orally active prostacyclin (PGI₂) analogue, exhibits significant cytoprotective effects on vascular endothelial cells. This technical guide delineates the molecular mechanisms underpinning these effects, focusing on its role in mitigating oxidative stress, inhibiting apoptosis, and modulating key signaling pathways. Through the activation of the prostacyclin I₂ (IP) receptor and subsequent elevation of intracellular cyclic adenosine monophosphate (cAMP), this compound initiates a cascade of events that collectively enhance endothelial cell survival and function. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its efficacy, and visual representations of the involved signaling pathways to support further research and drug development in cardiovascular and related diseases.
Introduction
Endothelial dysfunction is a critical initiating factor in the pathogenesis of various cardiovascular diseases, including atherosclerosis, pulmonary hypertension, and ischemic disorders. The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, plays a pivotal role in regulating vascular tone, inflammation, and coagulation. Insults such as oxidative stress, inflammatory cytokines, and toxins can lead to endothelial cell injury and apoptosis, compromising vascular integrity and function.
This compound, a synthetic PGI₂ analogue, has emerged as a promising therapeutic agent with potent vasodilatory, antiplatelet, and cytoprotective properties.[1][2] Its protective effects on the endothelium are a key aspect of its therapeutic potential. This guide provides an in-depth examination of the mechanisms by which this compound confers protection to endothelial cells, supported by quantitative data from preclinical studies.
Mechanisms of Cytoprotection
The cytoprotective effects of this compound on endothelial cells are multifaceted, primarily revolving around its ability to counteract cellular stress and apoptosis through the activation of specific signaling pathways.
Reduction of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a major contributor to endothelial cell damage. This compound has been shown to effectively mitigate oxidative stress in endothelial cells.[3][4]
One of the key mechanisms is the inhibition of lipid peroxidation.[5] In models of peroxide-induced endothelial cell injury, this compound significantly inhibits the increase in lipid peroxides, thereby preserving membrane integrity and cellular function.[5] Furthermore, clinical studies have demonstrated that oral administration of this compound can decrease markers of oxidative stress, such as urinary 8-iso-prostaglandin F₂α, in patients with coronary artery disease.[4]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a crucial process in the removal of damaged or unwanted cells. However, excessive endothelial cell apoptosis can lead to a loss of the protective endothelial barrier. This compound has been demonstrated to attenuate apoptosis in endothelial cells induced by various stimuli, including cigarette smoke extract and uremic toxins.[3][6]
The anti-apoptotic effect of this compound is mediated, at least in part, by the modulation of key apoptotic regulators. Studies have shown that this compound treatment leads to a decrease in the apoptotic index and caspase-3 activity in human umbilical vein endothelial cells (HUVECs) exposed to apoptotic inducers.[3]
Modulation of Signaling Pathways
The primary mechanism of action of this compound involves its interaction with the prostacyclin (IP) receptor, a G-protein coupled receptor on the surface of endothelial cells.[2] This interaction triggers a cascade of intracellular events that are central to its cytoprotective effects.
-
cAMP/PKA Pathway: Binding of this compound to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][7] Elevated cAMP, in turn, activates Protein Kinase A (PKA), a key downstream effector that phosphorylates various target proteins involved in cell survival and function.[8]
-
eNOS/NO Pathway: A critical target of the PKA signaling pathway is endothelial nitric oxide synthase (eNOS). PKA-mediated phosphorylation of eNOS at Ser-1179 enhances its activity, leading to increased production of nitric oxide (NO).[8][9] NO is a potent vasodilator and also possesses anti-inflammatory and anti-apoptotic properties, contributing significantly to the cytoprotective effects of this compound.
-
Inhibition of VCAM-1 Expression: this compound has been shown to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[10][11] VCAM-1 is an important adhesion molecule involved in the recruitment of inflammatory cells to the endothelium, a key step in the development of atherosclerosis. By inhibiting VCAM-1 expression, this compound reduces endothelial inflammation.
Quantitative Data on Cytoprotective Effects
The following tables summarize the quantitative data from various studies investigating the cytoprotective effects of this compound on endothelial cells.
| Parameter | Cell Type | Inducing Agent | This compound Concentration | Effect | Reference |
| Cell Viability | Vascular Endothelial Cells | t-butyl hydroperoxide or 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid | 1-3 µmol/L or higher | Significantly inhibited the decrease in cell viability | [5] |
| Lipid Peroxides | Vascular Endothelial Cells | t-butyl hydroperoxide or 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid | 1-3 µmol/L or higher | Significantly inhibited the increase in lipid peroxides | [5] |
| Apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | Cigarette Smoke Extract (CSE) | Varied Concentrations | Decreased apoptosis in a dose-dependent manner | [3] |
| cAMP Levels | Human Umbilical Vein Endothelial Cells (HUVECs) | Cigarette Smoke Extract (CSE) | Varied Concentrations | Enhanced cAMP levels | [3] |
| VCAM-1 Expression | Human Vascular Endothelial Cells | Tumor Necrosis Factor-alpha (TNF-α) | 10⁻⁵ mol/L | Significantly decreased TNF-α-induced VCAM-1 expression | [4][12] |
| U937 Cell Adhesion | Human Vascular Endothelial Cells | Tumor Necrosis Factor-alpha (TNF-α) | 10⁻⁵ mol/L | Repressed monocytoid U937 cell adhesion | [4][12] |
| HAEC Injury (LDH release) | Human Aortic Endothelial Cells (HAECs) | Uremic Toxins (Indoxyl sulfate, p-cresol) | 1 nmol/L or higher | Reversed HAEC injury | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytoprotective effects of this compound on endothelial cells.
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function.
-
Culture Medium: HUVECs are typically cultured in Endothelial Growth Medium (EGM), such as EGM-2, supplemented with growth factors, cytokines, and fetal bovine serum (FBS).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a trypsin-EDTA solution and subcultured at a suitable ratio.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or the inducing agent (e.g., an oxidizing agent) for the specified duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat HUVECs with this compound and/or the apoptotic stimulus as required.
-
Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the HUVECs with a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Enzymatic Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA) in a 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitroaniline (pNA) at 405 nm. The caspase-3 activity is proportional to the color intensity.
Intracellular cAMP Measurement
-
Cell Treatment and Lysis: Treat HUVECs as required and then lyse the cells with the provided lysis buffer from a commercial cAMP enzyme immunoassay (EIA) kit.
-
EIA Procedure: Perform the competitive EIA according to the manufacturer's instructions. This typically involves incubating the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated 96-well plate.
-
Substrate Addition and Measurement: After washing, add a substrate solution and measure the absorbance at the appropriate wavelength. The cAMP concentration is determined by comparison with a standard curve.
Western Blot for eNOS Phosphorylation
-
Protein Extraction: Extract total protein from treated HUVECs using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated eNOS (Ser-1179) and total eNOS.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound Signaling Pathway in Endothelial Cells.
Caption: Experimental Workflow for Apoptosis Assay.
Conclusion
This compound exerts robust cytoprotective effects on endothelial cells through a well-defined mechanism involving the activation of the IP receptor, increased intracellular cAMP, and subsequent activation of the PKA and eNOS/NO signaling pathways. These actions collectively lead to a reduction in oxidative stress, inhibition of apoptosis, and suppression of endothelial inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other prostacyclin analogues in the treatment of cardiovascular diseases characterized by endothelial dysfunction. Further research into the downstream targets of these pathways will continue to elucidate the full spectrum of this compound's beneficial effects on the vasculature.
References
- 1. Enhancement by this compound, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of oral this compound, a prostaglandin I2 analogue, on endothelium dependent vasodilatation in the forearm of patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates cigarette smoke extract-induced apoptosis in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the prostaglandin I2 analogue, this compound, on vascular cell adhesion molecule-1 expression in human vascular endothelial cells and circulating vascular cell adhesion molecule-1 level in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytoprotective action of this compound against peroxide-induced damage in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of human umbilical vein endothelial cell morphology and tubulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional stimulation of the eNOS gene by the stable prostacyclin analogue beraprost is mediated through cAMP-responsive element in vascular endothelial cells: close link between PGI2 signal and NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Experimental study on culture method of human umbilical vein endothelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Properties of Beraprost Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beraprost sodium, a stable and orally active prostacyclin (PGI₂) analogue, has demonstrated significant anti-inflammatory properties in a variety of in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data from preclinical research. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, key signaling pathways implicated in the anti-inflammatory action of this compound are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. This compound, originally developed for its vasodilatory and antiplatelet effects, has emerged as a compound with potent anti-inflammatory activities.[1][2] Its ability to modulate key inflammatory pathways suggests its therapeutic potential beyond its current indications. This guide focuses on the in vitro evidence that elucidates the cellular and molecular mechanisms underlying the anti-inflammatory effects of this compound.
Quantitative Data on Anti-inflammatory Effects
The in vitro efficacy of this compound in mitigating inflammatory responses has been quantified in several studies. The following tables summarize the key findings on its impact on pro-inflammatory cytokine expression and other inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Lipopolysaccharide (LPS)-Stimulated A549 Human Pulmonary Alveolar Epithelial Cells [3][4]
| Cytokine | Treatment | Fold Change vs. Control |
| TNF-α | LPS (1 µg/mL) | 8-fold increase |
| LPS (1 µg/mL) + Beraprost (10 µM) | Significantly reversed | |
| IL-1β | LPS (1 µg/mL) | 2.5-fold increase |
| LPS (1 µg/mL) + Beraprost (10 µM) | Significantly reversed |
Table 2: Effect of this compound on 5-Hydroxytryptamine (5-HT)-Induced Edema in Rat Paw [5]
| Treatment | Edema Response (% of 5-HT alone) |
| 5-HT (17 nmol/paw) | 100% |
| 5-HT + Beraprost (10⁻¹³ mol/paw) | 91.19 ± 2.22% |
| 5-HT + Beraprost (10⁻¹² mol/paw) | 85.79 ± 4.85% |
| 5-HT + Beraprost (10⁻¹¹ mol/paw) | 78.49 ± 3.95% |
Key Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways. The primary mechanism involves the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This, in turn, influences downstream pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
cAMP/PKA Pathway
Activation of the IP receptor by this compound stimulates adenylyl cyclase, leading to the production of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets to mediate anti-inflammatory responses.[7]
Caption: this compound activates the cAMP/PKA signaling pathway.
Inhibition of the p38 MAPK Pathway
The p38 MAPK pathway is a critical regulator of inflammatory responses, and its activation is associated with the production of pro-inflammatory cytokines.[8][9] In vitro studies have shown that high glucose levels can activate the p38 MAPK pathway in renal cells.[8] this compound has been shown to inhibit the phosphorylation of p38 MAPK, thereby attenuating the downstream inflammatory cascade.[8][9][10]
Caption: this compound inhibits the p38 MAPK signaling pathway.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. Beraprost has been demonstrated to inhibit the release of TNF-α and IL-1β by downregulating NF-κB activation.[4]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the literature to assess the anti-inflammatory properties of this compound.
Cell Culture and Induction of Inflammation
-
Cell Line: Human pulmonary alveolar epithelial cells (A549) are commonly used.[3][4]
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is frequently used to induce an inflammatory response. A typical concentration is 1 µg/mL.[3][4]
-
This compound Treatment: Cells are often pre-treated with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes) before the addition of LPS.[3][4]
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
-
Objective: To quantify the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the cultured cells using a suitable commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is then used as a template for real-time PCR with specific primers for the target genes (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
-
Western Blot Analysis for Signaling Protein Phosphorylation
-
Objective: To assess the activation of signaling pathways by detecting the phosphorylation of key proteins like p38 MAPK.
-
Procedure:
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-phospho-p38 MAPK and anti-p38 MAPK).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
-
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
The in vitro data presented in this technical guide strongly support the anti-inflammatory properties of this compound. Its ability to suppress the production of pro-inflammatory cytokines and modulate key signaling pathways, including the cAMP/PKA, p38 MAPK, and NF-κB pathways, highlights its potential as a multi-faceted anti-inflammatory agent. The detailed experimental protocols and pathway diagrams provided herein offer a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. Continued investigation is warranted to fully elucidate its mechanisms of action and to translate these promising in vitro findings into clinical benefits.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound Combined with Sildenafil and Its Effects on Vascular Endothelial Function and Inflammation in Patients Experiencing Left Heart Failure Complicated with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a prostacyclin (PGI) analogue, ameliorates lipopolysaccharide-induced cellular injury in lung alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Anti-inflammatory effects of this compound, a stable analogue of PGI2, and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin and this compound as suppressors of activated rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Protective Effect of this compound on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protective Effect of this compound on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
Beraprost Sodium: A Deep Dive into its Anti-Platelet Aggregation Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beraprost sodium, a stable and orally active prostacyclin (PGI2) analogue, is a potent inhibitor of platelet aggregation.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-platelet effects of this compound, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a deeper understanding and further research in this area. Beraprost exerts its primary effect by binding to the prostacyclin I2 (IP) receptor on platelets, initiating a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.[4] Key downstream effects include the activation of adenylate cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and the subsequent inhibition of calcium mobilization and thromboxane A2 (TXA2) formation.[1][4]
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound mimics the action of endogenous prostacyclin, a powerful vasodilator and inhibitor of platelet aggregation.[3][5] Its mechanism is primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the surface of platelets.[4][6]
Upon binding to the IP receptor, Beraprost initiates the following signaling cascade:
-
G-Protein Activation: The activated IP receptor stimulates the Gs alpha subunit of the associated G-protein.[7]
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit, in turn, activates adenylyl cyclase, an enzyme embedded in the platelet membrane.[4][8]
-
cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4][9]
-
Inhibition of Platelet Activation: PKA activation results in the phosphorylation of various intracellular proteins that ultimately inhibit key processes required for platelet aggregation, including:
-
Inhibition of Calcium Influx: Beraprost has been shown to dose-dependently inhibit the influx of Ca++ into platelets, a critical step for platelet activation.[1][2]
-
Inhibition of Thromboxane A2 (TXA2) Formation: Beraprost suppresses the production of thromboxane A2, a potent platelet agonist.[1][10]
-
This cascade of events effectively counteracts the signals that promote platelet aggregation, leading to an overall anti-thrombotic effect.
Quantitative Analysis of Anti-Platelet Aggregation Effects
The inhibitory effects of this compound on platelet aggregation have been quantified in numerous studies using various agonists to induce aggregation. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of an inhibitor.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist | Aggregometry Method | IC50 (nM) | Species | Reference |
| U46619 (Thromboxane A2 analogue) | Light Scattering (LS) | 0.2 - 0.5 | Human | [10] |
| Collagen (low concentrations) | Light Scattering (LS) | 0.2 - 0.5 | Human | [10] |
| ADP | Light Scattering (LS) | 2 - 5 | Human | [10] |
| Epinephrine | Light Scattering (LS) | 2 - 5 | Human | [10] |
| Thrombin | Not Specified | 3 - 100 (dose-dependent inhibition) | Rat | [1] |
Light Scattering (LS) aggregometry is noted to be more sensitive in detecting small platelet aggregates compared to conventional Light Transmission (LT) aggregometry, resulting in lower IC50 values.[10]
Table 2: Ex Vivo and In Vivo Anti-Platelet Effects of Orally Administered this compound
| Dose | Study Type | Agonists | Effect | Species/Subject | Reference |
| 0.3 - 1 mg/kg (oral) | Ex Vivo (Whole Blood) | ADP, Collagen | Dose-dependent inhibition of platelet aggregation | Rat | [1] |
| 40 µg and 60 µg (single oral dose) | In Vivo | ADP | Decreased platelet aggregation at 1 hour | Healthy Volunteers | [8] |
| 40 µg and 60 µg (oral, t.i.d. for 3 days) | In Vivo | ADP | Decreased platelet aggregation at 0.5 and 1 hour | Healthy Volunteers | [8] |
| 60 µg (oral, 8-day treatment) | In Vivo | ADP (2, 5, 10 µM), Collagen (1.25 µg/mL) | Decreased platelet aggregation by 10%, 19%, 16%, and 6% respectively | Healthy Volunteers | [11] |
| 40 µg (oral, every 8h for 14 days) | In Vivo | ADP (10 µM) | Significantly decreased platelet aggregation | Diabetic Patients | [12] |
Detailed Experimental Protocols
The following sections describe the general methodologies employed in the studies cited to evaluate the anti-platelet effects of this compound.
In Vitro Platelet Aggregation Assays
Objective: To determine the direct inhibitory effect of this compound on platelet aggregation induced by various agonists in a controlled environment.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is drawn from subjects (human or animal) into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
The supernatant PRP is carefully collected.
-
-
Platelet Aggregometry:
-
Light Transmission Aggregometry (LTA):
-
PRP is placed in a cuvette in an aggregometer.
-
A baseline light transmission is established.
-
An agonist (e.g., ADP, collagen, thrombin) is added to induce platelet aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time.
-
-
Light Scattering (LS) Aggregometry:
-
This method is based on a particle counting principle and is more sensitive to the formation of small aggregates.[10]
-
The instrument detects the light scattered by platelet aggregates as they form.
-
-
-
Inhibition Studies:
-
PRP is pre-incubated with varying concentrations of this compound for a specified period before the addition of the agonist.
-
The degree of inhibition of aggregation is measured and compared to a control (without Beraprost).
-
IC50 values are calculated from the dose-response curve.
-
Ex Vivo and In Vivo Platelet Aggregation Studies
Objective: To assess the anti-platelet effect of this compound after oral administration.
General Protocol:
-
Study Design:
-
Subjects (animals or humans) are administered a specific dose of this compound or a placebo.
-
A crossover or parallel-group design may be used.
-
-
Blood Sampling:
-
Blood samples are collected at various time points before and after drug administration.
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is assessed in the collected whole blood or in PRP prepared from the samples using the methods described in Section 3.1.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Plasma concentrations of Beraprost and its metabolites may be measured and correlated with the anti-platelet effects to understand the drug's time course of action.
-
Concluding Remarks
This compound is a well-characterized inhibitor of platelet aggregation with a clearly defined mechanism of action centered on the prostacyclin signaling pathway. Its ability to increase intracellular cAMP levels effectively dampens the key physiological responses required for platelet activation and thrombus formation. The quantitative data from both in vitro and in vivo studies consistently demonstrate its potent anti-platelet effects at clinically relevant concentrations. The detailed experimental protocols provided herein offer a foundation for the design of future studies aimed at further elucidating the therapeutic potential of this compound in thrombotic disorders.
References
- 1. Studies on the antiplatelet effect of the stable epoprostenol analogue this compound and its mechanism of action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. [Short- and long-term effects of the new oral prostacyclin analogue, this compound, in patients with severe pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics and platelet antiaggregating effects of beraprost, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet-aggregation inhibition and hemodynamic effects of this compound, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound, a stable prostaglandin I2 analogue, on platelet aggregation in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the IP Receptor: An In-depth Technical Guide to the Molecular Targets of Beraprost Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beraprost sodium, a stable and orally active prostacyclin (PGI₂) analog, is primarily known for its potent vasodilatory and antiplatelet effects mediated through the activation of the prostacyclin receptor (IP receptor). However, a growing body of evidence reveals that the pharmacological profile of this compound is more complex, involving interactions with several other molecular targets. This technical guide provides a comprehensive overview of these non-IP receptor targets, detailing the signaling pathways involved, the quantitative data available, and the experimental methodologies used to elucidate these interactions. Understanding these alternative mechanisms is crucial for a complete comprehension of Beraprost's therapeutic effects and for the development of novel drugs with improved specificity and efficacy.
Prostaglandin E₂ Receptor Subtype 4 (EP4)
A significant alternative target for this compound is the prostaglandin E₂ receptor subtype 4 (EP4). This G-protein coupled receptor, like the IP receptor, is coupled to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Cross-binding of Beraprost to the EP4 receptor has been identified as a key mechanism contributing to its therapeutic effects, particularly in the context of pulmonary hypertension where IP receptor expression may be downregulated.[1][2][3][4]
Signaling Pathway
The activation of the EP4 receptor by Beraprost initiates a signaling cascade that complements the effects of IP receptor activation. A crucial downstream consequence of EP4 activation by Beraprost is the modulation of oxygen-sensitive voltage-gated potassium (Kv) channels in pulmonary artery smooth muscle cells (PASMCs).[1][2][3][5] This leads to hyperpolarization of the cell membrane and subsequent vasodilation. The vasodilatory responses to Beraprost were found to be reduced in the presence of an EP4 receptor antagonist.[1][2]
Experimental Protocols
1.2.1 EP4 Receptor Antagonism in Hypoxia-Induced Pulmonary Hypertension Models
-
Objective: To determine the role of the EP4 receptor in Beraprost-mediated effects on Kv channels.
-
Methodology:
-
Pulmonary artery smooth muscle cells (PASMCs) are isolated from rats with hypoxia-induced pulmonary hypertension.
-
Cells are treated with the selective EP4 receptor antagonist, GW627368X.
-
Following antagonist treatment, cells are exposed to this compound.
-
The expression of Kv channel α-subunits (Kv1.2, Kv1.5, and Kv2.1) is assessed using quantitative real-time PCR and Western blotting.
-
Kv channel currents (IK(V)) are measured using whole-cell patch-clamp electrophysiology.
-
-
Key Findings: Inhibition of the EP4 receptor with GW627368X significantly attenuates the Beraprost-induced upregulation of Kv channel expression and function.[5]
Potassium Channels
This compound has been shown to directly or indirectly modulate the activity of at least two types of potassium channels, contributing to its vasodilatory effects.
Voltage-gated K+ (Kv) Channels
As mentioned previously, Beraprost upregulates the expression and activity of O₂-sensitive Kv channels (Kv1.2, Kv1.5, and Kv2.1) in PASMCs.[1][3][5][6] This effect is particularly relevant in pulmonary hypertension, where the expression and function of these channels are often reduced. By restoring Kv channel function, Beraprost helps to repolarize the cell membrane, leading to vasodilation. This action is at least partially dependent on the EP4 receptor.[1][2][5]
ATP-sensitive K+ (KATP) Channels
In addition to Kv channels, Beraprost also appears to activate ATP-sensitive potassium (KATP) channels in the vascular smooth muscle.[7] The opening of KATP channels leads to potassium efflux and hyperpolarization, contributing to vasodilation. This mechanism has been observed in porcine retinal arterioles.
Experimental Protocols
2.3.1 Whole-Cell Patch-Clamp Electrophysiology for Kv Current Measurement
-
Objective: To measure the effect of Beraprost on Kv channel currents in PASMCs.
-
Methodology:
-
PASMCs are isolated and cultured.
-
Whole-cell patch-clamp recordings are performed using an Axopatch amplifier.
-
Cells are voltage-clamped at a holding potential of -70 mV.
-
Currents are evoked by depolarizing voltage steps (e.g., from -70 mV to +70 mV in 200-ms durations).
-
The effects of Beraprost, with and without channel blockers or receptor antagonists, are recorded and analyzed using software such as pCLAMP.
-
-
Key Findings: Beraprost treatment increases the amplitude of Kv currents in PASMCs from hypertensive models, and this effect is diminished by EP4 receptor antagonists.[1]
2.3.2 Vasodilation Assays with KATP Channel Blockers
-
Objective: To investigate the involvement of KATP channels in Beraprost-induced vasodilation.
-
Methodology:
-
Porcine retinal arterioles are isolated, cannulated, and pressurized in vitro.
-
Vessel diameter is continuously monitored using video microscopy.
-
A dose-response curve for Beraprost-induced vasodilation is established.
-
The experiment is repeated in the presence of the KATP channel blocker, glibenclamide.
-
-
Key Findings: Glibenclamide inhibits the vasodilation caused by Beraprost, indicating the involvement of KATP channels.[7]
Peroxisome Proliferator-Activated Receptor delta (PPARδ)
There is evidence suggesting that Beraprost can act as an agonist for the nuclear receptor PPARδ, particularly in vascular smooth muscle cells (VSMCs).[8] This interaction is linked to the antiproliferative effects of Beraprost. However, it is important to note that in other cell types, such as cardiac fibroblasts, the anti-fibrotic effects of Beraprost appear to be independent of PPARs and are primarily mediated by the IP receptor.[9]
Signaling Pathway
In VSMCs, Beraprost-mediated activation of PPARδ leads to the increased expression of inducible nitric oxide synthase (iNOS). The resulting increase in nitric oxide (NO) production contributes to the antiproliferative action of Beraprost. This pathway represents a distinct, non-IP receptor-mediated mechanism for the vasoprotective effects of Beraprost.
Experimental Protocols
3.2.1 Luciferase Reporter Assay for PPARδ Activation
-
Objective: To quantify the activation of PPARδ by Beraprost.
-
Methodology:
-
Rat aortic smooth muscle cells (RASMCs) are transfected with a luciferase reporter plasmid containing a consensus PPARδ-responsive element (PPRE) driving luciferase expression.
-
Transfected cells are treated with various concentrations of Beraprost.
-
The effect of PPARδ antagonists is also tested by pre-incubating the cells with the antagonist before adding Beraprost.
-
Luciferase activity is measured using a luminometer, with higher activity indicating greater PPARδ activation.
-
-
Key Findings: Beraprost increases PPRE-driven luciferase activity, and this effect is abolished by PPARδ antagonists.[8]
Downstream and Indirect Molecular Effects
Beyond direct receptor interactions, Beraprost influences several downstream signaling pathways and molecules that contribute to its overall therapeutic profile.
Inhibition of the TGF-β/Smad Pathway
In cardiac fibroblasts, Beraprost has been shown to suppress the transforming growth factor-β (TGF-β)/Smad signaling pathway, a key mediator of fibrosis.[9][10][11] Beraprost blocks the expression of TGF-β and the phosphorylation of Smad2, and reduces the DNA-binding activity of Smad proteins.[9][10][11] This anti-fibrotic effect in cardiac fibroblasts appears to be dependent on the IP receptor, as it is lost when the IP receptor is knocked down using siRNA.[9]
Inhibition of Matrix Metalloproteinases (MMPs)
Beraprost has demonstrated the ability to inhibit the activity of MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix and play a role in tissue remodeling, inflammation, and the pathogenesis of diseases like emphysema.
Anti-inflammatory Effects
Beraprost exerts anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
Quantitative Data Summary
While quantitative data on the binding affinities of Beraprost to non-IP receptors are limited in the literature, the following table summarizes the available information. For comparison, the binding affinity for the IP receptor is also included.
| Target | Parameter | Value | Species | Cell Type | Reference |
| IP Receptor | Kd | 133 nM | Human | Platelets | [5] in supplementary |
| Kd | 66 nM | Rat | Platelets | [5] in supplementary | |
| EP4 Receptor | - | Lower affinity than IP receptor | - | - | [1] |
| PPARδ | - | - | Rat | Aortic Smooth Muscle Cells | [8] |
Note: Specific Kd or Ki values for Beraprost binding to the EP4 receptor and PPARδ were not found in the reviewed literature.
Conclusion
The molecular pharmacology of this compound extends beyond its well-established interaction with the IP receptor. The engagement of the EP4 receptor, modulation of potassium channels (Kv and KATP), and activation of the PPARδ nuclear receptor represent important additional mechanisms that contribute to its therapeutic effects in various cardiovascular and pulmonary diseases. Furthermore, its influence on downstream signaling pathways, including the TGF-β/Smad pathway and the expression of inflammatory mediators and MMPs, underscores the multifaceted nature of this drug. A comprehensive understanding of these non-IP receptor targets is essential for optimizing the clinical use of Beraprost and for guiding the future development of more targeted prostanoid-based therapies. Further research is warranted to quantify the binding affinities of Beraprost for these alternative targets and to fully elucidate the intricate interplay between these diverse signaling pathways.
References
- 1. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Beraprost Upregulates KV Channel Expression and Function via EP4 Receptor in Pulmonary Artery Smooth Muscle Cells Obtained from Rats with Hypoxia-Induced Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of the antiproliferative effect of beraprost, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostacyclin analogue beraprost inhibits cardiac fibroblast proliferation depending on prostacyclin receptor activation through a TGF β-Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 11. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
The Pharmacodynamics of Orally Active Beraprost Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost sodium is a stable, orally active prostacyclin (PGI2) analogue.[1] Developed to overcome the chemical instability and short half-life of endogenous prostacyclin, beraprost has emerged as a significant therapeutic agent in the management of peripheral arterial disease and pulmonary arterial hypertension.[1] Its pharmacodynamic profile is characterized by potent vasodilatory and antiplatelet effects, mediated primarily through the activation of the prostacyclin I2 (IP) receptor and the subsequent cyclic adenosine monophosphate (cAMP) signaling cascade. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, key experimental protocols for its evaluation, and a summary of its quantitative effects.
Mechanism of Action: The Prostacyclin Signaling Pathway
Beraprost exerts its pharmacological effects by mimicking the action of endogenous prostacyclin.[2] The core of its mechanism lies in its ability to bind to and activate the IP receptor, a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[2][3] This interaction initiates a cascade of intracellular events that ultimately lead to the desired physiological responses.
The binding of beraprost to the IP receptor activates the associated Gs alpha subunit (Gαs) of the heterotrimeric G-protein.[3] This, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The resulting increase in intracellular cAMP levels is the pivotal second messenger in the signaling pathway.
Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[3][4] PKA is a serine/threonine kinase that phosphorylates various downstream target proteins, leading to a cellular response. In vascular smooth muscle cells, PKA activation leads to the opening of potassium channels and a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[4][5] In platelets, PKA activation inhibits platelet activation and aggregation, contributing to the antithrombotic effects of beraprost.[6]
Quantitative Pharmacodynamic Data
The potency of this compound in eliciting its key pharmacodynamic effects has been quantified in numerous preclinical and clinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) for platelet aggregation and the half-maximal effective concentration (EC50) for vasodilation.
| Platelet Aggregation Inhibition (IC50) | |
| Agonist | IC50 (nM) |
| U46619 (Thromboxane A2 analogue) | 0.2 - 0.5[7] |
| Collagen (low concentrations) | 0.2 - 0.5[7] |
| ADP | 2 - 5[7] |
| Epinephrine | 2 - 5[7] |
| Vasodilation (EC50) | |
| Vascular Bed | EC50 (nM) |
| Porcine Retinal Arterioles | Elicits dose-dependent vasodilation from 0.1 pM to 0.1 µM[5] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the in vitro assessment of beraprost's antiplatelet activity using light transmission aggregometry (LTA).
Methodology:
-
Blood Collection: Whole human blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).
-
Assay Procedure:
-
Aliquots of PRP are pre-warmed to 37°C.
-
Varying concentrations of this compound or a vehicle control are added to the PRP and incubated for a short period (e.g., 2-5 minutes).
-
The aggregometer is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.
-
A platelet agonist, such as adenosine diphosphate (ADP), collagen, or U46619, is added to induce aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.
-
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated relative to the control, and the IC50 value is determined.
Vasodilation Assay (Wire Myography)
This protocol describes the ex vivo assessment of beraprost's vasodilatory effects on isolated small arteries using a wire myograph.
Methodology:
-
Vessel Preparation: Small resistance arteries (e.g., mesenteric or retinal arterioles) are dissected from an animal model and cut into small segments.
-
Mounting: The arterial segment is mounted on two small wires in a myograph chamber filled with physiological salt solution (PSS).
-
Normalization: The vessel is stretched to its optimal resting tension.
-
Assay Procedure:
-
The vessel is allowed to equilibrate in the PSS.
-
The artery is pre-constricted with a vasoconstrictor agent (e.g., the thromboxane A2 analog U46619) to achieve a stable contraction.
-
This compound is added to the chamber in a cumulative manner, with increasing concentrations.
-
The isometric tension of the arterial segment is continuously recorded.
-
-
Data Analysis: The percentage of relaxation from the pre-constricted tone is calculated for each beraprost concentration, and the EC50 value is determined.
Conclusion
This compound is a well-characterized, orally active prostacyclin analogue with a clear pharmacodynamic profile centered on the activation of the IP receptor and the subsequent cAMP-PKA signaling cascade. This leads to potent vasodilation and inhibition of platelet aggregation, which are the cornerstones of its therapeutic efficacy in peripheral arterial disease and pulmonary arterial hypertension. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of beraprost and other novel prostacyclin analogues in the drug development pipeline. The quantitative data presented underscore its potency and provide valuable benchmarks for researchers in the field.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
- 7. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Beraprost Sodium for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Beraprost Sodium for in vivo animal studies, including detailed dosage information, experimental protocols, and insights into its mechanism of action. This compound, a stable and orally active prostacyclin (PGI₂) analog, is a potent vasodilator and inhibitor of platelet aggregation, making it a subject of interest in various disease models, particularly pulmonary hypertension.[1]
Mechanism of Action
This compound exerts its effects by binding to the prostacyclin (IP) receptors, which are G-protein coupled receptors found on the surface of vascular smooth muscle cells and platelets.[1][2] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The activation of these downstream effectors ultimately results in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on smooth muscle cells.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Dosage Information for In Vivo Animal Studies
The appropriate dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific disease being investigated. The following tables summarize reported dosages from various studies.
Table 1: this compound Dosage in Rodent Models
| Animal Model | Disease Model | Route of Administration | Dosage | Reference |
| Rat | Monocrotaline-induced Pulmonary Hypertension | Oral (in drinking water) | Low Dose: 1.5 or 3.0 µg/mL; High Dose: 6.0 or 10.0 µg/mL | |
| Rat | Hypoxia-induced Pulmonary Hypertension | Intragastric | 300 µg/kg/day | [3] |
| Rat | Stroke-prone Spontaneously Hypertensive | Oral | 30, 100, or 300 µg/kg/day | [4] |
| Rat | Stroke-prone Spontaneously Hypertensive | Subcutaneous Infusion | 0.9 and 2.8 mg/kg/day | [4] |
| Mouse | Concanavalin A-induced Liver Injury | Intraperitoneal | 100 µg/kg | [5] |
| Mouse | High-fat Diet-induced Obesity | Oral | 300 µg/kg/day | [6] |
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Disease Model | Route of Administration | Dosage | Reference |
| Dog | Chronic Embolic Pulmonary Hypertension | Oral | 5, 15, and 25 µg/kg (twice a day) | [7][8] |
| Dog | Clinically Diagnosed Pulmonary Hypertension | Oral | ~15 µg/kg (twice a day) | [9][10] |
| Dog | Balloon Injury in Coronary Artery | Oral | 20 µg/kg/day | |
| Rabbit | Ischemia-reperfusion Lung Injury | In perfusate | 3 pmol/L, 150-300 pmol/L, 900 pmol/L |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Vehicle Selection and Solubility:
This compound is soluble in aqueous solutions. For research purposes, it is often dissolved in one of the following vehicles:
-
Sterile Saline (0.9% NaCl): A common and generally well-tolerated vehicle for intraperitoneal, subcutaneous, and intravenous injections.
-
Distilled Water: Suitable for oral administration, such as dissolution in drinking water or for oral gavage.
-
Dimethyl Sulfoxide (DMSO): this compound is soluble up to 25 mM in DMSO. For in vivo use, a stock solution in DMSO can be prepared and then further diluted with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO administered to the animal should be minimized to avoid toxicity.
Preparation of Oral Gavage Solution:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Dissolve the powder in a small amount of distilled water or sterile saline. Gentle vortexing or sonication can aid dissolution.
-
Ensure the solution is clear and free of particulates before administration.
Preparation of Intraperitoneal Injection Solution:
-
Follow the same initial steps as for the oral gavage solution, using sterile saline as the vehicle.
-
Filter the final solution through a 0.22 µm sterile filter to ensure sterility before injection.
Stability and Storage:
It is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is prepared, it should be stored at -20°C. The stability of the solution at room temperature for extended periods has not been widely reported, so fresh preparation is the best practice to ensure consistent dosing.
Administration Protocols
a) Oral Gavage in Rats
This protocol is adapted from standard oral gavage procedures.
Materials:
-
This compound solution
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the this compound solution to administer.
-
Draw the calculated volume of the solution into the syringe.
-
Securely restrain the rat to immobilize its head and body.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
b) Intraperitoneal (IP) Injection in Mice
This protocol is based on standard IP injection techniques.
Materials:
-
Sterile this compound solution
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the required injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.
-
Draw the calculated volume of the sterile this compound solution into the syringe.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a general workflow for conducting an in vivo efficacy study using this compound, for instance, in a model of pulmonary hypertension.
Caption: General experimental workflow for an in vivo study.
References
- 1. The cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to design robust preclinical efficacy studies that make a difference [jax.org]
Protocol for dissolving Beraprost Sodium for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and use of Beraprost Sodium in cell culture experiments. This compound is a stable, orally active prostacyclin (PGI₂) analog known for its vasodilatory, antiplatelet, and cytoprotective effects.[1] Accurate preparation of this compound is critical for reproducible and reliable experimental results.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₉NaO₅ | MedchemExpress, Sigma-Aldrich |
| Molecular Weight | 420.47 g/mol | MedchemExpress, Sigma-Aldrich |
| Purity | ≥98% (HPLC) | R&D Systems, Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility in Water | 20 mg/mL | Sigma-Aldrich |
| Solubility in DMSO | Up to 125 mg/mL (ultrasonication may be needed) | MedchemExpress |
| Storage (Solid) | -20°C, protect from light | R&D Systems, Sigma-Aldrich |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | MedchemExpress |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol details the steps for preparing a stock solution of this compound and its subsequent dilution to a working concentration for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
1. Preparation of a 10 mM Stock Solution in DMSO:
a. Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.205 mg of this compound (Molecular Weight = 420.47 g/mol ). b. In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed powder to achieve a final concentration of 10 mM. c. Vortex the solution until the this compound is completely dissolved. If necessary, brief ultrasonication can be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C or -80°C.
2. Preparation of Working Solutions:
a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution in complete cell culture medium to the desired final working concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. c. Gently mix the working solution by pipetting or inverting the tube. d. It is recommended to prepare the working solution fresh for each experiment.
3. Application to Cell Culture:
a. Remove the existing medium from the cultured cells. b. Add the freshly prepared working solution of this compound to the cells. c. Ensure even distribution of the medium containing the compound. d. Incubate the cells for the desired experimental duration.
Note on Working Concentrations: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have used concentrations ranging from 0.1 µM to 10 µM.[2][3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Visualized Experimental Workflow
Caption: Workflow for preparing this compound for cell culture experiments.
Signaling Pathway of this compound
This compound exerts its cellular effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] This initiates a downstream signaling cascade that ultimately leads to various physiological responses.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a stable analogue of prostacyclin, on hyperplasia, hypertrophy and glycosaminoglycan synthesis of rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a prostacyclin (PGI) analogue, ameliorates lipopolysaccharide-induced cellular injury in lung alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beraprost Sodium Administration in Canine Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Beraprost Sodium in canine models of pulmonary hypertension. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of this compound and other prostacyclin analogs in the context of this disease.
Introduction
Pulmonary hypertension (PH) in canines is a severe and life-threatening condition characterized by elevated pulmonary arterial pressure, which can lead to right ventricular failure and death. This compound, an orally active and stable prostacyclin (PGI2) analog, has shown promise as a therapeutic agent due to its vasodilatory and antiplatelet properties.[1][2] This document outlines the established canine models of PH and provides detailed protocols for the administration and evaluation of this compound.
Signaling Pathway of this compound
This compound exerts its effects primarily through the prostacyclin signaling pathway. As a PGI2 analog, it binds to the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase (MLCK). The inhibition of MLCK results in smooth muscle relaxation, vasodilation, and a subsequent decrease in pulmonary vascular resistance and pressure.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Models of Canine Pulmonary Hypertension
Two primary models are utilized to induce pulmonary hypertension in canines for the study of this compound: the chronic embolic model and the monocrotaline-induced model.
Chronic Embolic Pulmonary Hypertension Model
This model simulates PH caused by recurrent pulmonary thromboembolism.
Protocol:
-
Animal Selection: Use healthy adult beagle dogs.[3]
-
Anesthesia: Anesthetize the dogs following institutional guidelines.
-
Catheterization: Aseptically introduce a catheter into the jugular vein and advance it to the right atrium.
-
Microsphere Preparation: Suspend Sephadex G-25 Coarse microspheres (150–300 μm in diameter) in sterile saline.[1][2][4]
-
Induction of PH: Inject the microsphere suspension into the right atrium. Repeat the injections over several weeks until chronic PH is established, confirmed by echocardiography showing a tricuspid regurgitation velocity of >3.4 m/s.[1][5] The total dose of microspheres may range from 0.93 to 1.37 g/kg over a period of approximately 50 weeks.[5]
-
Monitoring: Regularly monitor the animals for clinical signs of PH and assess the severity using echocardiography.
Monocrotaline-Induced Pulmonary Hypertension Model
This model induces PH through endothelial damage caused by a plant-derived pyrrolizidine alkaloid, monocrotaline (MCT), or its active metabolite, monocrotaline pyrrole (MCTP).[6][7]
Protocol:
-
Animal Selection: Use healthy adult mongrel or beagle dogs (22-25 kg).[8][9]
-
Agent Preparation: Prepare a solution of monocrotaline pyrrole (MCTP) or dehydromonocrotaline (DHMCT). A typical dose is 3 mg/kg of MCTP or DHMCT.[6][9]
-
Administration: Under sedation or light anesthesia, inject the MCTP or DHMCT solution into the right atrium via a catheter.[8][9]
-
Development of PH: Pulmonary hypertension typically develops over a period of 6 to 14 weeks following the injection.[8][9]
-
Monitoring: Monitor hemodynamic parameters and right ventricular function using right heart catheterization and echocardiography at baseline and at specified intervals post-injection to confirm the development and progression of PH.[8][9]
This compound Administration Protocol
The following protocol is based on studies using the chronic embolic PH model.
Experimental Workflow:
Caption: Experimental workflow for this compound administration in a crossover study design.
Detailed Protocol:
-
Dosage Preparation: this compound is available in tablets (e.g., 55-μg).[5] The tablets should be divided to achieve the desired doses of 5, 15, and 25 μg/kg.[1]
-
Administration: Administer the prepared dose orally twice a day (q12h).[1][5]
-
Treatment Periods: In a crossover study design, each dog receives each of the three doses (5, 15, and 25 μg/kg) for a continuous period of one week.[1][5]
-
Washout Period: A one-week washout period should be implemented between each treatment period to minimize carry-over effects.[1][5]
-
Data Collection: Perform all measurements before the start of the first treatment period (baseline) and after each one-week treatment period.
Assessment of Efficacy
The efficacy of this compound is evaluated through a combination of invasive hemodynamic measurements and non-invasive echocardiography.
Invasive Pulmonary Artery Pressure (PAP) Measurement
Protocol:
-
Anesthesia and Catheterization: Under general anesthesia, insert a Swan-Ganz catheter through the femoral vein and advance it into the pulmonary artery.[10]
-
Pressure Measurement: Connect the catheter to a pressure transducer to measure systolic, diastolic, and mean pulmonary artery pressures.[3]
-
Data Recording: Record pressure waveforms and calculate mean values over several cardiac cycles.
Echocardiographic Assessment
Echocardiography is the standard non-invasive tool for assessing PH in dogs.[11]
Protocol:
-
Standard Views: Obtain standard right parasternal long and short-axis views, and left apical views.[12]
-
Doppler Imaging: Use color flow and spectral Doppler to assess tricuspid and pulmonary valve regurgitation.[12]
-
Pressure Gradient Calculation: Measure the peak tricuspid regurgitation (TR) velocity and use the modified Bernoulli equation (Pressure Gradient = 4 x (TR velocity)^2) to estimate the systolic pulmonary artery pressure.[3]
-
Cardiac Function Assessment: Evaluate right and left ventricular size and function, including parameters like tricuspid annular plane systolic excursion (TAPSE) and myocardial strain.[3]
Quantitative Data Summary
The following tables summarize the reported effects of different doses of this compound on key hemodynamic and cardiac function parameters in canine models of chronic embolic pulmonary hypertension.
Table 1: Hemodynamic Effects of this compound
| Parameter | Baseline (Mean ± SD) | Post-Beraprost (5 µg/kg) | Post-Beraprost (15 µg/kg) | Post-Beraprost (25 µg/kg) |
| Systolic PAP (mmHg) | 52.5 ± 7.4 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Pulmonary Vascular Impedance | Not specified | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Systemic Vascular Impedance | Not specified | No Significant Change | Significantly Decreased | Significantly Decreased |
Data compiled from studies by Suzuki et al. (2022).[1][5][13]
Table 2: Effects of this compound on Ventricular Function
| Parameter | Effect at all doses (5, 15, 25 µg/kg) | Effect at 15 µg/kg |
| Right Ventricular Stroke Volume | Significantly Decreased | - |
| Right Ventricular Longitudinal Strain | Significantly Decreased | - |
| Left Ventricular Stroke Volume | - | Decreased |
| Left Ventricular Circumferential Strain | - | Decreased |
Data compiled from studies by Suzuki et al. (2022).[1][5][13]
Safety and Tolerability
In the cited studies, this compound was well-tolerated in the canine models, with no significant side effects such as hypotension or abnormal hemostasis observed at the tested doses.[5][13]
Conclusion
The administration of this compound in canine models of pulmonary hypertension has demonstrated a dose-dependent vasodilatory effect on both pulmonary and systemic vessels.[1][13] A dose of 15 μg/kg twice daily appears to provide a balanced vasodilating effect.[1][13] These findings suggest that this compound may be a valuable therapeutic option for canine PH.[1][13] The protocols and data presented here provide a solid foundation for further research into the efficacy and mechanisms of prostacyclin analogs in the treatment of this debilitating disease.
References
- 1. Frontiers | Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Relationship between right heart echocardiographic parameters and invasive pulmonary artery pressures in canine models of chronic embolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prep-hplc.com [prep-hplc.com]
- 5. Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. An adult canine model of chronic pulmonary hypertension for cardiopulmonary transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cbsmd.cn [cbsmd.cn]
- 10. escholarship.org [escholarship.org]
- 11. dvm360.com [dvm360.com]
- 12. engrvtb.wiscweb.wisc.edu [engrvtb.wiscweb.wisc.edu]
- 13. This compound for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beraprost Sodium in Rodent Models of Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Beraprost Sodium, a stable and orally active prostacyclin (PGI₂) analog, in preclinical rodent models of Peripheral Artery Disease (PAD). The protocols and data presented are intended to facilitate the design and execution of studies aimed at evaluating the therapeutic potential of this compound in promoting tissue perfusion and functional recovery in ischemic limbs.
This compound exerts its effects primarily through vasodilation, inhibition of platelet aggregation, and cytoprotection.[1] Its mechanism of action involves binding to prostacyclin (IP) receptors, which stimulates adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade ultimately leads to the relaxation of vascular smooth muscle cells and the inhibition of platelet aggregation.[2] Additionally, this compound has demonstrated anti-inflammatory properties and can modulate the expression of angiogenic and anti-atherosclerotic genes.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing this compound in rodent models of peripheral ischemia.
Table 1: Functional and Histological Outcomes in Rodent PAD Models Treated with this compound
| Species | Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Rat | Bilateral Femoral Artery Ligation | 50 µg/kg this compound, orally, twice daily for 5 days | Walking Time (Rotarod) | Significant prolongation of walking time on day 5 | [3] |
| Mouse | Collagen + Epinephrine-induced Pulmonary Thromboembolism | 10, 30, 100 µg/kg this compound, single dose | Evans Blue Dye Leakage (Lung) | Dose-dependent suppression of leakage (Control: 11.26 µ g/lung ; 30 µg/kg BPS: 5.33 µ g/lung ) | [1] |
| Rabbit | Femoral Artery Thrombosis (Electrical Stimulation) | Oral administration (dosage not specified) | Thrombus Formation | Suppression of thrombus formation | [4] |
| Rat | Sodium Laurate-induced Arterial Occlusion | Oral administration (dosage not specified) | Macroscopic and Histological Observations | Marked improvement | [4] |
| Rat | Ergotamine + Epinephrine-induced Tail Gangrene | Oral administration (dosage not specified) | Tail Gangrene Extension | Inhibition of extension | [4] |
Table 2: Effects of this compound on Hemodynamic and Inflammatory Markers
| Species | Model | Treatment Protocol | Parameter | Result | Reference |
| Rat | Bilateral Femoral Artery Ligation | 50 µg/kg this compound, orally, twice daily | Femoral/Carotid Arterial Blood Pressure Ratio | Significant increase observed on day 2 | [3] |
| Mouse | Hepatic Ischemia-Reperfusion | 50 or 100 µg/kg this compound, daily oral gavage for 1 week | Serum TNF-α and IL-1β | Ameliorated production of inflammatory cytokines | [5] |
| Rat | Diabetic | Not specified | Femoral Skin Blood Flow | Dose-dependent and significant increase | [6] |
Experimental Protocols
Protocol 1: Induction of Hindlimb Ischemia in Mice (Femoral Artery Ligation)
This protocol describes a standard surgical procedure to induce unilateral hindlimb ischemia in mice, a common model for PAD.[7][8][9]
Materials:
-
2-3 month old mice (e.g., C57BL/6J)
-
Anesthesia: Isoflurane with an induction chamber and nose cone
-
Heating pad
-
Surgical microscope or loupes
-
Sterilized surgical instruments: fine-pointed forceps, spring scissors, needle holder, micro-retractors
-
7-0 silk suture
-
Cautery tool
-
Sterile cotton swabs
-
Betadine and 70% ethanol
-
Post-operative analgesic (e.g., Buprenorphine, 0.05–0.1 mg/kg)[8]
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using 3% isoflurane in an induction chamber.[7]
-
Once anesthetized, maintain anesthesia with 1-2% isoflurane via a nose cone.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Remove hair from the inguinal region to the knee of the surgical limb using clippers and/or a depilatory cream.
-
Disinfect the surgical area with alternating scrubs of Betadine and 70% ethanol.
-
-
Surgical Ligation:
-
Make a small longitudinal skin incision (approximately 1 cm) over the medial thigh, midway between the hip and knee.
-
Use blunt dissection to separate the underlying adipose and connective tissue to expose the femoral neurovascular bundle.
-
Under magnification, carefully isolate the femoral artery from the femoral vein and nerve.
-
Pass a 7-0 silk suture under the femoral artery at a proximal location, just distal to the inguinal ligament.
-
Securely ligate the artery with a double knot.
-
Place a second ligation distal to the first, and transect the artery between the two ligatures. Some protocols also involve the excision of a segment of the artery.[8][9]
-
Ensure hemostasis is achieved. A cautery tool can be used for any minor bleeding.
-
-
Wound Closure and Post-operative Care:
-
Close the skin incision with 5-0 sutures or surgical staples.
-
Administer a subcutaneous injection of analgesic for post-operative pain management.[8]
-
Monitor the animal during recovery until it is fully ambulatory.
-
Protocol 2: Administration of this compound
Route of Administration: Oral gavage is a common and effective method for systemic delivery of this compound in rodent models.[3][5] Intraperitoneal injection is also an option.[10]
Dosage and Formulation:
-
Dosage: A typical oral dose for rats is 50 µg/kg, administered twice daily.[3] For mice, oral doses of 50-100 µg/kg daily have been used in other ischemia-reperfusion models.[5] Dose-ranging studies may be necessary for specific PAD models and research questions.
-
Vehicle: this compound can be dissolved in saline or distilled water for administration.
-
Administration Schedule: Treatment can be initiated either before (preconditioning) or immediately after the induction of ischemia and continued for the desired study duration (e.g., 5 days to several weeks).
Protocol 3: Assessment of Perfusion and Angiogenesis
1. Laser Doppler Perfusion Imaging (LDPI):
-
Principle: LDPI is a non-invasive technique to measure microcirculatory blood flow.
-
Procedure:
-
Anesthetize the mouse as described above.
-
Place the mouse on a non-reflective, dark surface to minimize background signal.
-
Scan the plantar surface of both the ischemic and non-ischemic hindpaws.
-
Analyze the images to calculate the ratio of perfusion in the ischemic limb to the contralateral, non-ischemic limb.
-
Repeat measurements at multiple time points (e.g., immediately post-surgery, and at days 3, 7, 14, and 21) to assess blood flow recovery.[11]
-
2. Histological Analysis of Capillary Density:
-
Principle: To quantify the extent of neovascularization in the ischemic tissue.
-
Procedure:
-
At the study endpoint, euthanize the animal and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the gastrocnemius or tibialis anterior muscles from both limbs.
-
Process the tissues for paraffin or frozen sectioning.
-
Perform immunohistochemistry using an antibody against an endothelial cell marker (e.g., CD31 or von Willebrand Factor).
-
Capture images from multiple random fields of view within the muscle sections.
-
Quantify the number of capillaries per muscle fiber or per unit area.
-
3. Functional Assessment (Rotarod Test):
-
Principle: To evaluate motor coordination and endurance, which can be impaired by limb ischemia.
-
Procedure:
-
Acclimate the animals to the rotarod apparatus before the induction of ischemia.
-
At specified time points post-surgery, place the animal on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
An increase in the time spent on the rod in the this compound-treated group compared to the control group indicates functional improvement.[3]
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound in PAD.
References
- 1. Anti-inflammatory effects of this compound, a stable analogue of PGI2, and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional stimulation of the eNOS gene by the stable prostacyclin analogue beraprost is mediated through cAMP-responsive element in vascular endothelial cells: close link between PGI2 signal and NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of walking disturbance by this compound in rat femoral artery occlusion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on peripheral circulation insufficiency in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound preconditioning prevents inflammation, apoptosis, and autophagy during hepatic ischemia-reperfusion injury in mice via the P38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and prostaglandin E1 on skin blood flow in diabetic rats and normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of progressive burn injury by a stable prostaglandin I2 analogue, this compound (Procylin): an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of post-natal angiogenesis in a mouse hind limb ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assessment of Beraprost Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost sodium is a synthetic, orally active prostacyclin (PGI₂) analog with potent vasodilatory, antiplatelet, and cytoprotective properties.[1][2] Its therapeutic potential in conditions such as pulmonary arterial hypertension and peripheral arterial disease stems from its ability to mimic the physiological effects of endogenous PGI₂.[3][4] this compound binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] This signaling cascade mediates a range of downstream effects, including relaxation of vascular smooth muscle, inhibition of platelet aggregation, and modulation of cellular proliferation and inflammation.[3][4]
These application notes provide detailed protocols for a panel of in vitro assays to quantitatively assess the efficacy of this compound. The described methods are essential tools for researchers and drug development professionals engaged in the preclinical evaluation and mechanistic understanding of this compound and other prostacyclin analogs.
Key In Vitro Efficacy Assays
The following assays are critical for characterizing the in vitro pharmacological profile of this compound:
-
Prostacyclin (IP) Receptor Binding Assay: To determine the binding affinity of this compound to its primary molecular target.
-
cAMP Accumulation Assay: To quantify the functional consequence of IP receptor activation.
-
Platelet Aggregation Assay: To measure the antiplatelet efficacy of this compound.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay: To assess the anti-proliferative effects on vascular smooth muscle cells.
-
Vascular Smooth Muscle Cell (VSMC) Migration Assay: To evaluate the inhibitory effect on VSMC migration, a key process in vascular remodeling.
-
Endothelial Cell Apoptosis Assay: To determine the cytoprotective effects of this compound on endothelial cells.
-
Gene and Protein Expression Analysis: To investigate the modulation of downstream targets involved in inflammation and thrombosis (e.g., VCAM-1, Thrombomodulin).
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data for this compound in key in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Cell Line | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Prostacyclin (IP) | [³H]-iloprost | HEK-293 cells expressing human IP receptor | Radioligand Displacement | Data not available in search results | Data not available in search results | [6] |
Note: While the protocol for determining Ki and IC50 is available, specific values for this compound were not found in the provided search results. Researchers should perform these experiments to determine the precise binding affinity.
Table 2: Functional Activity of this compound
| Assay | Cell Type | Agonist/Stimulant | IC₅₀ / EC₅₀ | Reference |
| Platelet Aggregation (Light Scattering) | Human Platelets | U46619 (Thromboxane A₂ analogue) | 0.2 - 0.5 nM | [1] |
| Platelet Aggregation (Light Scattering) | Human Platelets | ADP | 2 - 5 nM | [1] |
| Platelet Aggregation (Light Scattering) | Human Platelets | Epinephrine | 2 - 5 nM | [1] |
| VSMC Migration | Human Saphenous Vein VSMC | PDGF (10 ng/mL) | Significant inhibition at 1, 10, and 100 nmol/L | [4] |
| Endothelial Cell Viability | Peroxide-injured endothelial cells | t-butyl hydroperoxide or 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid | Significant inhibition of cell viability decrease at 1-3 µmol/L | [7] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway via the IP receptor.
Experimental Workflow: Receptor Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
Experimental Protocols
Prostacyclin (IP) Receptor Binding Assay
Principle: This assay measures the affinity of this compound for the IP receptor by quantifying its ability to compete with a radiolabeled ligand (e.g., [³H]-iloprost) for binding to cell membranes expressing the receptor.[6]
Materials:
-
HEK-293 cells stably expressing the human IP receptor
-
Cell culture medium and reagents
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Radioligand: [³H]-iloprost
-
This compound
-
Non-specific binding control (e.g., a high concentration of unlabeled iloprost)
-
96-well filter plates (e.g., glass fiber)
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation: a. Culture and harvest HEK-293 cells expressing the human IP receptor. b. Homogenize the cells in ice-cold homogenization buffer. c. Centrifuge the homogenate to pellet the cell membranes. d. Wash the membrane pellet and resuspend in assay buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).[6]
-
Binding Assay: a. In a 96-well filter plate, add a constant concentration of [³H]-iloprost to each well. b. Add increasing concentrations of this compound to the wells. c. For non-specific binding, add a high concentration of unlabeled iloprost to a set of wells. d. Add the cell membrane preparation to each well to initiate the binding reaction.[6]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters with ice-cold assay buffer.
-
Detection: a. Dry the filter plate. b. Add scintillation cocktail to each well. c. Count the radioactivity in a scintillation counter.[8]
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[6]
cAMP Accumulation Assay
Principle: This assay quantifies the ability of this compound to stimulate the production of intracellular cAMP in cells expressing the IP receptor.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable cell line expressing IP receptors
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based)
-
384-well white opaque plates (for AlphaScreen)
Protocol:
-
Cell Preparation: a. Culture HUVECs to 80-90% confluency. b. Harvest the cells and resuspend them in stimulation buffer to the desired cell density.[9]
-
Assay Procedure (using AlphaScreen as an example): a. Add the cell suspension to the wells of a 384-well plate. b. Add serial dilutions of this compound or controls (forskolin, vehicle) to the wells. c. Incubate at room temperature for a specified time (e.g., 30-60 minutes). d. Add the lysis/detection buffer containing acceptor beads and biotinylated cAMP from the assay kit. e. Incubate in the dark at room temperature (e.g., 60 minutes). f. Add streptavidin-donor beads and incubate further in the dark (e.g., 60 minutes).[10]
-
Detection: Read the plate using a plate reader compatible with the assay format (e.g., EnVision for AlphaScreen).
-
Data Analysis: a. Generate a cAMP standard curve. b. Convert the raw signal from the samples to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the logarithm of the this compound concentration. d. Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.
Platelet Aggregation Assay
Principle: This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists. Light transmission aggregometry (LTA) is a common method.[11][12]
Materials:
-
Fresh human whole blood collected in sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, epinephrine, U46619).
-
This compound.
-
Saline (vehicle control).
-
Light transmission aggregometer.
Protocol:
-
PRP and PPP Preparation: a. Centrifuge whole blood at a low speed (e.g., 200 x g for 10-15 minutes) to obtain PRP.[12][13] b. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Assay Procedure: a. Pre-warm PRP samples to 37°C. b. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). c. Add a PRP sample to a cuvette with a stir bar. d. Add this compound or vehicle and incubate for a short period. e. Add a platelet agonist to induce aggregation. f. Record the change in light transmission for a set time (e.g., 5-10 minutes).
-
Data Analysis: a. Determine the maximum platelet aggregation for each condition. b. Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control. c. Plot the percentage inhibition against the logarithm of the this compound concentration. d. Determine the IC₅₀ value from the resulting dose-response curve.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
Principle: This assay measures the anti-proliferative effect of this compound by quantifying the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[14]
Materials:
-
Human aortic or coronary artery smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium for synchronization
-
Growth factor (e.g., PDGF)
-
This compound
-
BrdU labeling solution
-
BrdU cell proliferation assay kit (containing fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, and substrate)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Synchronization: a. Seed VSMCs in a 96-well plate and allow them to adhere. b. Synchronize the cells by incubating in serum-free medium for 24 hours.
-
Treatment and BrdU Labeling: a. Replace the medium with fresh medium containing a growth factor (e.g., PDGF) and varying concentrations of this compound. b. Add BrdU labeling solution to each well. c. Incubate for 24 hours.[4][15]
-
Detection (as per kit instructions): a. Remove the labeling medium and fix/denature the cells. b. Add the anti-BrdU primary antibody and incubate. c. Wash the cells and add the HRP-conjugated secondary antibody. d. Wash the cells and add the substrate (e.g., TMB). e. Stop the reaction and measure the absorbance on a microplate reader.[15]
-
Data Analysis: a. Normalize the absorbance values to the control (growth factor alone). b. Plot the percentage of proliferation against the logarithm of the this compound concentration. c. Determine the IC₅₀ value.
Vascular Smooth Muscle Cell (VSMC) Migration Assay (Boyden Chamber)
Principle: This assay assesses the ability of this compound to inhibit the migration of VSMCs towards a chemoattractant through a porous membrane.[4]
Materials:
-
Human VSMCs
-
Boyden chamber apparatus with porous membranes (e.g., 8 µm pores)
-
Serum-free medium
-
Chemoattractant (e.g., PDGF, 10 ng/mL)
-
This compound
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Chamber Setup: a. Coat the porous membranes with an extracellular matrix protein (e.g., collagen). b. Add serum-free medium containing the chemoattractant and varying concentrations of this compound to the lower chamber.
-
Cell Seeding: a. Resuspend serum-starved VSMCs in serum-free medium. b. Seed the cells into the upper chamber.
-
Incubation: Incubate the chamber for a specified time (e.g., 4-6 hours) at 37°C to allow for cell migration.[4]
-
Cell Staining and Quantification: a. Remove the non-migrated cells from the upper surface of the membrane. b. Fix and stain the migrated cells on the lower surface of the membrane. c. Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: a. Calculate the average number of migrated cells per field for each condition. b. Express the results as a percentage of the control (chemoattractant alone). c. Plot the percentage of migration against the logarithm of the this compound concentration.
Endothelial Cell Apoptosis Assay (TUNEL)
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis. This protocol assesses the ability of this compound to protect endothelial cells from induced apoptosis.[16]
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Apoptosis-inducing agent (e.g., hydrogen peroxide, TNF-α)
-
This compound
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and detection reagents)
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: a. Culture HUVECs on coverslips or in chamber slides. b. Pre-treat the cells with varying concentrations of this compound. c. Induce apoptosis by adding the apoptosis-inducing agent. d. Include positive (DNase I treated) and negative controls.
-
TUNEL Staining (as per kit instructions): a. Fix the cells (e.g., with 4% paraformaldehyde). b. Permeabilize the cells (e.g., with 0.1% Triton X-100). c. Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs).[17] d. Stop the reaction and wash the cells. e. Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: a. Visualize the cells under a fluorescence microscope. b. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei). c. Calculate the apoptotic index (percentage of TUNEL-positive cells).
-
Data Analysis: a. Compare the apoptotic index in this compound-treated groups to the control group (apoptosis-inducing agent alone).
Gene and Protein Expression Analysis (VCAM-1 and Thrombomodulin)
Principle: To investigate the effect of this compound on the expression of key molecules involved in inflammation and thrombosis, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Thrombomodulin, in endothelial cells.[3][18]
Materials:
-
HUVECs
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound
-
For qPCR: RNA extraction kit, reverse transcriptase, qPCR master mix, and specific primers for VCAM-1, Thrombomodulin, and a housekeeping gene.
-
For Western Blot/ELISA: Cell lysis buffer, primary antibodies (anti-VCAM-1, anti-Thrombomodulin), HRP-conjugated secondary antibodies, and detection reagents.
Protocol (General):
-
Cell Treatment: a. Culture HUVECs to confluency. b. Pre-treat with this compound for a specified time. c. Stimulate with TNF-α to induce VCAM-1 expression or treat with this compound alone to assess Thrombomodulin expression.
-
Sample Preparation: a. For qPCR: Lyse cells and extract total RNA. Synthesize cDNA. b. For Western Blot/ELISA: Lyse cells and collect protein lysates. Determine protein concentration.
-
Analysis: a. qPCR: Perform quantitative real-time PCR to measure the relative mRNA expression levels of VCAM-1 and Thrombomodulin. b. Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect protein expression. c. ELISA: Use a cell-based ELISA to quantify the surface expression of VCAM-1 or Thrombomodulin.[2]
-
Data Analysis: a. Normalize the expression of the target genes/proteins to a housekeeping control. b. Compare the expression levels in this compound-treated cells to the control cells.
References
- 1. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the prostaglandin I2 analogue, this compound, on vascular cell adhesion molecule-1 expression in human vascular endothelial cells and circulating vascular cell adhesion molecule-1 level in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin and this compound as suppressors of activated rat polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytoprotective action of this compound against peroxide-induced damage in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. genscript.com [genscript.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Enhancement by this compound, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Beraprost Sodium Sustained-Release Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost sodium is a chemically stable and orally active synthetic analog of prostacyclin (PGI2).[1][2] It exerts potent vasodilatory and antiplatelet effects, making it a valuable therapeutic agent for conditions like pulmonary arterial hypertension (PAH) and peripheral arterial disease.[1][3] The primary mechanism of action involves binding to prostacyclin (IP) receptors, which triggers a cascade of intracellular events leading to the relaxation of vascular smooth muscle and inhibition of platelet aggregation.[1][4] Additionally, Beraprost has been shown to inhibit the proliferation of vascular smooth muscle cells, a key factor in the pathology of vascular remodeling diseases.[4][5]
The immediate-release formulation of Beraprost has a very short biological half-life, necessitating frequent administration to maintain therapeutic efficacy.[6] A sustained-release (SR) formulation is designed to overcome this limitation by providing more stable plasma concentrations over an extended period, potentially improving patient compliance and therapeutic outcomes.
These application notes provide detailed protocols for the preclinical evaluation of a this compound SR formulation, focusing on pharmacokinetic, pharmacodynamic, and safety studies essential for its development.
Mechanism of Action: Signaling Pathway
This compound primarily acts by activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[4] This initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), a critical secondary messenger.[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the drug's therapeutic effects: vasodilation, inhibition of platelet aggregation, and cytoprotection.[4][7]
Preclinical Evaluation Workflow
A structured preclinical evaluation is critical to characterize the sustained-release properties and establish the therapeutic potential and safety of the this compound SR formulation. The workflow integrates formulation analysis, pharmacokinetics, efficacy in a relevant disease model, and safety pharmacology.
Experimental Protocols
Protocol: Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of the this compound SR formulation after a single oral dose in rats and compare it to an immediate-release (IR) formulation.
Materials:
-
This compound SR formulation
-
This compound IR formulation (for comparison)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Experimental Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Grouping: Randomly assign rats to two groups (n=6 per group):
-
Group 1: this compound IR formulation
-
Group 2: this compound SR formulation
-
-
Dosing: Administer the respective formulation via oral gavage at a specified dose (e.g., 100 µg/kg).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at the following time points:
-
IR Group: 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 6, 8 hours post-dose.
-
SR Group: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Beraprost in plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis: Cmax (maximum concentration), Tmax (time to Cmax), AUC0-t (area under the curve from time 0 to the last measurable point), AUC0-inf (AUC extrapolated to infinity), and T1/2 (half-life).
-
Compare the parameters between the IR and SR groups to assess the sustained-release characteristics.
Protocol: Efficacy in Monocrotaline (MCT)-Induced Pulmonary Hypertension (PAH) Rat Model
Objective: To evaluate the therapeutic efficacy of the this compound SR formulation in a well-established preclinical model of PAH.[8][9]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Monocrotaline (MCT) solution (Sigma-Aldrich)
-
This compound SR formulation
-
Vehicle control
-
Equipment for hemodynamic measurement (pressure transducer, catheter)
-
Formalin for tissue fixation
Experimental Workflow:
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Pharmacological and clinical properties of this compound, orally active prostacyclin analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fortunejournals.com [fortunejournals.com]
- 9. Frontiers | An updated review of experimental rodent models of pulmonary hypertension and left heart disease [frontiersin.org]
Application Notes and Protocols for Assessing Beraprost Sodium-Induced Vasodilation in Ex Vivo Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beraprost sodium, a stable and orally active prostacyclin (PGI₂) analogue, is a potent vasodilator with therapeutic applications in pulmonary arterial hypertension and peripheral arterial disease.[1][2] Its mechanism of action primarily involves the activation of prostacyclin (IP) receptors on vascular smooth muscle cells.[1] This activation triggers a signaling cascade that leads to smooth muscle relaxation and, consequently, vasodilation. A thorough understanding and accurate assessment of its vasodilatory effects on isolated blood vessels are crucial for both preclinical research and drug development.
These application notes provide detailed methodologies for assessing this compound-induced vasodilation in ex vivo tissue preparations. The protocols for wire myography, pressure myography, and isolated organ bath techniques are outlined to ensure reproducible and reliable results.
Mechanism of Action: Signaling Pathways in this compound-Induced Vasodilation
This compound exerts its vasodilatory effects through a well-defined signaling pathway initiated by its binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[1]
Furthermore, the vasodilatory effect of this compound is also mediated by endothelium-dependent mechanisms. PKA can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[3] NO diffuses to the adjacent smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), resulting in increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.[3] Additionally, this compound has been shown to activate ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to hyperpolarization and relaxation.[3]
Data Presentation
The following table summarizes quantitative data on this compound-induced vasodilation from ex vivo studies. This allows for easy comparison of its potency and efficacy across different vascular beds.
| Tissue/Vessel Type | Animal Model | Pre-constriction Agent (Concentration) | This compound Concentration Range | EC₅₀ | Eₘₐₓ (% Relaxation) | Reference |
| Retinal Arterioles | Porcine | Endothelin-1 (ET-1) | 0.1 pM - 0.1 µM | Not Reported | ~80% | [3] |
| Pulmonary Artery | Rat | Phenylephrine (10⁻⁶ M) | Not Specified | Not Reported | Not Reported | [4] |
| Aorta | Rat | Phenylephrine | Not Specified | Not Reported | Not Reported | [5] |
Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not consistently reported across the literature, highlighting a need for further standardized quantitative studies.
Experimental Protocols
Wire Myography
Wire myography is a widely used technique to assess the isometric tension of small isolated blood vessels.[6][7]
Experimental Workflow:
Detailed Methodology:
-
Tissue Dissection:
-
Euthanize the animal model (e.g., rat) according to institutionally approved protocols.
-
Isolate the desired artery (e.g., mesenteric, pulmonary, or aorta) and place it in ice-cold physiological salt solution (PSS), such as Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂.[6]
-
Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm rings.[6]
-
-
Vessel Mounting:
-
Mount the arterial ring onto two tungsten wires (typically 40 µm in diameter) in the chamber of a wire myograph.
-
Fill the chamber with PSS and maintain the temperature at 37°C, continuously bubbling with 95% O₂ / 5% CO₂.[6]
-
-
Normalization and Equilibration:
-
Stretch the vessel to a physiologically relevant preload using a micrometer. This process, known as normalization, is crucial for obtaining reproducible results.
-
Allow the vessel to equilibrate for at least 40 minutes.[6]
-
-
Viability and Endothelial Integrity Check:
-
Assess the viability of the vessel by inducing contraction with a high potassium physiological salt solution (KPSS).[6]
-
After washing out the KPSS and allowing the tension to return to baseline, pre-constrict the vessel with an appropriate agonist (e.g., phenylephrine at 10⁻⁶ M).[4]
-
Once a stable contraction is achieved, assess endothelial integrity by adding an endothelium-dependent vasodilator like acetylcholine. A relaxation of over 80% is typically considered indicative of an intact endothelium.[6]
-
-
This compound-Induced Vasodilation Assessment:
-
Wash the vessel to remove the acetylcholine and allow the tension to return to baseline.
-
Pre-constrict the vessel again with the chosen agonist (e.g., phenylephrine or the thromboxane A₂ mimetic U46619) to approximately 50-80% of the maximum contraction induced by KPSS.
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner, typically in half-log increments (e.g., 10⁻¹² to 10⁻⁵ M).
-
Record the resulting relaxation response until a maximal effect is observed or the highest concentration is reached.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximal relaxation).
-
Pressure Myography
Pressure myography allows for the study of vascular reactivity under more physiological conditions of intraluminal pressure.[8]
Detailed Methodology:
-
Vessel Preparation:
-
Isolate and clean the artery as described for wire myography.
-
-
Cannulation:
-
Mount the vessel onto two glass cannulas in the chamber of a pressure myograph.
-
Secure the vessel onto the cannulas with sutures.
-
Pressurize the vessel to a physiologically relevant intraluminal pressure (e.g., 60-80 mmHg for mesenteric arteries).[8]
-
-
Equilibration and Viability Check:
-
Equilibrate the vessel at the set pressure and 37°C for at least 30 minutes.
-
Assess viability as described for wire myography.
-
-
Vasodilation Assessment:
-
Pre-constrict the vessel with an appropriate agonist.
-
Add this compound cumulatively and record the changes in vessel diameter.
-
-
Data Analysis:
-
Calculate the percentage of vasodilation relative to the pre-constricted diameter.
-
Generate a concentration-response curve and determine the EC₅₀ and Eₘₐₓ.
-
Isolated Organ Bath
The isolated organ bath technique is suitable for larger blood vessels, such as the thoracic aorta.[9]
Detailed Methodology:
-
Tissue Preparation:
-
Isolate the thoracic aorta and cut it into rings of approximately 3-4 mm in length.
-
-
Mounting:
-
Suspend the aortic rings between two L-shaped hooks in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension (typically 1.5-2.0 g for rat aorta).
-
-
Equilibration and Viability:
-
Allow the tissue to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Check viability and endothelial integrity as previously described.
-
-
Vasodilation Assessment:
-
Pre-constrict the aortic rings with an agonist like phenylephrine.
-
Add this compound cumulatively and record the relaxation response.
-
-
Data Analysis:
-
Analyze the data as described for wire myography.
-
Conclusion
The techniques described in these application notes provide robust and reliable methods for assessing the vasodilatory effects of this compound in ex vivo tissue. Careful adherence to these protocols will enable researchers to obtain high-quality, reproducible data, contributing to a better understanding of the pharmacology of this important therapeutic agent. The choice of technique will depend on the specific blood vessel of interest and the research question being addressed.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex vivo relaxations of pulmonary arteries induced by prostacyclin mimetics are highly dependent of the precontractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Isolated organ/tissue test – organ bath [panlab.com]
- 7. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
Application Notes and Protocols for Oral Administration of Beraprost Sodium to Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of Beraprost Sodium to rats for research purposes. The information compiled is based on established scientific literature and standard laboratory practices.
Introduction
This compound is a synthetic, chemically stable, and orally active prostacyclin (PGI₂) analog.[1][2][3] It is widely used in research and clinical settings for its potent vasodilatory and antiplatelet aggregation properties.[1][4] Beraprost exerts its effects by binding to prostacyclin (IP) receptors, initiating a signaling cascade that leads to the relaxation of vascular smooth muscle and inhibition of platelet activity.[1][5] This document outlines the necessary procedures for its effective oral administration in rat models, a common method for preclinical evaluation.
Pre-Administration Considerations
Vehicle Selection
The choice of vehicle is critical for ensuring the stability and bioavailability of the administered compound. For this compound, several vehicles can be considered:
-
Distilled Water: this compound has been successfully administered when dissolved in distilled water.[6] This is often the simplest and most straightforward vehicle.
-
Saline (0.9% NaCl): Sterile saline is another common and physiologically compatible vehicle.
-
Aqueous Suspensions: For compounds with limited solubility or for specific experimental designs, suspending agents can be used. A common choice is 0.5% w/v Carboxymethyl Cellulose (CMC) or 1% Hydroxypropyl Methylcellulose in water.[7][8]
It is recommended to perform a small-scale solubility and stability test of this compound in the chosen vehicle before preparing the bulk dosing solution.
Dosage Selection
The appropriate dose of this compound depends on the specific research question and experimental model. Previous studies in rats have utilized a wide range of oral doses, as summarized in the table below. Researchers should consult the literature to determine a suitable starting dose for their specific application.
Data Presentation
Table 1: Reported Oral Dosages of this compound in Rats
| Dose Administered | Rat Model/Strain | Experimental Context | Reference |
| 0.04, 0.2, 1.0 mg/kg | Male and Female Rats | Pharmacokinetic profiling | [9] |
| 30, 100, 300 µg/kg/day | Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs) | Evaluation of vascular protective effects | [10] |
| 1.5, 3.0, 6.0, 10.0 µg/ml in drinking water | Wistar Rats | Inhibition of monocrotaline-induced pulmonary hypertension | [6] |
| 1.0 mg/kg | Male Rats | Metabolism and biotransformation studies | [11] |
Table 2: Pharmacokinetic Parameters of Oral this compound in Male Rats
Data from a study where tritium-labeled this compound was orally administered.[9]
| Dose (mg/kg) | Cmax (ng/ml) | Tmax (min) | AUC (ng·hr/ml) |
| 0.04 | 18.4 ± 11.4 | 10 - 30 | Not Reported |
| 0.2 | 42.7 ± 15.9 | 10 - 30 | 98.2 ± 23.7 |
| 1.0 | 220.5 ± 68.5 | 10 - 30 | Not Reported |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound powder
-
Selected vehicle (e.g., sterile distilled water)
-
Calibrated analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar or vortex mixer
-
Sterile tubes for storage
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of rats, their average weight, and the desired dose volume (e.g., 5-10 mL/kg). Calculate the mass of this compound required to achieve the target concentration (mg/mL).
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the powder to an appropriate-sized volumetric flask.
-
Add a portion (approx. 50-70%) of the final volume of the chosen vehicle.
-
Mix thoroughly using a vortex mixer or a magnetic stirrer until the powder is completely dissolved. Visually inspect for any undissolved particulates.
-
-
Final Volume Adjustment: Add the vehicle to reach the final desired volume and mix again to ensure homogeneity.
-
Storage: Store the prepared solution in clearly labeled, sterile tubes. Depending on stability data (if available), store protected from light, and refrigerated if necessary. It is often recommended to prepare fresh solutions daily.[8]
Protocol 2: Oral Gavage Procedure in Rats
Materials:
-
Appropriately sized rat oral gavage needle (stainless steel, ball-tipped). For adult rats (200-300g), a 16-18 gauge, 2-3 inch needle is typical.
-
Graduated syringe (1-3 mL)
-
Prepared this compound dosing solution
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin over the shoulders and neck, ensuring the head is immobilized and the body is in a vertical position. This posture straightens the esophagus, facilitating needle passage.
-
-
Dose Measurement: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Gavage Needle Insertion:
-
With the rat's head tilted slightly upwards, gently insert the ball-tipped gavage needle into the mouth, just off-center.
-
Advance the needle along the roof of the mouth and over the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, or if the rat exhibits signs of distress (e.g., choking), withdraw the needle immediately and reassess the technique. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
-
Confirming Placement (Optional but recommended): The ball tip of the needle can often be palpated on the left side of the rat's neck/chest area, indicating it is in the esophagus and not the trachea.
-
Substance Administration: Once the needle is correctly positioned in the esophagus (approximately to the level of the last rib), slowly and steadily depress the syringe plunger to deliver the solution.
-
Withdrawal and Recovery: Smoothly withdraw the gavage needle in a single motion. Return the rat to its home cage and monitor it for a short period for any adverse reactions or signs of distress (e.g., difficulty breathing, regurgitation).
Visualizations
Caption: Experimental workflow for the oral administration of this compound to rats.
Caption: Simplified signaling pathway of this compound.[1][5][12]
Mechanism of Action
This compound is a prostacyclin analog that exerts its therapeutic effects primarily through the activation of the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR).[1][5] This binding activates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1][5] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[5] PKA, in turn, phosphorylates various downstream targets, leading to several key physiological outcomes:
-
Vasodilation: Relaxation of vascular smooth muscle cells.[1]
-
Anti-platelet Aggregation: Inhibition of platelet activation and aggregation, reducing thrombotic risk.[1][5]
-
Anti-proliferative Effects: Inhibition of the proliferation of vascular smooth muscle cells, which is relevant in preventing pathological vascular remodeling.[1][5]
-
Cytoprotection: Protection of endothelial cells from damage.[5]
Some evidence also suggests that Beraprost may exhibit cross-binding with other prostanoid receptors, such as the PGE2 receptor 4 (EP4), which could contribute to its overall effects.[13]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Orally active prostacyclin analogue this compound in patients with chronic kidney disease: a randomized, double-blind, placebo-controlled, phase II dose finding trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on the survival of subcutaneous transferred jejunum after vascular pedicle interruption in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Orally administered this compound inhibits pulmonary hypertension induced by monocrotaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics and Biotransformation of this compound I : Plasma Level Profile of this compound in Rat. [jstage.jst.go.jp]
- 10. Beneficial action of this compound, a prostacyclin analog, in stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Biotransformation of this compound IV : Metabolism of this compound in Rat [jstage.jst.go.jp]
- 12. This compound regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beraprost Sodium in Combination with Other Vasodilators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical application of Beraprost Sodium, an oral prostacyclin analogue, when used in combination with other vasodilators. The information is intended to guide experimental design and protocol development for professionals in drug discovery and clinical research.
Introduction to Combination Therapy with this compound
This compound is a stable, orally active prostacyclin (PGI2) analogue that exerts its effects through vasodilation, antiplatelet action, and cytoprotection.[1][2] It functions by binding to prostacyclin membrane receptors, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately inhibits the release of calcium ions from intracellular stores, causing smooth muscle relaxation and vasodilation.[1] While Beraprost has shown efficacy as a monotherapy in conditions like pulmonary arterial hypertension (PAH) and peripheral arterial disease (PAD), research has increasingly focused on its synergistic effects when combined with other classes of vasodilators.[1][3][4][5][6][7][8][9][10]
Combination therapy is a promising strategy, particularly in complex multifactorial diseases like PAH, where targeting a single pathway may not be sufficient.[11] By combining drugs with different mechanisms of action, it is possible to achieve enhanced therapeutic effects, potentially at lower doses, thereby reducing side effects.[11] This document outlines the scientific rationale, experimental protocols, and key findings from studies investigating this compound in combination with phosphodiesterase-5 (PDE5) inhibitors, endothelin receptor antagonists (ERAs), and other prostanoids.
This compound in Combination with PDE5 Inhibitors (e.g., Sildenafil)
Scientific Rationale:
The combination of this compound and a PDE5 inhibitor like Sildenafil targets two distinct but complementary signaling pathways involved in vasodilation.
-
This compound: Increases the production of cAMP.[11]
-
Sildenafil: Inhibits the degradation of cyclic guanosine monophosphate (cGMP) by blocking the PDE5 enzyme.[11]
Both cAMP and cGMP are crucial second messengers that promote smooth muscle relaxation and vasodilation. By simultaneously increasing cAMP production and preventing cGMP breakdown, this combination therapy is hypothesized to have a synergistic vasodilatory effect.[11]
Signaling Pathway:
Caption: Synergistic signaling of Beraprost and Sildenafil.
Clinical Study Protocol: Beraprost and Sildenafil in Left Heart Failure with PAH
This protocol is based on a study investigating the efficacy of this combination therapy.[11][12]
Experimental Workflow:
Caption: Clinical trial workflow for combination therapy.
Methodology:
-
Patient Population: 80 patients diagnosed with left heart failure complicated by pulmonary arterial hypertension.[11][12]
-
Study Design: Randomized controlled trial.[11]
-
Treatment Groups:
-
Dosage:
-
This compound: Dosage not explicitly detailed in the summary, but typical starting doses are around 20 µg, titrated up.
-
Sildenafil: Orally administered 3 times daily.[11]
-
-
Duration: 3 months.[11]
-
Primary and Secondary Endpoints:
-
Pulmonary arterial hypertension-associated indicators (e.g., human urotensin-II, calcitonin gene-related peptide).[11][12]
-
Cardiac function indicators (e.g., brain natriuretic peptide (BNP), LVEF, stroke volume, cardiac output).[12]
-
Inflammatory markers (e.g., tumor necrosis factor-alpha (TNF-α)).[12]
-
Vascular endothelial function markers (e.g., nitric oxide, endothelin-1).[11]
-
Mean pulmonary arterial pressure.[12]
-
Quantitative Data Summary:
| Parameter | Control Group (Beraprost alone) | Observation Group (Beraprost + Sildenafil) | Outcome |
| PAH Indicators | |||
| Human Urotensin-II | Higher | Lower | Significant Improvement[11][12] |
| Calcitonin Gene-Related Peptide | Lower | Higher | Significant Improvement[11][12] |
| Mean Pulmonary Arterial Pressure | Higher | Significantly Lower | Significant Improvement[12] |
| Cardiac Function | |||
| BNP | Higher | Significantly Lower | Significant Improvement[12] |
| LVEF, SV, CO (post-treatment) | Increased from baseline | Significantly higher than control | Enhanced Cardiac Pumping Capacity[11][12] |
| Inflammatory Markers | |||
| TNF-α | Higher | Significantly Lower | Reduced Inflammation[12] |
| Vascular Endothelial Function | |||
| Nitric Oxide | Lower | Higher | Protective Effect on Endothelium[11] |
| Endothelin-1 | Higher | Lower | Protective Effect on Endothelium[11] |
This compound in Combination with Endothelin Receptor Antagonists (e.g., Bosentan)
Scientific Rationale:
This combination targets two key pathways in the pathogenesis of PAH: the prostacyclin pathway and the endothelin pathway.
-
This compound: A prostacyclin analogue that promotes vasodilation.[1]
-
Bosentan: A dual endothelin receptor antagonist (ERA) that blocks the vasoconstrictive and proliferative effects of endothelin-1 (ET-1) by acting on both ET-A and ET-B receptors.[13][14]
By simultaneously promoting vasodilation through the prostacyclin pathway and inhibiting vasoconstriction via the endothelin pathway, this combination therapy aims to achieve greater improvements in pulmonary hemodynamics and exercise capacity.
Logical Relationship:
Caption: Dual-pathway targeting with Beraprost and Bosentan.
Clinical Study Protocol: Add-on Bosentan to Prostanoid Therapy in PPH
This protocol is based on a study evaluating the safety and efficacy of adding Bosentan to existing nonparenteral prostanoid therapy (inhaled iloprost or oral Beraprost).[15]
Methodology:
-
Patient Population: 20 patients with primary pulmonary hypertension (PPH) already on stable therapy with either inhaled iloprost (n=9) or oral Beraprost (n=11).[15]
-
Study Design: Open-label, add-on study.[15]
-
Treatment: Bosentan was added to the existing prostanoid regimen.
-
Duration: 3 months.[15]
-
Primary and Secondary Endpoints:
Quantitative Data Summary:
| Parameter | Baseline (Prostanoid alone) | 3 Months (Prostanoid + Bosentan) | Outcome |
| 6-Minute Walk Distance | Not specified | Increased by 58 ± 43 m | Marked Increase in Exercise Capacity[15] |
| Maximal Oxygen Consumption | 11.0 ± 2.3 mL/kg/min | 13.8 ± 3.6 mL/kg/min | Significant Improvement[15] |
| Peak Systolic Blood Pressure | 120 ± 17 mmHg | 139 ± 21 mmHg | Increase[15] |
This compound in Combination with Other Prostanoids or Inhaled Nitric Oxide
While less common, studies have explored combining Beraprost with other prostanoids or inhaled nitric oxide (iNO).
Beraprost and Inhaled Nitric Oxide (iNO):
-
Scientific Rationale: Beraprost (cAMP-mediated) and iNO (cGMP-mediated) offer a dual-pathway approach to vasodilation.
-
Findings: In children with pulmonary hypertension, the combined administration of iNO and Beraprost resulted in a more significant decrease in pulmonary vascular resistance compared to iNO alone (-45% vs. -33%, p <0.05) without causing severe systemic hypotension.[16]
Application in Peripheral Arterial Disease (PAD)
While many studies on Beraprost focus on PAH, it is also investigated for intermittent claudication in PAD.[4][6][7][9] Combination therapy research in this area is less extensive. However, a retrospective study combined Beraprost with aspirin for acute ischemic stroke, suggesting a potential benefit in other arterial diseases.[2]
Clinical Study: Beraprost and Aspirin for Acute Ischemic Stroke
-
Design: Single-center, retrospective study with 384 patients.[2]
-
Groups: Beraprost + Aspirin vs. Aspirin alone.[2]
-
Key Finding: A favorable outcome (modified Rankin Scale score of 0 or 1) was observed in 71% of the combination therapy group compared to 39.7% in the aspirin-only group (p < 0.001).[2] This suggests that the antiplatelet and vasodilatory effects of Beraprost may complement aspirin's mechanism of action.[2]
Summary and Future Directions
The combination of this compound with other vasodilators, particularly PDE5 inhibitors and ERAs, represents a promising therapeutic strategy for complex vascular diseases like PAH. The available data indicates that such combinations can lead to significant improvements in hemodynamics, exercise capacity, and biomarkers of cardiac function and inflammation.
Key Takeaways for Researchers:
-
Synergistic Potential: Targeting multiple signaling pathways (cAMP, cGMP, endothelin) simultaneously appears to be more effective than monotherapy.
-
Safety Profile: Existing studies suggest that these combination therapies are generally well-tolerated, although careful monitoring of systemic blood pressure is warranted.[15]
-
Further Research Needed: Larger, double-blind, randomized controlled trials are needed to confirm these findings, optimize dosing regimens, and evaluate long-term outcomes, including morbidity and mortality.[11] The potential application of these combinations in other vascular diseases, such as PAD, also warrants further investigation.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapy with this compound and aspirin for acute ischemic stroke: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostanoids for pulmonary arterial hypertension [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of intermittent claudication with this compound, an orally active prostaglandin I2 analogue: a double-blinded, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Prostanoids in the Treatment of Chronic Thromboembolic Pulmonary Hypertension | ECR Journal [ecrjournal.com]
- 6. Effects of this compound on subjective symptoms in diabetic patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Subjective Symptoms in Diabetic Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Beraprost therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound Combined with Sildenafil and Its Effects on Vascular Endothelial Function and Inflammation in Patients Experiencing Left Heart Failure Complicated with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound Combined with Sildenafil and Its Effects on Vascular Endothelial Function and Inflammation in Patients Experiencing Left Heart Failure Complicated with Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing endothelin receptor antagonist use in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bosentan treatment in patients with primary pulmonary hypertension receiving nonparenteral prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Additive effect of beraprost on pulmonary vasodilation by inhaled nitric oxide in children with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Beraprost Sodium stability in aqueous solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Beraprost Sodium in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemically stable and orally active synthetic analog of prostacyclin (PGI2).[1][2] It functions as a potent vasodilator and inhibitor of platelet aggregation.[2][3][4] Its mechanism involves binding to and activating the prostacyclin IP receptor, which is coupled to Gs proteins.[2] This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP inhibits the influx of calcium ions (Ca²⁺), which in turn causes relaxation of vascular smooth muscle cells (vasodilation) and prevents platelet activation.[2][4]
Diagram: this compound Signaling Pathway
Caption: Mechanism of action for this compound.
Q2: How should I prepare an aqueous stock solution of this compound?
This compound is soluble in water. For experimental use, it is recommended to prepare fresh solutions. While specific stability data in various buffers is limited in publicly available literature, solubility in PBS (pH 7.2) has been noted.[4]
Q3: What are the recommended storage conditions for solid and dissolved this compound?
Proper storage is critical to maintain the compound's integrity. The solid form should be protected from light.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | As per manufacturer's expiry | Keep container tightly closed and dry.[5] Protect from light. |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Store sealed, away from moisture.[6][7] |
| -20°C | 1 month | Store sealed, away from moisture.[6][7] |
Note: Specific stability data for long-term storage in aqueous solutions is not extensively detailed in the provided search results. It is best practice to prepare aqueous solutions fresh for each experiment or, if necessary, store for a very short duration at 2-8°C and protect from light.
Q4: How stable is this compound in aqueous solutions?
This compound is considered a stable analog of the naturally unstable PGI2.[1][2] However, like many complex organic molecules in solution, it is susceptible to degradation over time, especially under suboptimal conditions. The product is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6] Stress testing guidelines for active pharmaceutical ingredients suggest evaluating stability against hydrolysis across a wide pH range, oxidation, and photolysis.[8] Researchers should assume that the stability of an aqueous solution is limited and prepare solutions fresh whenever possible.
Q5: What analytical methods can be used to assess the stability of this compound?
A stability-indicating analytical method is crucial to separate the intact drug from any potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying Beraprost in biological matrices like human plasma and can be adapted for stability studies.[9][10]
| Parameter | Specification |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[9][11] |
| Column | C18[9] |
| Mobile Phase Example | 0.1% Formic Acid in Methanol (70:30, v/v)[9][10] |
| Detection | Tandem Mass Spectrometry (MS/MS)[9] |
| Ionization Mode | Negative Ionization[9] |
| Mass Transition (MRM) | m/z 397 > 269[9][10] |
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected biological activity in my experiments.
This issue is often linked to the degradation of this compound in your experimental solution.
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: Decision tree for troubleshooting experimental inconsistencies.
Issue: My analytical results (e.g., HPLC) show unknown peaks that are increasing over time.
The appearance of new peaks is a strong indicator of chemical degradation.
-
Possible Cause: Hydrolysis or pH-mediated degradation. Beraprost may be unstable in highly acidic or alkaline conditions.[6]
-
Solution: Ensure your aqueous solution is buffered to a neutral pH, such as PBS (pH 7.2).[4] Avoid using solvents with extreme pH values.
-
-
Possible Cause: Photodegradation. The solid compound is known to be light-sensitive, and this sensitivity can extend to solutions.
-
Solution: Prepare and store the solution in amber vials or tubes wrapped in aluminum foil to protect it from light at all stages of the experiment.
-
-
Possible Cause: Oxidation.
-
Solution: While specific data on oxidative degradation is limited, using de-gassed buffers and minimizing the solution's exposure to air can be a precautionary measure.
-
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution (1 mg/mL Example)
-
Weighing: Accurately weigh 1 mg of solid this compound powder in a suitable container. Handle in a well-ventilated area.[5]
-
Dissolution: Add 1 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.2) to the solid.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved. The solution should be clear.
-
Usage: Use the solution immediately for your experiments for best results.
-
Precaution: If immediate use is not possible, store the solution in a tightly sealed, light-protected container at 2-8°C and use within 24 hours. Avoid long-term storage of aqueous solutions.
Protocol 2: General Workflow for a Stability Assessment Study
This workflow outlines the steps to evaluate the stability of your this compound solution under specific experimental conditions.
Diagram: Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a stability study of this compound.
References
- 1. [Research and development of this compound, a new stable PGI2 analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. This compound CAS#: 88475-69-8 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Determination of beraprost in human plasma by a high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bepls.com [bepls.com]
Common adverse effects of Beraprost Sodium in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common adverse effects of Beraprost Sodium observed in animal studies. The information is intended for researchers, scientists, and drug development professionals to anticipate and manage potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported adverse effects of this compound in animal studies?
Based on available preclinical data, this compound is generally considered to be well-tolerated in animal models, particularly at therapeutic dose levels. However, as a prostacyclin analogue with vasodilatory and antiplatelet effects, certain adverse effects can be anticipated, especially at higher doses. The most common observations are related to its pharmacological action and include:
-
Cardiovascular Effects: A primary adverse effect is a dose-dependent decrease in blood pressure (hypotension). In some species, such as rats, a compensatory increase in heart rate (tachycardia) may be observed.
-
Gastrointestinal Effects: Effects on the digestive system have been noted, including suppression of gastric motility and secretion.
-
General Clinical Signs: While often not severe, signs such as headache, hot flushes, diarrhea, and nausea have been reported in human clinical trials and may be inferred in animal models through behavioral observation, though specific reports in animals are limited.[1]
Q2: Have there been any specific toxicity studies conducted in animals?
Yes, several toxicity studies have been conducted in various animal species, including dogs, rats, and cats. These range from acute, subacute, to chronic toxicity evaluations. For instance, studies in dogs have established a no-observed-adverse-effect level (NOAEL).[2]
Q3: What is the no-observed-adverse-effect level (NOAEL) of this compound in dogs?
Previous toxicity studies in dogs have reported a no-observed-adverse-effect level (NOAEL) of 25 μg/kg.[2] In a study involving canine models of chronic pulmonary hypertension, oral administration of this compound at doses of 5, 15, and 25 μg/kg twice daily for one week resulted in no observable side effects, such as hypotension or abnormal hemostasis.[2][3]
Q4: Are there any known effects of this compound on reproductive and developmental parameters in animals?
Q5: What is the known genotoxic and carcinogenic potential of this compound?
Limited publicly available data suggests that this compound does not have tumor-enhancing effects. A study in male F344 rats pretreated with a carcinogen found that subsequent administration of this compound in drinking water for 29 weeks did not modulate the development of tumors.[4] Comprehensive genotoxicity and carcinogenicity studies are standard components of preclinical safety assessment for pharmaceuticals.
Troubleshooting Guides
Issue 1: Unexpected Hypotension or Cardiovascular Instability in Experimental Animals
-
Possible Cause: The vasodilatory properties of this compound can lead to a drop in blood pressure, particularly at higher doses or with rapid administration.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to a lower, therapeutically relevant level.
-
Slower Administration: If using intravenous administration, decrease the infusion rate. For oral administration, consider if a sustained-release formulation might mitigate peak plasma concentration effects.
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure and heart rate to detect any significant changes promptly.
-
Fluid Support: In case of significant hypotension, consult with a veterinarian regarding the appropriateness of fluid therapy to support blood pressure.
-
Issue 2: Gastrointestinal Disturbances Observed in Study Animals
-
Possible Cause: this compound can affect gastrointestinal motility and secretion.
-
Troubleshooting Steps:
-
Dietary Adjustments: Ensure animals have access to fresh water and palatable food. Consult with veterinary staff about potential dietary modifications to support gastrointestinal health.
-
Observation: Closely monitor animals for signs of gastrointestinal upset, such as changes in appetite, fecal consistency, or abdominal discomfort.
-
Dose and Formulation: Evaluate if the dose or formulation of this compound could be contributing to the issue. A different vehicle or a controlled-release formulation might be considered.
-
Data Presentation
Table 1: Summary of Adverse Effects of this compound in Canine Studies
| Study Type | Species | Dose | Duration | Observed Adverse Effects | Reference |
| Chronic Pulmonary Hypertension Model | Beagle | 5, 15, and 25 μg/kg (oral, twice daily) | 1 week | No side effects such as hypotension or abnormal hemostasis were observed. | [2][3] |
| Chronic Pulmonary Hypertension | Client-owned dogs | ~15 μg/kg (oral, twice daily) | At least 1 week | No adverse effects were observed. | [5] |
| Toxicity Studies (Cited) | Dog | Not specified | Acute, Subacute, and Chronic | No-observed-adverse-effect level (NOAEL) established at 25 μg/kg. | [2] |
Table 2: Summary of Other Preclinical Safety Findings for this compound
| Study Type | Species | Key Findings | Reference |
| Carcinogenicity (Tumor Promotion) | Rat (F344, male) | No tumor-enhancing effects were observed. | [4] |
| Chronic Kidney Disease Model | Cat | This compound was well-tolerated. Vomiting was reported in one case in the placebo group. | [6] |
Experimental Protocols
Canine Model of Chronic Pulmonary Hypertension
-
Animals: Laboratory-owned male beagle dogs.
-
Induction of Pulmonary Hypertension: Chronic embolic pulmonary hypertension was induced by repeated injections of microspheres.
-
Drug Administration: this compound was administered orally twice a day at doses of 5, 15, and 25 μg/kg for one week in a crossover design. A one-week washout period was implemented between each dose.
-
Monitoring: Hemodynamic parameters, including pulmonary arterial pressure, were measured invasively. Echocardiography and non-invasive systemic blood pressure measurements were also performed before and after the 7-day treatment period. Examinations were conducted 2-3 hours after the final administration of this compound.
-
Sedation: If necessary, dogs were sedated with butorphanol tartrate (0.1 mg/kg, IV) and midazolam hydrochloride (0.1 mg/kg, IV) for examinations.[3]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Crossover study design for this compound in a canine model.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 3. Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Modifying effects of this compound (TRK-100) on N-methyl-N-nitrosourea (MNU) carcinogenesis in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Double-blind, Placebo-controlled, Multicenter, Prospective, Randomized Study of this compound Treatment for Cats with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Beraprost Sodium for Antiplatelet Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Beraprost Sodium in antiplatelet assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in platelets?
A1: this compound is a stable, orally active prostacyclin (PGI2) analogue.[1][2] Its primary antiplatelet effect is achieved by binding to prostacyclin (IP) receptors on the surface of platelets.[3][4] This binding activates the Gs protein-coupled receptor, which in turn stimulates the enzyme adenylate cyclase.[4][5] Adenylate cyclase increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of events that inhibit platelet activation, including the inhibition of calcium ion (Ca2+) influx from intracellular stores.[1][6][7] This ultimately prevents platelet aggregation and the formation of blood clots.[3]
Q2: What is a typical starting concentration range for this compound in in-vitro antiplatelet assays?
A2: For in-vitro platelet aggregation assays, a typical effective concentration range for this compound is from the low nanomolar (nM) to the low micromolar (µM) range. Studies in rats have shown dose-dependent inhibition of thrombin-stimulated Ca2+ influx into platelets at concentrations of 3-100 nmol/L.[6] Another study found IC50 values (the concentration required to inhibit 50% of the platelet aggregation response) to be as low as 0.2-0.5 nM when aggregation was induced by a thromboxane A2 analogue and 2-5 nM when induced by ADP or epinephrine.[8] A dose-dependent vasodilation effect has been observed in isolated arterioles at concentrations ranging from 0.1 pM to 0.1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions and platelet agonist.
Q3: Which platelet agonists can be used in combination with this compound?
A3: this compound's inhibitory effect can be evaluated against a variety of common platelet agonists. These include adenosine diphosphate (ADP), collagen, thrombin, epinephrine, and thromboxane A2 analogues like U46619.[6][8][9] The potency of this compound (as indicated by its IC50 value) can vary depending on the agonist used, as it is particularly potent against pathways involving thromboxane A2.[8]
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically soluble in aqueous solutions. For in-vitro assays, it is recommended to prepare a concentrated stock solution in a suitable buffer (e.g., saline or a buffer compatible with your platelet preparation). Prepare fresh dilutions from the stock solution for each experiment to ensure accuracy, as the stability of very dilute solutions may be limited. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: What are the common side effects observed in clinical studies that might be relevant to high-concentration in-vitro studies?
A5: In human studies, the most common side effects associated with oral administration of this compound are headache, facial flushing, diarrhea, and nausea.[1][9] These effects are generally dose-dependent and reversible.[9] While these are systemic effects, they are indicative of the compound's potent vasodilatory and prostaglandin-related activities, which are important to consider when interpreting high-concentration in-vitro data.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting; Improper mixing of platelet-rich plasma (PRP); Platelets activated during preparation; Temperature fluctuations. | Use calibrated pipettes and ensure consistent technique. Gently invert PRP tube to mix before aliquoting. Avoid vigorous vortexing or shaking. Ensure all reagents and platelet samples are maintained at the correct temperature (typically 37°C) during the assay. |
| No inhibition of aggregation by this compound | Incorrect concentration or degradation of this compound; Inactive compound; Overly high concentration of platelet agonist. | Prepare fresh this compound dilutions from a validated stock. Verify the potency of the platelet agonist; a very strong stimulus may overcome the inhibitory effect. Perform a dose-response curve for both the agonist and this compound. |
| Weak or no platelet aggregation with agonist (Control) | Poor quality platelet-rich plasma (PRP); Low platelet count; Inactive agonist. | Prepare fresh PRP from a healthy donor who has not taken antiplatelet medication.[10] Ensure the blood collection and centrifugation steps are performed correctly to obtain viable platelets.[11] Use a fresh or properly stored and validated batch of the platelet agonist. |
| Spontaneous platelet aggregation (in negative control) | Platelet activation during blood collection or processing; Contamination of reagents or disposables. | Use proper phlebotomy techniques, discarding the first few mL of blood to avoid tissue factor contamination. Ensure all tubes and pipette tips are sterile. Process blood samples as soon as possible after collection. |
Data Summary Tables
Table 1: In-Vitro Efficacy of this compound (IC50 Values)
| Agonist | Aggregometry Method | IC50 Value (nM) | Source |
| U46619 (Thromboxane A2 analogue) | Light Scattering (LS) | 0.2 - 0.5 | [8] |
| Low-concentration Collagen | Light Scattering (LS) | 0.2 - 0.5 | [8] |
| ADP | Light Scattering (LS) | 2 - 5 | [8] |
| Epinephrine | Light Scattering (LS) | 2 - 5 | [8] |
| Various | Light Transmission (LT) | IC50 values were 2 to 10-fold higher than with LS | [8] |
Table 2: Effective Concentrations of this compound in Pre-Clinical Models
| Model System | Effect Measured | Effective Concentration | Source |
| Rat Platelet Suspension | Inhibition of Thrombin-induced Ca++ influx | 3 - 100 nmol/L | [6] |
| Isolated Porcine Retinal Arterioles | Dose-dependent Vasodilation | 0.1 pM - 0.1 µM |
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the assessment of this compound's antiplatelet effect using Light Transmission Aggregometry (LTA), a standard method for measuring platelet aggregation.
1. Materials:
-
This compound
-
Platelet Agonist (e.g., ADP, Collagen)
-
Whole blood from healthy, consenting donors (fasting for at least 8 hours)[10]
-
3.2% or 3.8% Sodium Citrate anticoagulant tubes
-
Platelet Aggregometer (e.g., Chrono-log Model 490)[10]
-
Calibrated pipettes
-
Plastic or siliconized glass test tubes and stir bars
-
Centrifuge
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into sodium citrate tubes. Gently invert several times to mix.[10]
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature.[11] Do not use the brake.
-
Carefully collect the upper PRP layer using a plastic pipette without disturbing the buffy coat.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Collect the PPP supernatant. The PPP will be used to set the 100% aggregation baseline (or 100% light transmission) on the aggregometer.
3. Assay Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument: Place a cuvette with PPP in the appropriate channel to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Pipette an aliquot of PRP (e.g., 450 µL) into a test cuvette containing a magnetic stir bar.
-
Place the cuvette in the incubation well of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.
-
Add a small volume (e.g., 5-10 µL) of the desired concentration of this compound (or vehicle control) to the PRP. Incubate for a predetermined time (e.g., 2-5 minutes).
-
Add the platelet agonist at a concentration known to induce a robust aggregation response.
-
Record the change in light transmission for 5-10 minutes, or until the aggregation curve reaches a plateau.
4. Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations and Diagrams
Caption: this compound antiplatelet signaling pathway.
Caption: Experimental workflow for Light Transmission Aggregometry.
Caption: Troubleshooting logic for antiplatelet assays.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological and clinical properties of this compound, orally active prostacyclin analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 6. Studies on the antiplatelet effect of the stable epoprostenol analogue this compound and its mechanism of action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 8. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet-aggregation inhibition and hemodynamic effects of this compound, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Troubleshooting Beraprost Sodium solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beraprost Sodium, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies between different suppliers. It is crucial to consult the certificate of analysis provided with your specific batch. However, typical solubility ranges are provided in the table below.
Q2: I've added the correct amount of DMSO, but the this compound is not dissolving. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, even at concentrations reported to be soluble, consider the following troubleshooting steps:
-
Vortexing: Ensure the solution is being mixed vigorously.
-
Sonication: Use a bath sonicator to aid dissolution. One supplier specifically notes that sonication is needed to achieve higher concentrations.[1]
-
Gentle Warming: Briefly warming the solution to 37°C can help dissolve the compound.[2] Avoid excessive or prolonged heating to prevent potential degradation.
-
Stepwise Dilution: When preparing lower concentrations from a stock, it is recommended to perform dilutions in a stepwise manner to avoid precipitation.[3]
Q3: My this compound dissolved initially, but now I see precipitation. What could be the cause?
A3: Precipitation of this compound from a DMSO solution can occur for several reasons:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[4] Increased water content in the DMSO can decrease the solubility of the compound, leading to precipitation.[4] Always use anhydrous grade DMSO and keep containers tightly sealed.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can induce precipitation of some compounds.[4][5] It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Supersaturated Solution: It is possible to create a supersaturated solution, especially with heating, which may then precipitate out over time at room temperature.[4]
Q4: Can I use water to dissolve this compound?
A4: this compound does have some aqueous solubility. One supplier indicates a solubility of 20 mg/mL in H₂O and 19 mg/mL in PBS (pH 7.2).[6][7][8] However, aqueous solutions are not recommended for storage for more than one day.[6] For long-term storage, DMSO is the preferred solvent.
Q5: How should I store my this compound stock solution in DMSO?
A5: For optimal stability, store your this compound stock solution in DMSO at -20°C or -80°C in tightly sealed vials to protect from moisture.[9][10] As mentioned previously, aliquoting to avoid multiple freeze-thaw cycles is highly recommended.
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source Citation |
| DMSO | 25 mM | [9] |
| DMSO | 43 mg/mL | [6][8] |
| DMSO | 125 mg/mL (with sonication) | [1] |
| Ethanol | 20 mg/mL | [6][8] |
| Dimethyl Formamide (DMF) | 77 mg/mL | [6][8] |
| PBS (pH 7.2) | 19 mg/mL | [6][8] |
| Water | 20 mg/mL | [7] |
Note: The molecular weight of this compound is approximately 420.47 g/mol .[9][11]
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol provides a general guideline for dissolving this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen) - Recommended
-
Sterile, amber glass vials with screw caps
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of solid this compound and the anhydrous DMSO to room temperature before opening to minimize water condensation.
-
Calculate the required mass of this compound and volume of DMSO to achieve the desired stock concentration.
-
-
Dissolution:
-
Carefully weigh the desired amount of this compound and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
It is recommended to purge the solvent with an inert gas before adding it to the compound.[6]
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
-
Troubleshooting Insolubility:
-
If the compound does not fully dissolve after vortexing, place the vial in a bath sonicator for 5-10 minute intervals until the solid is completely dissolved.
-
If sonication is insufficient, the solution can be gently warmed in a 37°C water bath for a short period, followed by vortexing or sonication.[2]
-
-
Storage:
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for Dissolving this compound
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Logical Relationship of Factors Affecting Solubility
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to minimize Beraprost Sodium-induced side effects in research animals
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Beraprost Sodium-induced side effects in research animals. Adherence to these guidelines is crucial for ensuring animal welfare and the integrity of experimental outcomes.
Troubleshooting Guides
This section addresses specific side effects that may be encountered during research, offering step-by-step guidance for mitigation.
Issue: Animal Exhibits Signs of Hypotension
Symptoms: Lethargy, weakness, pale mucous membranes after administration of this compound.
Potential Cause: As a potent vasodilator, this compound's primary dose-limiting side effect is a drop in blood pressure.
Troubleshooting Steps:
-
Confirmation: Where feasible, confirm hypotension by measuring the animal's blood pressure. A significant decrease from the established baseline is a clear indicator.
-
Dose Adjustment: Immediately consider reducing or temporarily withholding the next dose of this compound.
-
Fluid Support: Administer an isotonic crystalloid solution, such as 0.9% saline, to help restore intravascular volume. The administration rate and volume should be determined in consultation with a veterinarian.
-
Vital Signs Monitoring: Continuously monitor heart rate, respiratory rate, and mucous membrane color.
-
Gradual Reintroduction: If the drug is reintroduced, begin with a lower dose and titrate upwards cautiously, with diligent monitoring for any signs of hypotension.
Issue: Animal Shows Signs of Gastrointestinal Distress
Symptoms: Diarrhea, inappetence, or signs of nausea following drug administration.
Potential Cause: this compound can impact gastrointestinal motility.[1]
Troubleshooting Steps:
-
Dietary Management: Offer easily digestible food and ensure continuous access to fresh water to prevent dehydration.
-
Administration with Food: If the experimental protocol allows, administering this compound with a small amount of food can help alleviate gastrointestinal irritation.
-
Dose Fractionation: If a single daily dose is being administered, consider dividing it into smaller, more frequent doses throughout the day.
-
Hydration Status: Regularly assess the animal for signs of dehydration. Fluid therapy may be required for moderate to severe cases.
-
Pharmacological Intervention: Under veterinary guidance, the use of anti-diarrheal or anti-emetic agents may be considered for severe symptoms, ensuring these do not interfere with the study's parameters.
Issue: Evidence of Increased Bleeding
Symptoms: Prolonged bleeding from injection sites, bruising, or petechiae.
Potential Cause: The antiplatelet properties of this compound can increase the risk of bleeding.[1]
Troubleshooting Steps:
-
Hemostasis Monitoring: If the research setting allows, monitor bleeding time or platelet aggregation to quantify the drug's effect.
-
Avoid Concurrent Medications: Whenever possible, avoid the concurrent use of other medications that can affect coagulation, such as nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
-
Gentle Handling: Minimize invasive procedures and handle animals with care to reduce the risk of trauma.
-
Dose Reduction: If bleeding is a concern, a reduction in the this compound dosage may be warranted.
-
Veterinary Consultation: In severe cases, consult a veterinarian regarding potential interventions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in research animals? A1: The most common side effects stem from its vasodilatory and antiplatelet actions and include hypotension, headache (inferred from behavioral changes like squinting), hot flushes (observed as skin redness), diarrhea, and nausea.[3][4] In cats, vomiting and sedation have also been noted.[5]
Q2: How can the risk of hypotension be minimized at the start of a study? A2: It is highly recommended to begin with a lower dose and gradually increase it over several days. This dose-titration strategy allows for careful monitoring of the animal's blood pressure and clinical signs to establish a well-tolerated and effective dose. Studies in canine models of pulmonary hypertension have shown that doses up to 25 μg/kg administered twice daily were well-tolerated.[6][7]
Q3: What is a recommended starting dose for this compound in rodents? A3: Dosing is highly dependent on the species and research model. However, published studies in rats have utilized oral doses in the range of 30 to 300 micrograms/kg/day.[8] It is imperative to review the literature for your specific model and conduct a pilot study to determine the optimal dose.
Q4: What is the appropriate method for preparing and administering this compound to rodents? A4: Oral administration via gavage is a common method for precise dosing in rodents. The compound should be dissolved in a suitable vehicle, such as sterile water. To minimize stress in long-term studies, consider voluntary oral administration by incorporating the drug into a palatable treat.
Q5: What is the underlying mechanism of action that causes this compound's side effects? A5: this compound is a prostacyclin (PGI2) analog that binds to prostacyclin (IP) receptors on vascular smooth muscle and platelets.[9] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit the release of intracellular calcium, which causes smooth muscle relaxation (vasodilation) and inhibits platelet aggregation, leading to the observed side effects of hypotension and increased bleeding risk.[3]
Data Presentation
Table 1: Dose-Dependent Effects and Side Effects of this compound in Canine Models
| Dose (µg/kg, q12h) | Effect on Pulmonary Vascular Impedance | Effect on Systemic Vascular Impedance | Observed Side Effects | Reference |
| 5 | Significant Decrease | No Significant Change | None reported | [7][9] |
| 15 | Significant Decrease | Significant Decrease | None reported | [7][9] |
| 25 | Significant Decrease | Significant Decrease | None reported | [7][9] |
Table 2: Reported Side Effects of this compound Across Species
| Animal Species | Common Side Effects | Reference(s) |
| Dog | Generally well-tolerated; hypotension is a primary dose-limiting effect. | [5][7][9] |
| Rat | Hypotension, suppression of digestive organs. | [1][6] |
| Cat | Diarrhea, vomiting, sedation, increased heart rate. | [5] |
| Mouse | Prolonged bleeding time. | [6] |
Experimental Protocols
Protocol 1: Oral Administration of this compound to Rodents via Gavage
Objective: To accurately administer a liquid formulation of this compound orally to a rodent.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water)
-
Vortex mixer
-
Properly sized oral gavage needle with a ball tip
-
Syringe
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the animal to accurately calculate the required dose volume.
-
Drug Preparation: Prepare a homogenous solution of this compound in the chosen vehicle.
-
Gavage Needle Selection: Select a gavage needle that is appropriate for the size of the animal, ensuring the length does not exceed the distance from the mouth to the last rib.
-
Animal Restraint: Restrain the animal securely but gently, ensuring the head and body are aligned to straighten the esophagus.
-
Administration:
-
Lubricate the tip of the gavage needle with the vehicle.
-
Gently insert the needle into the mouth and advance it along the upper palate toward the esophagus.
-
The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Slowly administer the solution.
-
-
Post-Administration Observation: After returning the animal to its cage, monitor for any signs of respiratory distress or other adverse reactions.
Protocol 2: Monitoring for Hypotension in Canines Receiving this compound
Objective: To systematically monitor for and manage hypotension in canines.
Materials:
-
Blood pressure monitoring device (Doppler or oscillometric)
-
Stethoscope
-
Isotonic crystalloid fluids and administration set
-
Intravenous catheter
Procedure:
-
Establish Baseline: Prior to the first dose, obtain and record at least three stable blood pressure readings to establish a baseline. Also, document baseline heart rate and respiratory rate.
-
Post-Dosing Monitoring:
-
Measure blood pressure at predetermined intervals following administration (e.g., 30, 60, and 120 minutes post-dose) and periodically thereafter.
-
Perform regular clinical assessments for signs of hypotension.
-
-
Record Keeping: Meticulously record all measurements and clinical observations.
-
Define Intervention Criteria: Predetermine blood pressure thresholds that will trigger intervention (e.g., Mean Arterial Pressure < 60 mmHg).
-
Hypotension Management:
-
If hypotension is detected, implement the troubleshooting steps outlined in this guide.
-
Document all interventions and the animal's response to treatment.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for hypotension monitoring.
References
- 1. Effect of long-term administration of a prostacyclin analogue (this compound) on myocardial fibrosis in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent home cage monitoring for preclinical safety pharmacology assessment: results of a multi-company validation evaluating nonclinical and clinical data from three compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Behavioral and cognitive animal models in headache research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General pharmacology of this compound. 2nd communication: effect on the autonomic, cardiovascular and gastrointestinal systems, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a mouse model of headache - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial action of this compound, a prostacyclin analog, in stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dose-response challenges with Beraprost Sodium in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beraprost Sodium. The information is designed to address common challenges encountered during experimental setups, particularly those related to establishing a clear dose-response relationship.
Troubleshooting Guide: Dose-Response Challenges
This guide addresses specific issues you might encounter when determining the optimal dose-response for this compound in your experiments.
Question: Why am I observing high variability in my dose-response data between experiments or subjects?
Answer: High variability is a common challenge and can stem from several factors:
-
Biological Variability: Individual differences in metabolism, receptor expression, and overall health status can significantly impact the response to this compound.
-
Short Half-Life: this compound has a relatively short half-life of approximately 1 to 1.5 hours, which can lead to fluctuating plasma concentrations and variable effects if dosing intervals are not strictly controlled.[1]
-
Drug Stability: this compound is a stable prostacyclin analogue, but improper storage or handling can lead to degradation.[2] Ensure the compound is stored as recommended and that solutions are freshly prepared for each experiment.
-
Experimental Model: The specific animal model or cell line used can influence the outcome. For instance, species differences in susceptibility to prostacyclin analogues have been reported.[3][4]
Troubleshooting Steps:
-
Standardize Dosing Regimen: For in vivo studies, maintain a strict and consistent dosing schedule to minimize variations in plasma concentration.
-
Control for Biological Variables: Where possible, use age- and weight-matched animals. In in vitro studies, ensure cell cultures are at a consistent passage number and confluency.
-
Ensure Proper Drug Handling: Prepare fresh solutions of this compound for each experiment and follow the manufacturer's storage recommendations.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on the overall results.
Question: The efficacy of this compound in my model is lower than expected based on published literature. What could be the cause?
Answer: Lower-than-expected efficacy can be due to several factors related to the dose, the experimental setup, or the specific model.
-
Insufficient Dose: The dose used may be too low for the specific model or condition being studied. Dose-response relationships can be non-linear, and a threshold concentration may need to be reached to observe a significant effect.
-
Receptor Expression: The expression levels of the primary target, the prostacyclin (IP) receptor, may be low in your chosen cell line or animal model.[5]
-
Off-Target Effects: While Beraprost primarily acts on IP receptors, it can have off-target effects that might counteract its primary mode of action in certain contexts.[5]
-
Route of Administration: The bioavailability of this compound can vary depending on the route of administration. Oral administration is common, but peak plasma concentrations are reached relatively quickly.[1]
Troubleshooting Steps:
-
Perform a Dose-Escalation Study: Start with a range of doses, including those reported in the literature, to determine the optimal concentration for your specific model.
-
Verify Receptor Expression: If possible, confirm the expression of the IP receptor in your cell line or tissue of interest using techniques like Western blotting or qPCR.
-
Consider Alternative Delivery Methods: If oral administration is not yielding the desired results, explore other routes that might offer better bioavailability for your specific application.
Question: I am observing significant side effects at higher doses, which is limiting my ability to establish a full dose-response curve. How can I manage this?
Answer: Dose-limiting side effects are a known challenge with this compound. Common adverse effects include headache, flushing, diarrhea, and nausea.[6][7]
-
Dose Titration: A gradual increase in the dose can help to improve tolerability.[7]
-
Modified-Release Formulations: In some clinical applications, modified-release formulations are used to maintain therapeutic levels while minimizing peak-dose side effects.[8][9] While not always feasible in experimental setups, this highlights the importance of maintaining stable drug exposure.
-
Supportive Care: In animal studies, providing supportive care can help manage side effects and allow for the administration of higher doses.
Troubleshooting Steps:
-
Implement a Gradual Dose Escalation: Instead of starting with a high dose, begin with a lower dose and gradually increase it over time.
-
Monitor for Adverse Events: Closely monitor animals for any signs of distress or side effects and adjust the dosage accordingly.
-
Fractionate the Dose: For in vivo studies, consider administering the total daily dose in several smaller, more frequent doses to mimic a more stable plasma concentration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analogue of prostacyclin (PGI2).[1] It primarily acts by binding to prostacyclin (IP) receptors, which are G-protein-coupled receptors.[1][10] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][10] Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation.[1] Beraprost has also been shown to have anti-inflammatory properties and can inhibit the proliferation of vascular smooth muscle cells.[1]
Q2: What are the key signaling pathways activated by this compound?
A2: The primary signaling pathway involves the IP receptor, Gs protein, adenylate cyclase, and cAMP.[1][10] Additionally, Beraprost has been shown to influence other pathways, including the p38MAPK signaling pathway, which it inhibits.[11] There is also evidence of potential cross-binding to other prostanoid receptors, such as the EP4 receptor.[5]
Signaling Pathway of this compound
Caption: this compound's primary signaling cascade and downstream effects.
Q3: How should I prepare and store this compound for my experiments?
A3: this compound is an orally active and stable prostacyclin analogue.[2][6] For experimental use, it is typically available as a powder. Follow the manufacturer's instructions for storage, which is usually at a controlled room temperature or refrigerated, protected from light. For in vitro experiments, stock solutions are often prepared in a suitable solvent like DMSO or ethanol and then further diluted in the appropriate cell culture medium. For in vivo oral administration, it can be dissolved in sterile water or a suitable vehicle. Always prepare fresh dilutions for each experiment to ensure potency.
Q4: What is a good starting dose for my in vivo/in vitro experiment?
A4: The optimal dose will depend on your specific model and experimental question. However, based on published studies, here are some general starting points:
-
In Vitro : Effective concentrations can range from the picomolar to the micromolar range. For example, dose-dependent vasodilation of retinal arterioles was observed from 0.1 pM to 0.1 µM.[12] A common concentration used to study effects on cardiac fibroblasts was 10 µM.[13] It is recommended to perform a dose-response curve covering a wide range of concentrations (e.g., 1 nM to 100 µM) in your initial experiments.
-
In Vivo : Dosages vary significantly between animal models.
-
Rats: For monocrotaline-induced pulmonary hypertension, doses of 30 and 100 µg/kg/day have been used.[14] For diabetic nephropathy models, the specific dose should be determined based on pilot studies.[11]
-
Dogs: In canine models of pulmonary hypertension, doses of 5, 15, and 25 µg/kg administered twice daily have been tested.[3][4] A dose of approximately 15 µg/kg twice daily has been suggested as a potential therapeutic option.[15][16]
-
Rabbits: For stroke models, oral doses of 1 or 3 mg/kg have been used.[17]
-
It is crucial to consult the literature for studies using similar models and endpoints to determine an appropriate starting dose range.
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Animal Models
| Animal Model | Condition | Dosage | Route of Administration | Reference |
| Rat | Monocrotaline-induced Pulmonary Hypertension | 30 and 100 µg/kg/day | Chronic administration | [14] |
| Rat | Stroke-Prone Spontaneously Hypertensive | 100 µg/kg, twice a day | Oral | [17] |
| Dog | Chronic Embolic Pulmonary Hypertension | 5, 15, and 25 µg/kg, twice a day | Oral | [3][4] |
| Dog | Pulmonary Hypertension | ~15 µg/kg, twice a day | Oral | [15][16] |
| Rabbit | Arachidonate-induced Sudden Death | 1 and 3 mg/kg | Oral | [17] |
Table 2: Clinical Dosages of this compound in Humans
| Condition | Dosage | Route of Administration | Reference |
| Pulmonary Arterial Hypertension | 20 µg, 3 to 4 times per day (typical) | Oral | [18] |
| Pulmonary Arterial Hypertension | Median dose of 80 µg, 4 times a day | Oral | [7][19] |
| Raynaud's Phenomenon | 20 µg, 3 times per day | Oral | [18] |
| Chronic Thromboembolic Pulmonary Hypertension | 20 µg, 3 to 4 times per day | Oral | [18] |
| Arteriosclerosis Obliterans | 120 µ g/day in 3 divided doses | Oral | [20][21] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (40 µg Oral Dose)
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Cmax (Peak Plasma Concentration) | 601.14 ± 214.81 | pg/mL | [22] |
| Tmax (Time to Peak Concentration) | 0.58 ± 0.48 | hours | [22] |
| AUC0-t (Area Under the Curve) | 1020.41 ± 214.63 | pg/mL·h | [22] |
Experimental Protocols
Methodology for In Vivo Dose-Response Study in a Rat Model of Pulmonary Hypertension
This protocol is a generalized example based on common practices in the field.
-
Animal Model: Induce pulmonary hypertension in adult male Sprague-Dawley rats via a single subcutaneous injection of monocrotaline (MCT).
-
Grouping and Dosing:
-
Divide animals into at least four groups: a control group (vehicle only), and three treatment groups receiving different doses of this compound (e.g., 10, 30, and 100 µg/kg/day) via oral gavage.
-
Begin treatment on the same day as MCT injection and continue for the duration of the study (e.g., 21 days).
-
-
Hemodynamic Measurements: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) via right heart catheterization to assess the severity of pulmonary hypertension.
-
Histological Analysis: Euthanize the animals and collect heart and lung tissues. Measure the right ventricle to left ventricle plus septum weight ratio (RV/LV+S) as an index of right ventricular hypertrophy. Perform histological staining of lung tissue to assess pulmonary artery remodeling.
-
Data Analysis: Compare the RVSP, RV/LV+S ratio, and histological changes between the control and treatment groups to determine the dose-dependent effects of this compound.
Experimental Workflow for a Dose-Response Study
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Research and development of this compound, a new stable PGI2 analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 4. Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 6. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 14. Protective effect of this compound, a stable prostacyclin analogue, in development of monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The effects of beraprost Na, a stable prostacyclin analog, on animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thekingsleyclinic.com [thekingsleyclinic.com]
- 19. Effects of this compound, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mims.com [mims.com]
- 21. Long-term effects of this compound on arteriosclerosis obliterans: a single-center retrospective study of Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. librarysearch.colby.edu [librarysearch.colby.edu]
Overcoming the short half-life of Beraprost Sodium in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beraprost Sodium. The content is designed to address common challenges encountered during experiments, with a particular focus on overcoming the limitations imposed by its short half-life.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a stable, orally active synthetic analog of prostacyclin (PGI2).[1] Its primary mechanism of action involves binding to prostacyclin (IP) receptors, which are G-protein-coupled receptors found on the surface of vascular endothelial cells and platelets.[2] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Elevated cAMP levels result in the relaxation of vascular smooth muscle cells (vasodilation) and the inhibition of platelet aggregation.[2]
Q2: What is the typical plasma half-life of immediate-release this compound?
The terminal plasma half-life of orally administered immediate-release this compound in healthy volunteers is relatively short, typically ranging from 0.5 to 1.3 hours.[4] This short duration of action is a critical factor to consider in experimental design.
Q3: How does the short half-life of this compound impact experimental design?
The short half-life of this compound presents several challenges in both in vitro and in vivo experimental settings:
-
In Vitro Experiments: In cell culture, the concentration of this compound in the media will decrease rapidly. This can lead to transient or inconsistent effects, requiring frequent media changes or the use of perfusion systems to maintain a steady-state concentration.
-
In Vivo Experiments: In animal models, maintaining therapeutic plasma concentrations can be difficult. Oral administration of immediate-release formulations often results in sharp peaks and troughs in plasma levels, potentially leading to fluctuating efficacy and the need for frequent dosing (e.g., three times a day).[4][5]
Q4: What are the main strategies to overcome the short half-life of this compound in experiments?
The two primary strategies to address the short half-life of this compound are:
-
Sustained-Release Formulations: These are designed to release the drug over an extended period, providing more stable plasma concentrations and a longer duration of action.[2][6]
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as those made from PLGA or PLA, can protect the drug from rapid metabolism and provide a controlled-release profile.[7]
Troubleshooting Guides
In Vitro Experiments*
| Problem | Potential Cause | Recommended Solution |
| Transient or weak cellular response that diminishes quickly. | The concentration of this compound is falling below the effective level due to its short half-life in the culture medium. | 1. Increase Dosing Frequency: Replace the culture medium containing fresh this compound at regular intervals (e.g., every 1-2 hours) to maintain a more consistent concentration. 2. Use a Perfusion System: If available, a continuous flow or perfusion cell culture system can deliver a constant supply of this compound. 3. Utilize a Sustained-Release Formulation: If a suitable in vitro sustained-release formulation is available or can be prepared, this can provide a more stable concentration in the culture medium. |
| Inconsistent results between replicate experiments. | Variability in the timing of media changes or slight differences in initial seeding density can be magnified by the rapid degradation of the compound. | 1. Strictly Standardize Timing: Ensure that the timing of all experimental steps, especially the addition of this compound and any subsequent media changes, is identical across all replicates and experiments. 2. Perform a Time-Course Experiment: Determine the optimal window for observing the effect of this compound by harvesting cells at multiple time points after its addition. |
| Observed effect does not correlate with expected downstream signaling (e.g., cAMP levels). | The peak effect on the direct target may be very rapid and missed if measurements are taken too late. | 1. Measure Early Time Points: For signaling events like cAMP production, measure at very early time points (e.g., 5, 15, 30 minutes) after the addition of this compound. 2. Use a Phosphodiesterase Inhibitor: To prolong the cAMP signal, consider co-treatment with a phosphodiesterase (PDE) inhibitor like IBMX, but be aware of its potential off-target effects.[3] |
In Vivo Experiments*
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Individual differences in gastric emptying, metabolism, and absorption can lead to significant variations with immediate-release formulations. | 1. Use a Sustained-Release Formulation: This is the most effective way to achieve more consistent and prolonged plasma concentrations. 2. Increase Dosing Frequency: If using an immediate-release formulation, increase the frequency of administration (e.g., from twice to three times daily) to minimize peaks and troughs.[4] 3. Fasting: Ensure animals are fasted for a consistent period before oral administration to reduce variability in absorption. |
| Lack of a sustained therapeutic effect despite an initial response. | The plasma concentration of this compound is dropping below the therapeutic threshold between doses. | 1. Switch to a Sustained-Release Formulation or Nanoparticle Delivery System: These are designed to maintain therapeutic levels for a longer duration.[2][7] 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK/PD study to determine the minimum effective plasma concentration and optimize the dosing regimen accordingly. |
| Adverse effects observed shortly after dosing, which then subside. | The peak plasma concentration (Cmax) of the immediate-release formulation may be too high, leading to transient toxicity. | 1. Use a Sustained-Release Formulation: This will lower the Cmax while extending the duration of exposure. 2. Fractionate the Dose: Administer smaller doses more frequently to reduce the peak concentration after each dose. |
Data Presentation: Pharmacokinetics of this compound Formulations
The following tables summarize the pharmacokinetic parameters of immediate-release and sustained-release formulations of this compound.
Table 1: Pharmacokinetic Parameters of Immediate-Release this compound in Healthy Volunteers
| Parameter | Value (Mean ± SD) | Reference |
| Dose | 40 µg (single oral dose) | |
| Cmax (pg/mL) | 601.14 ± 214.81 | |
| Tmax (h) | 0.58 ± 0.48 | |
| AUC0-t (pg/mL·h) | 1020.41 ± 214.63 | |
| Half-life (t½) (h) | 1.29 ± 0.43 |
Table 2: Comparison of Pharmacokinetic Parameters of Sustained-Release this compound in Different Populations (120 µg single oral dose)
| Population | Cmax (pg/mL) (Geometric Mean) | AUClast (pg·h/mL) (Geometric Mean) | Reference |
| Japanese | 84.9 | 978 | [8] |
| Chinese | 95.1 | 1369 | [2] |
| Korean | 100.2 | 1154 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a general guideline for the encapsulation of this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in the organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Immediately sonicate or homogenize the mixture to form a fine oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat this step 2-3 times.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant.
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on VSMCs, taking into account its short half-life.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (immediate-release)
-
Platelet-derived growth factor (PDGF) or other mitogen
-
Cell proliferation assay kit (e.g., BrdU or MTT)
-
96-well plates
Procedure:
-
Cell Seeding: Seed VSMCs in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Serum Starvation: Once the cells reach 60-70% confluency, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with a mitogen (e.g., PDGF) in the continued presence of this compound.
-
-
Addressing Short Half-Life:
-
Option A (Frequent Media Change): Replace the treatment medium with fresh medium containing the same concentrations of this compound and mitogen every 2 hours for the duration of the experiment (e.g., 24 hours).
-
Option B (Higher Initial Dose - Less Recommended): Use a higher initial concentration with the understanding that it will decrease over time. This approach is less precise.
-
-
Proliferation Assessment: After the desired incubation period (e.g., 24 hours), assess cell proliferation using a BrdU or MTT assay according to the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathways
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for this compound.
References
- 1. ajol.info [ajol.info]
- 2. Comparison of Pharmacokinetic Profiles of Beraprost Sustained Release in Japanese, Chinese, and Korean Healthy Adult Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement by this compound, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and platelet antiaggregating effects of beraprost, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CA2525542C - Oral sustained release pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Pharmacokinetics of this compound Following Single Oral Administration to Subjects With Impaired Kidney Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Beraprost Sodium Modified-Release Tablets in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Beraprost Sodium modified-release (MR) tablets in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (BPS) is a chemically stable and orally active prostacyclin (PGI2) analog.[1][2] Its primary mechanism involves binding to prostacyclin receptors, which activates adenylate cyclase. This, in turn, increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the inhibition of calcium ion influx.[1] The downstream effects include vasodilation of pulmonary and systemic arterial smooth muscle, protection of vascular endothelial cells, and inhibition of platelet aggregation.[1]
Q2: Why is a modified-release (MR) formulation of this compound used?
A2: Standard this compound has a very short plasma half-life of approximately one hour.[3] An MR or sustained-release (SR) formulation is designed to prolong the drug's release and maintain therapeutic concentrations over an extended period, allowing for less frequent dosing.
Q3: What are the reported effects of this compound in canine models of pulmonary hypertension?
A3: In canine models of chronic embolic pulmonary hypertension, oral administration of this compound has been shown to significantly decrease systolic pulmonary arterial pressure (PAP) and pulmonary vascular impedance in a dose-dependent manner.[1][4][5] Doses of 15 and 25 μg/kg also demonstrated a reduction in systemic vascular impedance.[1][5] These studies suggest a balanced vasodilating effect on both pulmonary and systemic vessels, particularly at a dose of 15 μg/kg.[1][6]
Q4: What is the evidence for using this compound in feline models of chronic kidney disease (CKD)?
A4: In studies involving cats with naturally occurring CKD, this compound treatment was associated with the stabilization of serum creatinine levels over a 180-day period, whereas the placebo group showed a significant increase.[4][7][8][9] The drug was reported to be well-tolerated and safe in the feline population studied.[4][7][8][9]
Q5: Have there been significant adverse effects reported in animal studies with this compound?
A5: The reviewed literature indicates that this compound is generally well-tolerated in dogs and cats at therapeutic doses.[1][4][5] Studies in canine models of pulmonary hypertension explicitly state that no side effects, such as hypotension or abnormal hemostasis, were observed.[1] Similarly, feline studies on chronic kidney disease concluded that the treatment was safe, with no clinically relevant changes in complete blood count or other blood chemistry tests.[4][8]
Troubleshooting Guide
Issue 1: High variability in plasma drug concentrations between individual animals.
-
Potential Cause 1: Species-specific gastrointestinal (GI) physiology. The dissolution and absorption of an MR tablet can be significantly influenced by species differences in GI transit time, pH, and enzymatic activity.[10][11]
-
Troubleshooting Action:
-
Review literature on the specific GI physiology of the animal model being used.
-
Consider if the MR formulation's release mechanism is compatible with the species' GI environment. For example, a pH-dependent coating may behave differently in species with different gastric pH.
-
Ensure a consistent diet and feeding schedule for all animals, as food can significantly impact the GI environment and drug absorption.
-
-
-
Potential Cause 2: Inconsistent tablet intake or regurgitation. Animals may not fully consume the tablet, or they may regurgitate it, leading to incomplete dosing.
-
Troubleshooting Action:
-
Directly observe animals post-dosing to ensure the tablet is swallowed and retained.
-
If necessary, conceal the tablet in a small amount of palatable food, ensuring this is done consistently for all animals in the cohort.
-
-
Issue 2: Observed therapeutic effect is lower than anticipated based on in vitro data or studies in other species.
-
Potential Cause 1: Inappropriate dose extrapolation. There are known species differences in susceptibility to prostacyclins.[2] Doses effective in one species (e.g., humans) may not be directly translatable to another (e.g., canines).
-
Potential Cause 2: Poor in vitro-in vivo correlation (IVIVC). The in vitro dissolution method used to characterize the MR tablet may not be predictive of its in vivo performance in the specific animal model.
-
Troubleshooting Action:
-
Develop and validate a biorelevant in vitro dissolution method that mimics the GI conditions of the target animal species. This may involve adjusting the pH, and enzymatic composition of the dissolution media.[12]
-
-
Issue 3: Unexpected changes in hemodynamic parameters (e.g., systemic blood pressure).
-
Potential Cause: Dose-dependent effects on systemic vasculature. this compound has vasodilatory effects on both pulmonary and systemic arteries.[1] At higher doses, the systemic effect may become more pronounced.
-
Troubleshooting Action:
-
Continuously monitor systemic blood pressure, especially during dose escalation studies.
-
If a significant drop in systemic blood pressure is observed, consider reducing the dose.
-
Evaluate if the observed hemodynamic changes are within a physiologically tolerable range for the animal model. In some canine studies, a decrease in systemic vascular impedance was noted without adverse effects like hypotension.[1][2]
-
-
Data Presentation
Table 1: Hemodynamic Effects of Oral this compound in a Canine Model of Chronic Pulmonary Hypertension
| Dose (twice daily) | Parameter | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) | p-value |
| 5 µg/kg | Systolic PAP (mmHg) | 52.5 ± 7.4 | 48.1 ± 6.9 | 0.034 |
| PVI (mmHg/L/min) | 20.3 ± 4.1 | 16.9 ± 3.8 | 0.020 | |
| 15 µg/kg | Systolic PAP (mmHg) | 52.5 ± 7.4 | 47.5 ± 7.5 | 0.035 |
| Mean PAP (mmHg) | 31.4 ± 3.3 | 27.4 ± 4.1 | 0.016 | |
| PVI (mmHg/L/min) | 20.3 ± 4.1 | 16.1 ± 4.0 | 0.019 | |
| SVI (mmHg/L/min) | 50.1 ± 11.2 | 41.8 ± 10.1 | 0.005 | |
| 25 µg/kg | Systolic PAP (mmHg) | 52.5 ± 7.4 | 46.9 ± 8.1 | 0.047 |
| Mean PAP (mmHg) | 31.4 ± 3.3 | 26.9 ± 4.9 | 0.018 | |
| PVI (mmHg/L/min) | 20.3 ± 4.1 | 14.9 ± 3.9 | 0.003 | |
| SVI (mmHg/L/min) | 50.1 ± 11.2 | 43.9 ± 11.5 | 0.041 |
Data synthesized from Suzuki et al., 2022.[1] PAP: Pulmonary Arterial Pressure; PVI: Pulmonary Vascular Impedance; SVI: Systemic Vascular Impedance.
Table 2: Renal Function Parameters in Cats with Chronic Kidney Disease Treated with this compound
| Group | Parameter | Baseline (Mean ± SD) | Day 180 (Mean ± SD) | p-value (vs Baseline) | p-value (between groups at Day 180) |
| This compound (55 µ g/cat ) | Serum Creatinine (mg/dL) | 2.4 ± 0.7 | 2.5 ± 0.7 | > 0.05 | 0.0071 |
| Placebo | Serum Creatinine (mg/dL) | 2.8 ± 0.7 | 3.2 ± 1.3 | 0.0030 | |
| This compound (55 µ g/cat ) | Serum P:Ca Ratio | 0.50 ± 0.08 | 0.51 ± 0.11 | > 0.05 | Not Reported |
| Placebo | Serum P:Ca Ratio | 0.46 ± 0.10 | 0.52 ± 0.21 | 0.0037 |
Data synthesized from Takenaka et al., 2018.[4] P:Ca Ratio: Phosphorus-to-Calcium Ratio.
Table 3: Pharmacokinetic Parameters of Sustained-Release this compound (120 µg single dose) in Humans with Varying Kidney Function
| CKD Stage | n | Cmax (pg/mL) (Mean ± SD) | AUC0-48h (pg·h/mL) (Mean ± SD) |
| Stage 1 (Normal) | 6 | 84.9 ± 22.9 | 978 ± 226 |
| Stage 2 (Mild) | 6 | 119.8 ± 36.4 | 1252 ± 427 |
| Stage 3 (Moderate) | 6 | 190.6 ± 137.3 | 1862 ± 964 |
| Stage 4 (Severe) | 6 | 240.2 ± 110.5 | 1766 ± 806 |
Data from a human study by Asonuma et al., 2017, provided for reference.[13] Cmax: Maximum plasma concentration; AUC: Area under the curve; CKD: Chronic Kidney Disease.
Experimental Protocols
Protocol 1: Canine Model of Chronic Embolic Pulmonary Hypertension
-
Animal Model: Laboratory-owned male beagle dogs (body weight: ~10.3 ± 0.5 kg).[2]
-
Induction of PH: Chronic PH is induced by continuous embolization of the peripheral pulmonary artery using microspheres (150–300 μm in diameter).[2]
-
Study Design: A prospective crossover study design is used, with each dog receiving three different doses of this compound (5, 15, and 25 μg/kg, orally, twice daily) for one week per dose.[1][5] A one-week washout period is implemented between each dosing regimen.[1][2]
-
Procedures:
-
Sedation: For measurements, dogs are sedated with butorphanol tartrate (0.1 mg/kg, IV) and midazolam hydrochloride (0.1 mg/kg, IV).[1][2]
-
Hemodynamic Assessment: Invasive PAP (systolic, mean, and diastolic) is measured via catheterization. Measurements are taken before the start of the first treatment and 2-3 hours after the final dose on day 7 of each treatment period.[2]
-
Echocardiography: Two-dimensional and Doppler echocardiography are performed concurrently with hemodynamic measurements to assess cardiac function and morphology.[1]
-
Blood Pressure: Non-invasive systemic blood pressure is measured using an oscillometric device.[1][5]
-
Protocol 2: Feline Model of Naturally Occurring Chronic Kidney Disease
-
Animal Model: Client-owned cats with naturally occurring CKD (IRIS stages II-IV).[14]
-
Inclusion Criteria: Urine specific gravity < 1.035, serum creatinine > 141 µmol/L, and urine protein:creatinine ratio < 1.5.[14]
-
Exclusion Criteria: Comorbidities such as pregnancy, acute kidney injury, heart failure, diabetes, UTI, FIV, FeLV, neoplasia, or liver disease. Certain medications like NSAIDs and steroids are disallowed.[14]
-
Study Design: A double-blind, placebo-controlled, multicenter, prospective, randomized trial.[4][8]
-
Procedures:
-
Treatment: Cats are randomly assigned to receive either a this compound tablet (55 µ g/cat ) or a matching placebo tablet orally every 12 hours for 180 days.[4][9][14]
-
Monitoring: Laboratory evaluations, including basic urinalysis, serum chemistry, and a complete blood count, are performed at 30-day intervals.[14]
-
Endpoints: The primary endpoints are changes in serum creatinine, phosphorus:calcium ratio, and urine specific gravity from baseline to day 180.[4][9][14]
-
Visualizations
References
- 1. Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Double-blind, Placebo-controlled, Multicenter, Prospective, Randomized Study of this compound Treatment for Cats with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 6. This compound for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Double‐blind, Placebo‐controlled, Multicenter, Prospective, Randomized Study of this compound Treatment for Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Double‐blind, Placebo‐controlled, Multicenter, Prospective, Randomized Study of this compound Treatment for Cats with Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics [hrcak.srce.hr]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. The Pharmacokinetics of this compound Following Single Oral Administration to Subjects With Impaired Kidney Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. everycat.org [everycat.org]
Managing variability in Beraprost Sodium experimental results
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals manage variability in experiments involving Beraprost Sodium.
Section 1: General Information & Mechanism of Action
This section covers fundamental questions about this compound's properties and primary signaling pathway.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemically stable and orally active synthetic analogue of prostacyclin (PGI2).[1][2] Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of cells like vascular endothelial cells and platelets.[3][4] This binding activates the Gs alpha subunit of the associated G-protein, which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[4] The resulting increase in intracellular cAMP levels leads to a cascade of downstream effects, most notably the relaxation of vascular smooth muscle (vasodilation) and the inhibition of platelet aggregation.[3][5]
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound primarily activates the IP receptor-mediated cAMP signaling pathway. Upon binding to the IP receptor, it triggers a conformational change that activates the associated Gs protein. The activated Gs protein stimulates adenylyl cyclase to produce cAMP.[6] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to reduced intracellular calcium (Ca2+) levels.[7] This reduction in calcium influx inhibits platelet aggregation and causes smooth muscle relaxation.[4][7] Some studies suggest Beraprost may also have lower affinity binding to other prostanoid receptors, such as the EP4 receptor, which can also couple to adenylyl cyclase.[8]
Section 2: In Vitro Experiment Troubleshooting
Variability in cell-based assays is a common challenge. This section provides guidance on identifying and mitigating sources of inconsistency.
Q3: My in vitro results (e.g., EC50, Emax) with this compound are inconsistent between experiments. What are the common causes?
A3: Inconsistency in in vitro data can arise from multiple sources. A systematic approach to troubleshooting is recommended. Key factors include:
-
Cell Culture Conditions:
-
Cell Line Authenticity & Passage Number: Ensure cell lines are authenticated and use a consistent, low passage number. Receptor expression (e.g., IP receptor) can change with excessive passaging.
-
Serum Variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments or pre-test new batches, as growth factors and hormones in serum can influence cell signaling.
-
Cell Density: Plate cells at a consistent density, as confluency can alter receptor expression and cell responsiveness.
-
-
Compound Handling:
-
Solution Stability: this compound, while more stable than PGI2, can still degrade in aqueous solutions over time.[2] Always prepare fresh stock solutions in a suitable solvent like DMSO and make final dilutions in buffer immediately before use.
-
Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Assay-Specific Factors:
-
Agonist Concentration (Platelet Assays): The inhibitory potency (IC50) of Beraprost is highly dependent on the type and concentration of the agonist used to induce platelet aggregation.[9]
-
Incubation Times: Ensure precise and consistent incubation times for compound treatment and agonist stimulation.
-
Q4: What are the expected potency values for this compound in a platelet aggregation assay?
A4: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the agonist used to stimulate the platelets. When using a light scattering (LS) aggregometry method, which is more sensitive than traditional light transmission, Beraprost is particularly potent against thromboxane A2-mediated pathways.[9]
| Agonist (Activator) | IC50 Range (nM) | Primary Signaling Pathway |
| U46619 (Thromboxane A2 analogue) | 0.2 - 0.5 | Thromboxane Receptor (TP) |
| Collagen (low concentration) | 0.2 - 0.5 | GPVI receptor, TP receptor |
| ADP | 2.0 - 5.0 | P2Y1 and P2Y12 receptors |
| Epinephrine | 2.0 - 5.0 | α2A-adrenergic receptor |
| Data synthesized from a comparative study using light scattering aggregometry.[9] |
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common in vitro assays used to characterize the activity of this compound.
Q5: What is a standard protocol for a platelet aggregation assay using Light Transmission Aggregometry (LTA)?
A5: LTA is a gold-standard method for assessing platelet function.[10] The following is a generalized protocol.
Protocol: Platelet Aggregation Assay (LTA)
-
Blood Collection: Draw whole blood from healthy, consenting volunteers (who have not taken anti-platelet medication) into vacuum tubes containing 3.8% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).[10][11]
-
PRP Preparation: Centrifuge the blood samples at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.
-
PPP Preparation: Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells and obtain platelet-poor plasma (PPP) as the supernatant.[10]
-
Platelet Count Standardization: Measure the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP as the diluent.
-
Aggregometer Calibration: Warm PRP and PPP samples to 37°C. Calibrate the aggregometer by setting 0% light transmission with the PRP sample and 100% light transmission with the PPP sample.[11]
-
Aggregation Measurement: a. Place a stir bar and the standardized PRP sample into a cuvette and place it in the 37°C heating block of the aggregometer. b. Add the desired concentration of this compound (or vehicle control) and allow it to incubate for 1-2 minutes while stirring.[10] c. Add the platelet agonist (e.g., ADP, collagen, U46619) to induce aggregation. d. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum percentage of aggregation, the slope of the aggregation curve, and the area under the curve (AUC). Calculate the IC50 of this compound by plotting the percent inhibition against the log concentration of the compound.
Q6: How can I measure the downstream effects of this compound via a cAMP accumulation assay?
A6: A cAMP accumulation assay directly measures the primary second messenger generated by IP receptor activation.[6] Competitive immunoassays (e.g., ELISA, HTRF, AlphaScreen) are commonly used.
Protocol: General cAMP Accumulation Assay
-
Cell Plating: Seed cells known to express the IP receptor (e.g., HEK293 cells overexpressing the receptor, or certain endothelial cell lines) into a 96- or 384-well plate and grow to ~90% confluency.
-
Pre-incubation: Aspirate the culture medium. Wash the cells with a stimulation buffer (e.g., HBSS or serum-free DMEM). Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP. Incubate for 15-30 minutes at 37°C.[12]
-
Compound Stimulation: Add various concentrations of this compound to the wells. Include a negative control (vehicle) and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).[12] Incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the buffer and adding the lysis buffer provided with the cAMP assay kit. This stops the enzymatic reaction and releases the intracellular cAMP.
-
cAMP Detection: Follow the specific instructions for your chosen competitive immunoassay kit (e.g., ELISA, HTRF). This typically involves adding detection reagents that include a labeled cAMP tracer and a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to interpolate the amount of cAMP produced in your experimental wells. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
Section 4: In Vivo Study & Formulation Considerations
This section addresses common questions related to animal studies and compound stability.
Q7: this compound has a short half-life. How does this impact the design of in vivo experiments?
A7: The short plasma half-life of this compound (approximately 1 to 1.5 hours) is a critical factor in experimental design.[3]
-
Dosing Regimen: To maintain therapeutic levels, multiple daily doses are required. In clinical settings, it is often administered three to four times daily.[13][14] For animal studies, this may necessitate frequent oral gavage or the use of osmotic pumps for continuous delivery to reduce handling stress and maintain stable plasma concentrations.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: When assessing acute effects like changes in blood pressure or platelet aggregation, blood samples and measurements should be timed around the peak plasma concentration (Tmax), which occurs rapidly, typically within 30 to 60 minutes of oral administration.[3]
-
Modified Release Formulations: For chronic studies, be aware that modified-release (MR) formulations have been developed to prolong the drug's effect.[15] Ensure you are using the appropriate formulation for your experimental goals and that it is clearly reported.
| Parameter | Value | Notes |
| Tmax (Time to Peak Plasma Conc.) | 0.5 - 1.5 hours | Rapidly absorbed after oral administration. |
| t1/2 (Plasma Half-life) | ~1.0 - 1.5 hours | Requires frequent dosing to maintain therapeutic levels.[3] |
| Cmax (Peak Plasma Conc.) | ~601 pg/mL | For a single 40µg oral dose in healthy volunteers. |
Q8: What are the best practices for preparing and storing this compound for experiments?
A8: Proper handling is crucial for reproducible results.
-
Solvent Choice: For in vitro studies, this compound is typically dissolved in a non-aqueous solvent like DMSO to create a concentrated stock solution.[16]
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Aliquot stock solutions into single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or physiological buffer. Due to the potential for hydrolysis, do not store aqueous solutions for extended periods.[17]
-
Check for Precipitation: When diluting the DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on cells and to prevent the compound from precipitating. Visually inspect the final solution for clarity.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Research and development of this compound, a new stable PGI2 analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Beraprost | C24H30O5 | CID 6917951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing platelet aggregation activity [protocols.io]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 13. Pharmacokinetics and platelet antiaggregating effects of beraprost, an oral stable prostacyclin analogue, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Refinement of Beraprost Sodium protocols for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Beraprost Sodium (BPS) in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a stable, orally active prostacyclin (PGI₂) analogue.[1][2][3] Its primary mechanism involves binding to prostacyclin (IP) receptors on the cell membrane.[4][5] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] Elevated cAMP levels inhibit the influx of calcium ions, which causes relaxation of smooth muscle cells, leading to vasodilation.[1] Additionally, BPS has antiplatelet and cytoprotective effects.[1] In vascular smooth muscle cells, the activation of the cAMP pathway can inhibit the RhoA signaling pathway, which is involved in cell migration and proliferation, key factors in vascular remodeling.[6]
Q2: What are the common routes of administration for this compound in long-term animal studies?
A2: The most common route of administration for this compound in long-term animal studies is oral administration, often through oral gavage or by incorporating it into the feed.[8][9][10] Studies in canine and rodent models have successfully used twice-daily oral dosing.[8][10][11] Continuous subcutaneous infusion has also been explored in rats and was found to provide more sustained effects compared to oral administration.[9] To overcome the short half-life of BPS, novel formulations like sustained-release nanoparticles for intravenous or intratracheal administration are being investigated.[12]
Q3: How should this compound be prepared and stored for in vivo studies?
A3: this compound is a crystalline solid that is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, as well as in aqueous buffers such as PBS (pH 7.2).[13] For oral administration, it can be dissolved in an appropriate vehicle. Aqueous solutions are not recommended for storage for more than one day.[13] For long-term storage, the solid form should be kept at -20°C.[13] When preparing solutions for in vivo use, it is crucial to ensure that the residual amount of any organic solvent is insignificant to avoid physiological effects.[13]
Troubleshooting Guide
Issue 1: Variability in experimental results or lack of efficacy.
-
Potential Cause: Inconsistent drug exposure due to the short half-life of this compound.
-
Troubleshooting Tip: Oral administration of BPS can lead to fluctuating plasma concentrations.[9] Consider increasing the dosing frequency (e.g., from once to twice daily) or exploring a sustained-release formulation if available. For preclinical models, continuous subcutaneous infusion via an osmotic pump can provide more stable drug levels.[9] Encapsulating BPS in nanoparticles is another advanced option to prolong its release.[12]
-
-
Potential Cause: Incorrect dosage for the specific animal model or disease state.
-
Troubleshooting Tip: The optimal dose of BPS can vary between species.[7][8] Review literature for dose-ranging studies in your specific model. For example, in canine models of pulmonary hypertension, doses of 5, 15, and 25 μg/kg twice daily have been evaluated, with 15 μg/kg showing a balanced effect.[8][11] In rat models of glomerulonephritis, oral doses of 30, 100, and 300 μg/kg twice daily have been used.[10] It may be necessary to perform a pilot dose-response study to determine the optimal dose for your experimental endpoint.
-
-
Potential Cause: Degradation of this compound in the prepared formulation.
-
Troubleshooting Tip: Aqueous solutions of this compound should be prepared fresh daily.[13] If mixing with feed, ensure the stability of the compound under those conditions and that the animals are consuming the feed consistently.
-
Issue 2: Observation of adverse effects in study animals.
-
Potential Cause: Dose-limiting side effects.
-
Troubleshooting Tip: Common side effects in humans that may translate to animal models include headache, flushing, jaw pain, and diarrhea.[14] While several long-term studies in dogs reported no significant side effects,[7][8][11][15][16] it is crucial to monitor animals for any signs of distress. If adverse effects are observed, consider reducing the dose. In a study with Dahl salt-sensitive rats, long-term BPS administration improved survival rates compared to the untreated hypertensive group.[2]
-
-
Potential Cause: Off-target effects or interaction with other experimental variables.
Issue 3: Difficulty in assessing the long-term efficacy of this compound.
-
Potential Cause: Insufficiently sensitive or inappropriate endpoints.
-
Troubleshooting Tip: The therapeutic effects of BPS can be multifaceted. In studies of pulmonary hypertension, efficacy has been measured by changes in pulmonary artery pressure, vascular resistance, and cardiac function.[8][11] In peripheral arterial disease models, endpoints include improved blood flow and reduction of ischemic symptoms.[17][18] For studies on kidney disease, changes in serum creatinine, urinary protein, and creatinine clearance are relevant.[10] Select primary and secondary endpoints that are most relevant to the disease model and the known mechanisms of BPS.
-
Data Presentation
Table 1: Summary of this compound Dosing in Long-Term Animal Studies
| Animal Model | Disease/Condition | Route of Administration | Dosage | Study Duration | Key Findings | Reference(s) |
| Canine | Chronic Embolic Pulmonary Hypertension | Oral | 5, 15, and 25 µg/kg twice daily | 1 week per dose (crossover) | Dose-dependent decrease in systolic pulmonary artery pressure; 15 µg/kg showed balanced vasodilation. | [7][8][11] |
| Canine | Clinical Pulmonary Hypertension | Oral | Median 15.9 µg/kg twice daily | At least 1 week | Decreased pulmonary and systemic vascular impedance; improved cardiac function. | [15] |
| Rat (Dahl Salt-Sensitive) | Hypertensive Cardiac Hypertrophy | Oral (in feed) | Not specified | 11 weeks | Improved survival rate; preserved diastolic function; prevented myocardial fibrosis. | [2] |
| Rat (Glomerulonephritis Model) | Established Renal Dysfunction | Oral | 30, 100, and 300 µg/kg twice daily | From late stage of nephritis | Inhibited increases in urinary protein, serum creatinine, and blood urea nitrogen. | [10] |
| Rat (Stroke-Prone Spontaneously Hypertensive) | Stroke and Renal Damage | Oral | 30, 100, or 300 µg/kg/day | 4 weeks | Did not prevent cerebrovascular lesions; hypotensive effects were not sustained. | [9] |
| Rat (Stroke-Prone Spontaneously Hypertensive) | Stroke and Renal Damage | Subcutaneous Infusion | 0.9 and 2.8 mg/kg/day | 4 weeks | Reduced systolic blood pressure; diminished renal lesions and stroke occurrence. | [9] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Canine Model of Chronic Pulmonary Hypertension
This protocol is a summary based on methodologies described in studies by Suzuki et al.[8][11]
-
Animal Model: Induce chronic embolic pulmonary hypertension in beagle dogs.
-
Drug Preparation: Divide 55-µg this compound tablets into appropriate doses.
-
Dosing Regimen: Administer BPS orally twice a day. A crossover study design can be used to test multiple doses (e.g., 5, 15, and 25 µg/kg) in the same animals, with a washout period of at least one week between doses.
-
Administration: Administer the drug for a period of one week at each dose level.
-
Efficacy Assessment: Perform hemodynamic measurements, echocardiography, and systemic blood pressure measurements before and 2-3 hours after the final BPS administration on day 7 of each treatment period.
-
Side Effect Monitoring: Continuously monitor the animals for any adverse effects such as hypotension or abnormal hemostasis.
Mandatory Visualization
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of long-term administration of a prostacyclin analogue (this compound) on myocardial fibrosis in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Research and development of this compound, a new stable PGI2 analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin Analogue Beraprost Inhibits Cardiac Fibroblast Proliferation Depending on Prostacyclin Receptor Activation through a TGF β-Smad Signal Pathway | PLOS One [journals.plos.org]
- 5. This compound, a stable prostacyclin analogue, elicits dilation of isolated porcine retinal arterioles: roles of eNOS and potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 9. Beneficial action of this compound, a prostacyclin analog, in stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amelioration by this compound, a prostacyclin analogue, of established renal dysfunction in rat glomerulonephritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Effects of this compound, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 15. This compound for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function | MDPI [mdpi.com]
- 16. Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 17. Long-term effects of this compound on arteriosclerosis obliterans: a single-center retrospective study of Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound on peripheral circulation insufficiency in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Beraprost Sodium vs. Iloprost in Preclinical Pulmonary Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prostacyclin analogues, Beraprost Sodium and Iloprost, based on their performance in preclinical models of pulmonary hypertension (PH). The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Mechanism of Action: The Prostacyclin Signaling Pathway
Both this compound and Iloprost are synthetic analogues of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Their primary mechanism of action involves the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes smooth muscle relaxation and vasodilation. Additionally, this pathway can exert anti-proliferative and anti-inflammatory effects, which are crucial in mitigating the vascular remodeling characteristic of pulmonary hypertension.
Some studies suggest that these analogues may also interact with other prostanoid receptors, such as the EP3 and EP4 receptors, potentially contributing to their overall pharmacological profile. Iloprost has been shown to bind to IP, EP1, EP3, and EP4 receptors, while Beraprost also demonstrates affinity for the EP4 receptor, which is also coupled to adenylyl cyclase activation.[1][2]
Caption: Prostacyclin analogue signaling pathway leading to vasodilation.
Preclinical Efficacy in Pulmonary Hypertension Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and Iloprost in rat models of pulmonary hypertension. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.
Monocrotaline (MCT)-Induced Pulmonary Hypertension Model
The monocrotaline model is widely used to induce PH in rats, characterized by endothelial damage, vascular inflammation, and subsequent remodeling.
Table 1: Effects of this compound in MCT-Induced PH in Rats
| Parameter | Control | MCT + Vehicle | MCT + Beraprost (30 µg/kg/day) | MCT + Beraprost (100 µg/kg/day) | Reference |
| RVSP (mmHg) | - | 45.8 ± 2.7 | 35.1 ± 2.1 | 32.5 ± 1.9 | [3] |
| RVH (RV/LV+S) | 0.24 ± 0.01 | 0.45 ± 0.02 | 0.36 ± 0.02 | 0.33 ± 0.02 | [4] |
| p < 0.05 vs. MCT + Vehicle |
Table 2: Effects of Iloprost in MCT-Induced PH in Rats
| Parameter | Control | MCT + Saline | MCT + Iloprost (6 µg/kg/day, inhaled) | Reference |
| RVSP (mmHg) | 24.3 ± 1.1 | 61.2 ± 3.4 | 38.7 ± 2.9 | [5] |
| RVH (RV/LV+S) | 0.28 ± 0.01 | 0.59 ± 0.03 | 0.41 ± 0.02 | [5] |
| p < 0.05 vs. MCT + Saline |
Hypoxia-Induced Pulmonary Hypertension Model
Chronic exposure to hypoxia is another common method to induce pulmonary hypertension in animal models, primarily causing vasoconstriction and vascular remodeling.
Table 3: Effects of this compound in Hypoxia-Induced PH in Rats
| Parameter | Normoxia | Hypoxia + Saline | Hypoxia + Beraprost (20 µg/kg, IV) | Reference |
| Mean PAP (mmHg) | 18.0 ± 0.4 | 32.0 ± 1.0 | 26.4 ± 1.4* (% decrease: 17.7 ± 4.6) | [6] |
| p < 0.05 vs. Hypoxia + Saline baseline |
Note: Data for Iloprost in a comparable hypoxia-induced PH model with similar reported parameters was not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Monocrotaline-Induced PH Model Experimental Workflow
References
- 1. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled Low‐Dose Iloprost for Pulmonary Hypertension: A Prospective, Multicenter, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Comparative effects of beraprost, a stable analogue of prostacyclin, with PGE(1), nitroglycerin and nifedipine on canine model of vasoconstrictive pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Beraprost Sodium and Epoprostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the efficacy of Beraprost Sodium, a synthetic prostacyclin analogue, and Epoprostenol, the endogenous prostacyclin. This analysis is based on key performance indicators relevant to their therapeutic applications, including their effects on platelet aggregation, cyclic adenosine monophosphate (cAMP) elevation, and vascular smooth muscle cell proliferation. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.
Mechanism of Action: A Shared Signaling Pathway
Both this compound and Epoprostenol exert their primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels are central to the vasodilatory and anti-platelet aggregatory effects of these compounds. The increased cAMP concentration leads to the activation of protein kinase A (PKA), which subsequently phosphorylates various downstream targets, resulting in reduced intracellular calcium levels and inhibition of platelet activation and smooth muscle cell contraction.[1][2]
Figure 1: Prostacyclin Signaling Pathway
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and Epoprostenol based on available experimental data. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Platelet Aggregation (IC50 values)
| Compound | Agonist | IC50 (nM) | Reference |
| This compound | Thromboxane A2 analogue (U46619) | 0.2 - 0.5 | [3] |
| This compound | Collagen | 0.2 - 0.5 | [3] |
| This compound | ADP | 2 - 5 | [3] |
| This compound | Epinephrine | 2 - 5 | [3] |
No direct comparative in vitro IC50 data for Epoprostenol on platelet aggregation was identified in the searched literature.
Table 2: Inhibition of Vascular Smooth Muscle Cell Proliferation (EC50 values)
| Compound | Cell Type | EC50 (nM) | Reference |
| This compound | Human Pulmonary Artery Smooth Muscle Cells | 40.0 | [4][5] |
No direct comparative in vitro EC50 data for Epoprostenol on vascular smooth muscle cell proliferation was identified in the searched literature. However, the parent compound, prostacyclin, is known to inhibit smooth muscle cell proliferation.
Table 3: Elevation of Intracellular cAMP (EC50 values)
| Compound | Cell Type | EC50 (nM) | Reference |
| This compound | Human Embryonic Kidney (HEK-293) cells expressing IP receptors | 10.4 | [6] |
No direct comparative in vitro EC50 data for Epoprostenol on cAMP elevation was identified in the searched literature. However, Epoprostenol is the natural ligand for the IP receptor and is a potent stimulator of cAMP synthesis.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the general procedure for assessing platelet aggregation using light transmission aggregometry.
Figure 2: Platelet Aggregation Assay Workflow
Methodology:
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing 3.2% or 3.8% sodium citrate.[7][8]
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood.[7][8]
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
The instrument is calibrated using PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound (this compound or Epoprostenol) at various concentrations is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, thromboxane A2 analogue) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The percentage of platelet aggregation inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that inhibits 50% of the maximal aggregation) is determined.[3]
Cyclic AMP (cAMP) Immunoassay
This protocol describes a competitive binding assay for the quantification of intracellular cAMP.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis: The cell culture medium is removed, and the cells are lysed using a lysis buffer (e.g., 0.1 M HCl or ethanol) to release intracellular cAMP.[4][5][9]
-
cAMP Quantification:
-
The cAMP levels in the cell lysates are measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[4][5][9]
-
The assay is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
-
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the samples is then determined by interpolating from the standard curve. The EC50 value (the concentration that produces 50% of the maximal cAMP response) is calculated.[6]
Figure 3: cAMP Immunoassay Workflow
Vascular Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)
This protocol details a common method for assessing the anti-proliferative effects of compounds on vascular smooth muscle cells.
Methodology:
-
Cell Seeding: Human pulmonary artery smooth muscle cells (HPASMCs) are seeded in 96-well plates and allowed to adhere.[4][5]
-
Serum Starvation and Treatment: Cells are typically serum-starved to synchronize their cell cycle and then stimulated with a mitogen (e.g., fetal bovine serum) in the presence of various concentrations of this compound or Epoprostenol.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.[10][11]
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.[10][11]
-
Immunodetection:
-
An anti-BrdU primary antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A substrate for HRP is added to produce a colorimetric signal.
-
-
Data Analysis: The absorbance is measured using a microplate reader. The degree of absorbance is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation. The EC50 value for the inhibition of proliferation is then calculated.[4][5]
Summary and Conclusion
Both this compound and Epoprostenol are potent activators of the prostacyclin signaling pathway, leading to increased intracellular cAMP levels. This mechanism underlies their therapeutic effects, including vasodilation and inhibition of platelet aggregation and smooth muscle cell proliferation.
The available in vitro data suggests that this compound is a potent inhibitor of platelet aggregation induced by various agonists. It also effectively inhibits the proliferation of human pulmonary artery smooth muscle cells. While direct comparative in vitro data with Epoprostenol is limited, the provided information and protocols offer a solid foundation for researchers to design and conduct further head-to-head comparative studies. Such studies are crucial for a more definitive understanding of the relative in vitro efficacy of these two important compounds.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. The cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Beraprost Sodium: A Comparative Guide to Its Anti-proliferative Effects on Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative effects of Beraprost Sodium on vascular smooth muscle cells (VSMCs), a key process in the pathology of restenosis and atherosclerosis. Through a detailed review of experimental data, this document compares the efficacy of this compound with other therapeutic agents and outlines the methodologies for key validation experiments.
Comparative Efficacy of Anti-proliferative Agents on VSMCs
This compound, a stable and orally active prostacyclin (PGI2) analogue, has demonstrated significant potential in inhibiting the proliferation of vascular smooth muscle cells.[1] Its mechanism of action is primarily mediated through the elevation of intracellular cyclic adenosine monophosphate (cAMP), which in turn regulates cell cycle progression.[2][3] The following tables summarize the quantitative data on the anti-proliferative effects of this compound and provide a comparison with other notable inhibitors of VSMC proliferation.
| Parameter | This compound Treatment | Control/Stimulated | Method | Source |
| In Vivo Neointimal Formation | ||||
| Intima/Media Ratio | 88% decrease | Control | Morphometry (Canine model) | [1][2] |
| Medial Proliferation Rate | 35% attenuation | Control | BrdU Incorporation (Canine model) | [1][2] |
| In Vitro Proliferation & DNA Synthesis | ||||
| hEGF-induced Proliferation | 56% maximum inhibition (at 10 µmol/L) | hEGF stimulated | BrdU Incorporation | [3] |
| Insulin-stimulated DNA Synthesis | 68% suppression (at 10⁻⁵ M) | Insulin stimulated | [³H]thymidine Incorporation | [1][4] |
| PDGF-stimulated DNA Synthesis | 51% suppression (at 10⁻⁵ M) | PDGF stimulated | [³H]thymidine Incorporation | [1][4] |
| Cell Cycle Regulation | ||||
| G1 Phase Arrest | Induced | Proliferating cells | Flow Cytometry | [1][2] |
Table 1: Summary of Anti-proliferative Effects of this compound on Vascular Smooth Muscle Cells.
| Compound | IC50 for VSMC Proliferation | Mechanism of Action | Source |
| This compound | - | cAMP-dependent pathway, upregulation of p27(Kip1) | [1][2] |
| Esuberaprost (Beraprost-314d) | EC50 of 3 nM | IP receptor agonist, NO-dependent effects | [5] |
| Sirolimus (Rapamycin) | 4.1 x 10⁻⁹ M | mTOR inhibitor, upregulation of p27(Kip1) | [6][7] |
| Paclitaxel | 2.0 nmol/L | Microtubule stabilization | [8] |
Table 2: Comparative Efficacy of Different Inhibitors of Vascular Smooth Muscle Cell Proliferation. Note: The data for different compounds are from separate studies and represent an indirect comparison.
Signaling Pathway and Experimental Workflow
The anti-proliferative effect of this compound on VSMCs is primarily initiated by its binding to the prostacyclin (IP) receptor, a G-protein coupled receptor. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels then activate Protein Kinase A (PKA), which is involved in the regulation of cell cycle proteins.[10] A key target in this pathway is the cyclin-dependent kinase inhibitor p27(Kip1). This compound prevents the downregulation of p27(Kip1) in proliferating VSMCs, leading to cell cycle arrest in the G1 phase and thereby inhibiting proliferation.[1][2]
A typical experimental workflow to validate the anti-proliferative effects of a compound like this compound on VSMCs involves several key stages, from cell culture to data analysis. This process ensures the robust and reproducible assessment of the compound's efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess VSMC proliferation.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Mitogen (e.g., PDGF, hEGF)
-
This compound
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Synchronization: Replace the medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase.
-
Treatment: Add fresh serum-free medium containing the desired mitogen and different concentrations of this compound. Include appropriate controls (no treatment, mitogen only).
-
BrdU Labeling: 18-24 hours after treatment, add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium, and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with PBS. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Detection: Wash the wells and add 100 µL of TMB substrate. After a 15-30 minute incubation, add 100 µL of stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated VSMCs
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control VSMCs by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.[2]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for p27(Kip1)
This technique is used to detect and quantify the levels of the p27(Kip1) protein.
Materials:
-
Treated VSMCs
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-p27(Kip1))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p27(Kip1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The band intensity will correspond to the amount of p27(Kip1) protein.
References
- 1. This compound regulates cell cycle in vascular smooth muscle cells through cAMP signaling by preventing down-regulation of p27(Kip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry analysis of cell cycle [bio-protocol.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of this compound, a stable analogue of prostacyclin, on hyperplasia, hypertrophy and glycosaminoglycan synthesis of rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tacrolimus or sirolimus on proliferation of vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel inhibits arterial smooth muscle cell proliferation and migration in vitro and in vivo using local drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
A Preclinical Comparative Analysis of Beraprost Sodium and Other Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Performance of Prostacyclin Analogs
Prostacyclin (PGI2) and its analogs are cornerstone therapies in the management of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Their therapeutic effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent vasodilation and inhibition of platelet aggregation. This guide provides a detailed preclinical comparison of Beraprost Sodium, an orally active prostacyclin analog, with other prominent analogs: iloprost, treprostinil, and the selective IP receptor agonist, selexipag. The data presented herein are collated from various preclinical studies to aid in the objective evaluation of these compounds.
Comparative Quantitative Data
The following tables summarize key preclinical parameters for this compound and its comparators. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Prostanoid Receptor Binding Affinity (Ki, nM) in Human Receptors
| Receptor | This compound | Iloprost | Treprostinil | Selexipag (Active Metabolite, ACT-333679) |
| IP | 39 | 3.9 | 32 | 20 |
| EP1 | - | 1.1 | >1000 | >2600 |
| EP2 | - | >1000 | 3.6 | >2600 |
| EP3 | 680 | >1000 | >2000 | >2600 |
| EP4 | 7200 | >1000 | >1000 | >2600 |
| DP1 | - | >1000 | 4.4 | >2600 |
| FP | - | >1000 | >10000 | >2600 |
| TP | - | >1000 | >10000 | >2600 |
Data for this compound, Iloprost, and Treprostinil are presented as Ki (nM). Selexipag's data reflects the high selectivity of its active metabolite for the IP receptor, with Ki values for other prostanoid receptors being significantly higher.
Table 2: In Vitro Potency
| Parameter | This compound | Iloprost | Treprostinil | Selexipag (Active Metabolite, ACT-333679) |
| cAMP Accumulation (Emax) | ~100% | ~100% | ~100% | 56% |
| Inhibition of Platelet Aggregation (pIC50) | 8.26 (ADP-induced) | - | - | - |
| Cellular Relaxation (EC50, nM) | - | - | - | 4.3 |
| Inhibition of Cell Proliferation (IC50, nM) | - | - | - | 4.0 |
Emax values for cAMP accumulation provide a measure of the maximal response achievable by the compound. The active metabolite of Selexipag acts as a partial agonist in this assay compared to the full agonism of the other analogs. pIC50 represents the negative logarithm of the IC50 value.
Table 3: In Vivo Efficacy in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
| Parameter | This compound | Iloprost | Treprostinil | Selexipag |
| Dose | 30-100 µg/kg/day (oral) | 6 µg/kg/day (inhaled) | - | 1-10 mg/kg/day (oral) |
| Reduction in RVSP | Significant | Significant | - | Significant |
| Reduction in RV Hypertrophy | Significant | Significant | - | Significant |
Table 4: Preclinical Pharmacokinetic Parameters
| Parameter | This compound | Iloprost | Treprostinil | Selexipag |
| Species | Rat (oral) | Rat (IV) | Rat (SC) | Rat (oral) |
| Tmax | ~0.5 h | - | ~1.5 h | ~1 h |
| Cmax | - | - | - | - |
| Half-life (t1/2) | ~1 h | ~5-10 min | ~1.5 h | ~1 h (parent), ~8 h (active metabolite) |
This table presents a general overview from various preclinical studies and is intended for illustrative purposes. Direct comparison is limited due to differing administration routes and experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
A Head-to-Head Comparison of Beraprost and Ticlopidine in Thrombosis Models
This guide provides a detailed comparison of the anti-thrombotic agents Beraprost and Ticlopidine, focusing on their mechanisms of action, and efficacy in experimental thrombosis models. The information is intended for researchers, scientists, and drug development professionals. While direct head-to-head preclinical data is limited, this guide synthesizes available data from various studies to offer a comprehensive overview.
Introduction
Beraprost is a stable and orally active prostacyclin (PGI2) analogue known for its potent antiplatelet and vasodilatory properties.[1] It functions by binding to prostacyclin membrane receptors, which leads to an inhibition of calcium ion release from intracellular stores, causing smooth muscle relaxation and vasodilation.[2] Ticlopidine, a thienopyridine derivative, is an irreversible antagonist of the P2Y12 receptor on platelets.[3] It requires metabolic activation to its active form, which then selectively inhibits ADP-induced platelet aggregation.[3]
Mechanism of Action: Signaling Pathways
The anti-thrombotic effects of Beraprost and Ticlopidine are mediated through distinct signaling pathways.
Beraprost Signaling Pathway
Beraprost mimics the action of prostacyclin (PGI2) by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates, ultimately leading to a decrease in intracellular calcium concentrations and the inhibition of platelet activation and aggregation.
Beraprost signaling pathway in platelets.
Ticlopidine Signaling Pathway
Ticlopidine is a prodrug that is metabolized in the liver to an active thiol derivative. This active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface, a key receptor for ADP. By blocking the P2Y12 receptor, Ticlopidine prevents the ADP-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels and inhibiting platelet activation and aggregation.[3]
Ticlopidine signaling pathway in platelets.
Experimental Models of Thrombosis
A common preclinical model to evaluate anti-thrombotic agents is the ferric chloride (FeCl₃)-induced arterial thrombosis model. This model is valued for its simplicity and sensitivity to both anticoagulant and anti-platelet drugs.[4]
Workflow for FeCl₃-Induced Arterial Thrombosis Model
The following diagram illustrates a typical workflow for inducing and assessing arterial thrombosis in a rodent model.
Workflow for FeCl₃-induced thrombosis model.
Detailed Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent. The ventral neck area is shaved, and a midline incision is made to expose the left common carotid artery. The artery is carefully dissected from the surrounding tissues.
-
Drug Administration: Animals are randomly assigned to treatment groups. Beraprost, Ticlopidine, or a vehicle control is administered orally (p.o.) or intravenously (i.v.) at predetermined doses and time points before the induction of thrombosis.
-
Thrombosis Induction: A small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 10-35% w/v) is applied to the adventitial surface of the exposed carotid artery for a specific duration (e.g., 5-10 minutes). After the application period, the filter paper is removed, and the area is rinsed with saline.
-
Blood Flow Monitoring: A Doppler flow probe is placed around the carotid artery distal to the site of injury to monitor blood flow continuously. The time to occlusion (TTO) is defined as the time from the application of FeCl₃ until blood flow ceases (reaches zero) and does not resume for a set period.
-
Thrombus Analysis: At the end of the experiment, the injured arterial segment can be excised, and the formed thrombus can be isolated and weighed. Histological analysis of the vessel segment can also be performed.
-
Data Analysis: The primary endpoints, such as TTO and thrombus weight, are compared between the different treatment groups using appropriate statistical methods.
Head-to-Head Comparison Data
Table 1: In Vitro Anti-Platelet Aggregation Activity
| Compound | Agonist | IC₅₀ (nM) | Species | Reference |
| Beraprost | U46619 (Thromboxane A₂ analog) | 0.2-0.5 | Human | [5] |
| Beraprost | ADP | 2-5 | Human | [5] |
| Ticlopidine | ADP | Not directly measured (acts via active metabolite) | Human/Rat | [3][6] |
Note: Ticlopidine is a prodrug and its in vitro activity is not a reliable measure of its in vivo efficacy. Its antiplatelet effect is due to the irreversible binding of its active metabolite to the P2Y12 receptor.
Table 2: In Vivo Efficacy in Animal Thrombosis Models
| Compound | Animal Model | Species | Dosage | Key Findings | Reference |
| Beraprost | Arachidonate-induced sudden death (stroke model) | Rabbit | 1 or 3 mg/kg, p.o. | Decreased incidence of convulsion and mortality. | [1] |
| Beraprost | Spontaneous stroke in SHRSP | Rat | 100 µg/kg, p.o. (twice daily) | Improved survival rate and decreased incidence of stroke. | [1] |
| Ticlopidine (analogue Clopidogrel) | FeCl₂-induced carotid artery thrombosis | Rat | ED₅₀ = 1.0 +/- 0.2 mg/kg, p.o. | Dose-dependent inhibition of thrombus formation. | |
| Ticlopidine (analogue Clopidogrel) | Photochemical-induced MCA thrombosis | Rat | 3-10 mg/kg, p.o. | Significantly prolonged time to thrombotic occlusion and reduced ischemic damage. |
Note: The data presented for Ticlopidine is from studies using its more potent analogue, Clopidogrel. SHRSP: Stroke-prone spontaneously hypertensive rats; MCA: Middle cerebral artery.
Clinical Comparison
A multicenter, single-blind, randomized, controlled study in Chinese patients with chronic peripheral arterial occlusion (CPAO) provides the most direct comparison between Beraprost and Ticlopidine.
Table 3: Clinical Efficacy and Tolerability in Patients with CPAO
| Parameter | Beraprost | Ticlopidine | P-value | Reference |
| Efficacy | [7] | |||
| Improvement in cool sensation (at 6 weeks) | Significantly greater improvement | - | <0.05 | [7] |
| Improvement in limb pain (at 6 weeks) | Significant improvement vs. baseline | Significant improvement vs. baseline | NS | [7] |
| Ankle-brachial index (ABI) increase (at 6 weeks) | Significant increase vs. baseline | Significant increase vs. baseline | NS | [7] |
| Tolerability | [7] | |||
| Patients with any adverse events | Lower incidence | Higher incidence | <0.001 | [7] |
| Patients with adverse drug reactions | 6.2% | 22.4% | <0.05 | [7] |
| Withdrawals due to adverse events | 0% | 8.6% | <0.05 | [7] |
NS: Not Significant
The study concluded that in this patient population, Beraprost was more efficacious in relieving symptoms of CPAO and was better tolerated than Ticlopidine.[7]
Conclusion
Beraprost and Ticlopidine are effective anti-thrombotic agents that operate through distinct mechanisms of action. Beraprost, a prostacyclin analogue, increases intracellular cAMP, while Ticlopidine, a P2Y12 antagonist, prevents ADP-mediated platelet activation.
While direct head-to-head preclinical data in thrombosis models is lacking, the available evidence from individual animal studies suggests that both compounds have significant anti-thrombotic effects. A clinical study in patients with chronic peripheral arterial occlusion indicated that Beraprost may offer a better efficacy and tolerability profile compared to Ticlopidine.[7]
Further direct comparative studies in standardized preclinical thrombosis models are warranted to provide a more definitive head-to-head comparison of their anti-thrombotic potential.
References
- 1. The effects of beraprost Na, a stable prostacyclin analog, on animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ipstherapeutique.com [ipstherapeutique.com]
- 5. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ticlopidine and clopidogrel (SR 25990C) selectively neutralize ADP inhibition of PGE1-activated platelet adenylate cyclase in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of beraprost and ticlopidine in Chinese patients with chronic peripheral arterial occlusion: a multicenter, single-blind, randomized, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Beraprost Sodium Versus Placebo in Animal Models of Intermittent Claudication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Beraprost Sodium, a prostacyclin (PGI₂) analogue, against placebo in preclinical animal models of intermittent claudication. The data presented is compiled from peer-reviewed studies to offer an objective overview of the agent's performance, supported by detailed experimental methodologies and mechanistic insights.
Mechanism of Action
This compound is a stable, orally active prostacyclin analogue.[1] Its therapeutic effects in intermittent claudication are primarily attributed to its vasodilatory and antiplatelet properties.[1] Beraprost binds to prostacyclin (IP) receptors on vascular smooth muscle and platelets. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels inhibit the release of calcium ions (Ca²⁺) from intracellular stores, resulting in smooth muscle relaxation and vasodilation.[1] Additionally, the increase in cAMP interferes with platelet aggregation, contributing to improved blood flow.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Efficacy Data in Animal Models
The efficacy of this compound has been evaluated in various animal models of peripheral artery disease, which mimics intermittent claudication. The primary endpoints assessed include walking distance, blood flow, and markers of angiogenesis.
Performance Metrics: Walking Ability and Blood Pressure
| Parameter | Animal Model | Treatment Group | Control Group (Placebo/Vehicle) | Outcome | Reference |
| Walking Time (seconds) | Rat Femoral Artery Ligation | This compound (50 µg/kg, b.i.d.) | Vehicle | Significant prolongation in walking time on day 5. | Miyamoto et al., 2006[2] |
| Femoral/Carotid Arterial Blood Pressure Ratio | Rat Femoral Artery Ligation | This compound (50 µg/kg, b.i.d.) | Vehicle | Significant increase on day 2, indicating improved blood flow. | Miyamoto et al., 2006[2] |
Angiogenesis and Neovascularization
| Parameter | Animal Model | Treatment Group | Control Group (Saline) | Outcome | Reference |
| Capillary Density (per field) | Rabbit Ischemic Hindlimb | This compound (600 µg/kg daily) | Saline | Increased capillary density (33 ± 6.9 vs. 19 ± 1.8). | Otsuka et al. |
| VEGF mRNA Expression | Cultured Rat Aortic Smooth Muscle Cells | This compound | Control | Increased VEGF mRNA levels. | Atsuta et al., 2009[3] |
| PAI-1 mRNA Expression | Cultured Rat Aortic Smooth Muscle Cells | This compound | Control | Significantly decreased PAI-1 mRNA levels. | Atsuta et al., 2009[3] |
Experimental Protocols
Animal Model of Intermittent Claudication: Femoral Artery Ligation in Rats
This model is widely used to simulate peripheral artery disease and induce symptoms analogous to intermittent claudication.
Surgical Procedure:
-
Anesthesia: Male Wistar rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
-
Surgical Site Preparation: The surgical area in the hindlimb is shaved and disinfected.
-
Incision: A small incision is made in the skin overlying the femoral artery.
-
Vessel Isolation: The femoral artery is carefully dissected and separated from the adjacent femoral vein and nerve.
-
Ligation: The femoral artery is ligated at two points, typically proximal and distal to the deep femoral artery, using surgical silk.
-
Excision (Optional but common): The segment of the artery between the two ligatures is often excised to ensure complete occlusion.
-
Closure: The muscle and skin incisions are closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia.
This procedure leads to a significant reduction in blood flow to the hindlimb, resulting in ischemia and impaired walking ability.
Caption: Workflow for Femoral Artery Ligation.
Functional Assessment: Rotarod Test
The rotarod test is a standard method for evaluating motor coordination, balance, and exercise tolerance in rodents.
Protocol:
-
Acclimatization: Rats are habituated to the testing room and the rotarod apparatus for a set period before the experiment.
-
Training: Animals are trained on the rotarod at a low, constant speed for several trials to establish a baseline performance.
-
Testing:
-
The rotarod is set to either a constant speed or an accelerating speed protocol.
-
The rat is placed on the rotating rod.
-
The latency to fall from the rod is recorded as the primary measure of walking ability.
-
-
Data Analysis: The walking times of the Beraprost-treated group are compared to the placebo group to determine the therapeutic effect.
Summary and Conclusion
The experimental protocols described, including the femoral artery ligation model and the rotarod test, are standard and reproducible methods for evaluating potential therapeutics for intermittent claudication. The collective evidence from these animal models supports the therapeutic potential of this compound in treating intermittent claudication by improving blood flow, enhancing angiogenesis, and consequently, improving functional outcomes. These findings provide a strong rationale for the clinical investigation of this compound in patients with peripheral artery disease.
References
- 1. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of walking disturbance by this compound in rat femoral artery occlusion models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a stable prostacyclin analogue this compound on VEGF and PAI-1 gene expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Network Meta-Analysis of Prostacyclin Analogs: Comparative Efficacy, Safety, and Mechanisms in Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prostacyclin analogs, with a particular focus on Beraprost, for the treatment of pulmonary arterial hypertension (PAH). Drawing on data from network meta-analyses, this document synthesizes efficacy and safety outcomes, details the experimental protocols of pivotal clinical trials, and visualizes the underlying signaling pathways and analytical frameworks.
Comparative Efficacy of Prostacyclin Analogs
Network meta-analyses allow for the simultaneous comparison of multiple treatments from a collection of clinical trials, even in the absence of direct head-to-head studies. The following tables summarize the comparative efficacy of Beraprost, Epoprostenol, Iloprost, and Treprostinil based on key clinical endpoints.
Table 1: Improvement in 6-Minute Walk Distance (6MWD)
| Comparison | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Citation |
| Epoprostenol vs. Placebo | 52.19 | 24.28 to 113.39 | [1] |
| Treprostinil vs. Placebo | 30.15 | 19.29 to 40.01 | [1] |
| Beraprost vs. Placebo | 34.04 | 9.18 to 58.91 | [2] |
| Epoprostenol vs. Beraprost | 44.24 | - | [3] |
| Epoprostenol vs. Iloprost | 44.39 | - | [3] |
| Epoprostenol vs. Treprostinil | 33.38 | - | [3] |
Table 2: Improvement in Functional Class (FC)
| Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Epoprostenol vs. Placebo | 42.79 | 10.63 to 301.98 | [1][3] |
| Epoprostenol vs. Beraprost | 33.79 | 5.76 to 373.41 | [3] |
| Epoprostenol vs. Iloprost | 27.71 | 4.52 to 339.54 | [3] |
| Epoprostenol vs. Treprostinil | 26.25 | 3.94 to 256.03 | [3] |
| Treprostinil vs. Beraprost | 1.28 | - | [3] |
| Treprostinil vs. Iloprost | 1.04 | - | [3] |
Table 3: Mortality
| Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Epoprostenol vs. Placebo | 0.21 | 0.03 to 0.90 | [3] |
| Treprostinil vs. Placebo | 0.58 | 0.41 to 0.84 | [2] |
| Ambrisentan vs. Placebo | 0.29 | 0.11 to 0.78 | [2] |
Note: Data for Beraprost and Iloprost vs. Placebo on mortality were not consistently reported as statistically significant in the reviewed meta-analyses.
Comparative Safety: Discontinuation of Treatment
Treatment discontinuation rates can be an indicator of a drug's overall safety and tolerability.
Table 4: Discontinuation of Treatment
| Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | Citation |
| Beraprost vs. Iloprost | 10.07 | 1.47 to 160.65 | [1] |
| Beraprost vs. Treprostinil | 3.50 | - | [3] |
| Beraprost vs. Epoprostenol | 4.41 | - | [3] |
| Iloprost vs. Treprostinil | 5.26 | - | [3] |
Experimental Protocols of Key Clinical Trials
The findings of the network meta-analyses are based on data from various randomized controlled trials (RCTs). The methodologies of two pivotal trials involving Beraprost are detailed below.
The ALPHABET Study (Arterial Pulmonary Hypertension and Beraprost European Trial)
-
Objective: To assess the efficacy and safety of oral Beraprost in patients with PAH.[4]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4][5]
-
Participants: 130 patients with NYHA functional class II and III PAH.[5]
-
Intervention: Patients were randomized to receive either Beraprost or a placebo for 12 weeks. The initial dose of Beraprost was 20 micrograms four times daily, which was titrated weekly by 20 micrograms as tolerated, up to a maximum of 120 micrograms four times daily.[5]
-
Primary Endpoint: The primary outcome was the change in exercise capacity as measured by the 6-minute walk test (6MWD).[4][5]
-
Secondary Endpoints: These included changes in the Borg Dyspnea Index, cardiopulmonary hemodynamics, and NYHA functional class.[4]
-
Key Findings: After 12 weeks, patients treated with Beraprost showed a significant improvement in 6MWD compared to the placebo group (a mean difference of 25.1 meters).[4][5] Improvements were also observed in the Borg dyspnea index.[4] However, there were no statistically significant changes in cardiopulmonary hemodynamics or NYHA functional class.[4]
The Beraprost Therapy for Pulmonary Arterial Hypertension Trial
-
Objective: To evaluate the effect of Beraprost on disease progression, exercise capacity, hemodynamics, and quality of life over a 12-month period in patients with PAH.[6]
-
Study Design: A 12-month, double-blind, randomized, placebo-controlled trial.
-
Participants: 116 patients with WHO functional class II or III PAH.
-
Intervention: Patients were randomized to receive either the maximal tolerated dose of Beraprost sodium (median dose of 120 μg four times a day) or a placebo for 12 months.[6]
-
Primary Endpoint: The primary endpoint was disease progression, defined as death, transplantation, need for epoprostenol rescue, or a greater than 25% decrease in peak oxygen consumption (VO2).
-
Secondary Endpoints: These included exercise capacity (assessed by 6MWD and peak VO2), Borg dyspnea score, hemodynamics, symptoms of PAH, and quality of life.
-
Key Findings: Treatment with Beraprost showed a reduction in disease progression at six months, but this effect was not sustained at longer follow-up intervals.[6] Similarly, the 6-minute walk distance improved at three and six months but not at nine or 12 months, suggesting that the beneficial effects of Beraprost may diminish over time.[6]
Signaling Pathways of Prostacyclin Analogs
Prostacyclin analogs, including Beraprost, exert their therapeutic effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Prostacyclin Analog Signaling Pathway.
Beraprost and other prostacyclin analogs bind to the IP receptor, activating a Gs protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP).[7] Increased cAMP levels activate Protein Kinase A (PKA), leading to downstream effects that result in vasodilation and the inhibition of platelet aggregation.[8] Some research also suggests that Beraprost may exert some of its effects through cross-binding to the prostaglandin E2 receptor subtype 4 (EP4), which can also contribute to vasodilation.[9][10][11]
Network Meta-Analysis Workflow
The process of conducting a network meta-analysis follows a structured methodology, often guided by the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement. This ensures a transparent and reproducible synthesis of evidence.
Caption: Network Meta-Analysis Workflow (PRISMA).
The workflow begins with clearly defining the research question and protocol. A systematic search is then conducted to identify relevant studies, from which data are extracted and the risk of bias is assessed. An evidence network is constructed to visualize the direct and indirect comparisons between treatments. Both traditional pairwise and network meta-analyses are then performed. A key step is to assess for inconsistency between direct and indirect evidence. Finally, the findings are summarized, treatments may be ranked, and the entire process is reported in accordance with the PRISMA extension for network meta-analyses.[12]
References
- 1. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 6. Beraprost Therapy for Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 7. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 10. Beraprost Upregulates KV Channel Expression and Function via EP4 Receptor in Pulmonary Artery Smooth Muscle Cells Obtained from Rats with Hypoxia-Induced Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMA — PRISMA statement [prisma-statement.org]
Validating Biomarkers for Beraprost Sodium Response: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the preclinical validation of Beraprost Sodium, a synthetic prostacyclin analogue, this guide offers a comparative overview of key biomarkers across various research models. This compound is recognized for its vasodilatory, antiplatelet, and cytoprotective effects, primarily through its action on the prostacyclin (IP) receptor and subsequent signaling pathways.
This document summarizes quantitative data from studies in pulmonary hypertension and diabetic nephropathy models, details the experimental protocols for biomarker validation, and provides visual representations of the underlying signaling mechanisms and experimental workflows.
Comparative Analysis of Biomarkers for this compound Response
The therapeutic effects of this compound can be monitored through a range of biomarkers that vary depending on the disease model. The following tables provide a comparative summary of these biomarkers in rat models of pulmonary hypertension and diabetic nephropathy, as well as a canine model of chronic pulmonary hypertension.
| Biomarker Category | Pulmonary Hypertension (Rat Model) | Diabetic Nephropathy (Rat Model) | Chronic Pulmonary Hypertension (Canine Model) |
| Hemodynamic | Pulmonary Arterial Pressure (Ppa): Significantly suppressed in a dose-dependent manner.[1] | Not a primary endpoint in most studies. | Systolic Pulmonary Arterial Pressure (PAP): Significantly decreased at all tested doses.[2][3][4][5] |
| Systemic Arterial Pressure (Psa): Not significantly lowered in a dose-dependent manner.[1] | Not a primary endpoint in most studies. | Pulmonary Vascular Impedance (PVI): Significantly decreased at all tested doses.[2][3][4][5][6] | |
| Systemic Vascular Impedance (SVI): Significantly decreased at higher doses.[2][3][4][5] | |||
| Biochemical | Plasma PGI2 and PGE2 Levels: Depressed levels in diseased rats were elevated by Beraprost treatment. | Blood Urea Nitrogen (BUN): Significantly decreased.[4][7] | Data not available in the reviewed studies. |
| Serum Creatinine (Cr): Significantly decreased.[4][7] | |||
| 24-hour Urinary Albumin (UAlb): Significantly lower in the Beraprost-treated group.[4][7] | |||
| Inflammatory | Data not extensively reported in the reviewed studies for this model. | Interleukin-6 (IL-6): Significantly lower in the Beraprost-treated group.[4][7] | Inhibition of inflammatory cytokine production is a known mechanism, but specific data from this model is not detailed in the reviewed studies.[2][6] |
| Tumor Necrosis Factor-alpha (TNF-α): Significantly lower in the Beraprost-treated group.[4] | |||
| High-sensitivity C-reactive protein (hs-CRP): Significantly lower in the Beraprost-treated group.[4][7] | |||
| Molecular/Histological | Pulmonary Artery Remodeling: Rescued structural proliferation abnormalities (inner and outer circumference, smooth muscle layer thickness). | Phosphorylated p38 MAPK: Expression effectively decreased with treatment.[8][9] | Data not available in the reviewed studies. |
| Right Ventricular Hypertrophy Index (RVHI): Significantly rescued by Beraprost treatment. | Transforming Growth Factor-beta 1 (TGF-β1): Protein expression decreased. | ||
| Kv Channel Gene Expression (Kv1.5, Kv1.2, Kv2.1): Decreased expression in diseased rats recovered with treatment. | Cyclooxygenase-2 (COX-2): Protein expression decreased. | ||
| Collagen Type IV Expression: Increased expression in diabetic kidneys was attenuated.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are summaries of experimental protocols used in key research models for evaluating this compound's efficacy.
Monocrotaline-Induced Pulmonary Hypertension in Rats
This is a widely used model to induce pulmonary arterial hypertension and assess therapeutic interventions.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg is administered.[1][3][10] Control animals receive a saline injection.
-
This compound Administration: Beraprost can be administered orally, mixed in the drinking water at concentrations ranging from 1.5 to 10.0 µg/mL, or via intragastric gavage at doses around 300 µg/kg per day.[1] Treatment typically starts shortly after MCT injection and continues for several weeks.[11]
-
Biomarker Assessment:
-
Hemodynamic Measurements: At the end of the study period (e.g., 3 weeks), rats are anesthetized, and pulmonary and systemic arterial pressures are measured via catheterization.[1]
-
Histological Analysis: The heart and lungs are collected for histological examination to assess pulmonary vascular remodeling and right ventricular hypertrophy. The Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) is calculated as a measure of right ventricular hypertrophy.[3]
-
Molecular Analysis: Plasma can be collected for ELISA-based measurement of PGI2 and PGE2 levels. Lung tissue can be used to analyze gene expression of relevant targets, such as Kv channels, via qPCR.
-
Streptozotocin-Induced Diabetic Nephropathy in Rats
This model is used to investigate the renal-protective effects of this compound in the context of diabetes.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Induction of Diabetic Nephropathy: A high-fat diet is provided for several weeks to induce insulin resistance, followed by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 30 mg/kg.[8] Control rats receive a citrate buffer injection. Diabetes is confirmed by measuring blood glucose levels.[8]
-
This compound Administration: Beraprost is administered orally, often via intragastric gavage, at a dose of approximately 0.6 mg/kg/day.[7][8] The treatment period typically lasts for 8 to 12 weeks.[8]
-
Biomarker Assessment:
-
Renal Function Tests: 24-hour urine is collected to measure total protein or albumin excretion. Blood samples are collected to measure serum creatinine and BUN levels.[4][7]
-
Inflammatory Markers: Serum levels of IL-6, TNF-α, and hs-CRP are measured using ELISA kits.[4]
-
Signaling Pathway Analysis: Kidney tissue is harvested for Western blot analysis to determine the protein expression levels of key signaling molecules like phosphorylated p38 MAPK, TGF-β1, and COX-2.[4][8] Immunohistochemistry can be used to assess the deposition of extracellular matrix proteins like collagen type IV.[8]
-
Chronic Embolic Pulmonary Hypertension in Dogs
This model provides a larger animal perspective on the hemodynamic effects of this compound.
Protocol:
-
Animal Model: Beagles are a commonly used breed for this model.
-
Induction of Pulmonary Hypertension: Chronic embolic pulmonary hypertension is induced, though the specific method of induction is not detailed in the provided search results.
-
This compound Administration: Beraprost is administered orally at doses ranging from 5 to 25 µg/kg twice a day in a prospective crossover study design.[2][3][4][5] Each treatment period lasts for one week, followed by a washout period.[3][4][5]
-
Biomarker Assessment:
-
Hemodynamic and Cardiac Function: Invasive pulmonary arterial pressure (PAP) measurement, echocardiography, and non-invasive systemic blood pressure measurement are performed before and after each treatment period.[2][3][4][5] Key parameters include systolic PAP, pulmonary vascular impedance (PVI), and systemic vascular impedance (SVI). Echocardiography is used to assess right and left ventricular function.[6]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of this compound's mechanism of action and the validation of its biomarkers.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Orally administered this compound inhibits pulmonary hypertension induced by monocrotaline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertension [frontiersin.org]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Investigation of this compound on Cardiac Function and Hemodynamics in Canine Models of Chronic Pulmonary Hypertensi… [ouci.dntb.gov.ua]
- 6. This compound for Pulmonary Hypertension in Dogs: Effect on Hemodynamics and Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on renal function and inflammatory factors of rats with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protective Effect of this compound on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Protective Effect of this compound on Diabetic Nephropathy by Inhibiting Inflammation and p38 MAPK Signaling Pathway in High-Fat Diet/Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
A Comparative Analysis of Beraprost Sodium and Sildenafil in the Attenuation of Experimental Pulmonary Hypertension
For Immediate Release
Osaka, Japan - A seminal study in the American Journal of Respiratory and Critical Care Medicine provides a head-to-head comparison of two key oral therapeutic agents, Beraprost Sodium and Sildenafil, in a well-established experimental model of pulmonary hypertension. The research, conducted by Itoh et al. (2004), elucidates the individual and combined efficacy of these drugs, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiovascular and pulmonary medicine. The findings from this and other relevant studies are synthesized here to provide a comprehensive comparison.
Pulmonary hypertension is a life-threatening condition characterized by elevated pressure in the pulmonary arteries, leading to right ventricular failure and death. This guide compares this compound, a prostacyclin analogue, and Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, based on their performance in preclinical experimental models of pulmonary hypertension, primarily the monocrotaline-induced rat model.
Executive Summary of Comparative Efficacy
The pivotal study by Itoh et al. (2004) demonstrated that while both this compound and Sildenafil individually attenuated the development of monocrotaline-induced pulmonary hypertension, combination therapy resulted in a superior therapeutic effect. This was evidenced by more significant improvements in pulmonary hemodynamics, reduced right ventricular hypertrophy, and enhanced survival rates compared to either drug administered alone.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from the comparative study by Itoh et al. (2004), showcasing the effects of this compound, Sildenafil, and their combination on critical parameters of pulmonary hypertension.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mm Hg) | Ratio of Right Ventricular to Body Weight (RV/BW) (x10⁻³) |
| Control (Saline) | 55 ± 3 | 1.2 ± 0.1 |
| This compound | 45 ± 2 | 0.9 ± 0.1 |
| Sildenafil | 42 ± 3 | 0.8 ± 0.1 |
| Combination | 35 ± 2†‡ | 0.6 ± 0.1†‡ |
| Data are presented as mean ± SEM. | ||
| p < 0.05 vs. Control. | ||
| †p < 0.05 vs. This compound. | ||
| ‡p < 0.05 vs. Sildenafil.* |
Table 2: Pulmonary Vascular Remodeling
| Treatment Group | Medial Wall Thickness (%) |
| Control (Saline) | 35 ± 2 |
| This compound | 28 ± 2 |
| Sildenafil | 25 ± 1 |
| Combination | 20 ± 1†‡ |
| Data are presented as mean ± SEM. | |
| p < 0.05 vs. Control. | |
| †p < 0.05 vs. This compound. | |
| ‡p < 0.05 vs. Sildenafil. |
Table 3: Survival Rate
| Treatment Group | Survival Rate at 6 Weeks (%) |
| Control (Saline) | 30 |
| This compound | 80 |
| Sildenafil | 90 |
| Combination | 100 |
Signaling Pathways: Mechanisms of Action
This compound and Sildenafil exert their therapeutic effects through distinct but complementary signaling pathways within the pulmonary artery smooth muscle cells.
This compound Signaling Pathway
Beraprost, a stable prostacyclin (PGI₂) analogue, binds to the prostacyclin receptor (IP receptor) on the surface of pulmonary artery smooth muscle cells. This interaction activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in vasodilation and inhibition of smooth muscle cell proliferation.[1][2] One of the key anti-proliferative mechanisms involves the upregulation of the cyclin-dependent kinase inhibitor p27kip1, which leads to cell cycle arrest.[1][3]
Sildenafil Signaling Pathway
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the pulmonary vasculature.[4] Endothelial cells produce nitric oxide (NO), which diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP activates Protein Kinase G (PKG), which mediates vasodilation by decreasing intracellular calcium levels and promotes anti-proliferative effects.[4][5] Sildenafil's inhibition of PDE5 prevents the breakdown of cGMP, thereby amplifying the NO-sGC-cGMP signaling pathway.[4] The anti-proliferative effects are partly mediated through the inhibition of the ERK signaling pathway.[6]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data.
Monocrotaline-Induced Pulmonary Hypertension Model
The monocrotaline (MCT) rat model is a widely used and reproducible model for studying pulmonary hypertension.[7][8][9]
Workflow for Monocrotaline-Induced Pulmonary Hypertension and Treatment
Protocol Details:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Pulmonary Hypertension: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.[8]
-
Treatment Groups: The rats are randomized into different treatment groups:
-
Control group (receiving saline)
-
This compound group
-
Sildenafil group
-
Combination therapy group (this compound + Sildenafil)
-
-
Drug Administration: The drugs are administered orally twice a day for a period of three weeks.
-
Hemodynamic Measurements: After the treatment period, rats are anesthetized, and a catheter is inserted into the right ventricle to measure the right ventricular systolic pressure (RVSP).
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the RV weight to the body weight (BW) is calculated as an index of right ventricular hypertrophy.
-
Histological Analysis of Pulmonary Vascular Remodeling: Lung tissue is collected, and the pulmonary arteries are examined histologically. The percentage of medial wall thickness is calculated to assess the degree of vascular remodeling.
-
Survival Analysis: A separate cohort of animals is observed for a longer period (e.g., 6 weeks) to determine the survival rate in each treatment group.
Conclusion
The available experimental data strongly suggest that both this compound and Sildenafil are effective in mitigating the pathological features of pulmonary hypertension in the monocrotaline rat model. Notably, the combination of these two agents demonstrates a synergistic effect, leading to more pronounced improvements in hemodynamics, a greater reduction in right ventricular hypertrophy and pulmonary vascular remodeling, and a significantly higher survival rate. These findings underscore the potential of combination therapy targeting different signaling pathways in the management of pulmonary hypertension. The distinct mechanisms of action of this compound (cAMP-PKA pathway) and Sildenafil (cGMP-PKG pathway) provide a strong rationale for their combined use. Further research is warranted to translate these preclinical findings into optimized therapeutic strategies for patients with pulmonary hypertension.
References
- 1. Effect of hypoxia and this compound on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Effect of hypoxia and this compound on human pulmonary arterial smooth muscle cell proliferation: the role of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Antiproliferative effect of sildenafil on human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of Beraprost Sodium in the Treatment of Vascular Disorders
An objective review of Beraprost Sodium's therapeutic efficacy, supported by a cross-study validation of clinical trial data. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a synthetic, orally active prostacyclin (PGI₂) analogue, has been investigated for its therapeutic potential in various vascular disorders, primarily pulmonary arterial hypertension (PAH) and peripheral arterial disease (PAD). Its mechanism of action centers on vasodilation, inhibition of platelet aggregation, and cytoprotection. This guide provides a comparative analysis of this compound's performance against placebo and other therapeutic alternatives, with a focus on quantitative data from key clinical trials and detailed experimental methodologies.
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound exerts its effects by mimicking the action of endogenous prostacyclin.[1] It binds to prostacyclin (IP) receptors on the surface of vascular smooth muscle and endothelial cells, as well as platelets.[1][2] This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets.[2] This cascade of events results in a decrease in intracellular calcium levels, causing vasodilation and inhibiting platelet aggregation.[1][3] Furthermore, Beraprost has been shown to inhibit the proliferation of vascular smooth muscle cells, a key factor in the pathology of diseases like PAH.[1][2]
Therapeutic Efficacy in Pulmonary Arterial Hypertension (PAH)
The efficacy of this compound in PAH has been evaluated in several randomized, placebo-controlled trials. A key study is the Arterial Pulmonary Hypertension and Beraprost European Trial (ALPHABET).[4]
Comparison of this compound vs. Placebo in PAH (ALPHABET Study)
| Endpoint | This compound | Placebo | Difference | p-value |
| Change in 6-Minute Walk Distance (6MWD) at 12 Weeks | ||||
| Overall Population | +25.1 m | - | 25.1 m | 0.036[5] |
| Primary Pulmonary Hypertension (PPH) Subgroup | +46.1 m | - | 46.1 m | 0.035[5] |
| Change in Borg Dyspnea Index (BDI) at 12 Weeks | -0.94 | - | -0.94 | 0.009[5] |
| Hemodynamic Parameters at 12 Weeks | No significant change | No significant change | - | Not significant[5][6] |
| NYHA Functional Class | No significant change | No significant change | - | Not significant[5][6] |
Experimental Protocol: ALPHABET Study [5][6]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 130 patients with PAH, classified as New York Heart Association (NYHA) functional class II or III. Etiologies included primary pulmonary hypertension (PPH) and PAH associated with connective tissue diseases, congenital heart disease, and portal hypertension.[4][6]
-
Dosing Regimen: this compound was initiated at 20 micrograms four times daily and titrated weekly by 20 micrograms as tolerated, up to a maximum of 120 micrograms four times daily. The median dose achieved was 80 micrograms four times a day.[5][6]
-
Primary Endpoint: Change in exercise capacity as measured by the 6-minute walk test (6MWD).[5][6]
-
Secondary Endpoints: Changes in Borg Dyspnea Index (BDI), cardiopulmonary hemodynamics, and NYHA functional class.[5][6]
A longer-term, 12-month study also showed that while Beraprost-treated patients had improved 6MWD at 3 and 6 months, this effect was not sustained at 9 or 12 months.[7] Similarly, a reduction in disease progression was observed at 6 months but not at later time points.[7][8]
The following workflow illustrates the typical progression of a patient through a clinical trial like the ALPHABET study.
Therapeutic Efficacy in Peripheral Arterial Disease (PAD)
This compound has also been evaluated for the treatment of intermittent claudication in patients with PAD. However, the results from clinical trials have been inconsistent.[3][9] One large, double-blind, randomized controlled trial found no significant improvement in maximum walking distance or pain-free walking distance in the Beraprost group compared to the placebo group.[9] Conversely, another large trial suggested that Beraprost was as effective as ticlopidine in treating Buerger's disease and arteriosclerosis obliterans, with patients reporting reduced ulcer size and pain.[3] A study focusing on diabetic patients with PAD showed significant improvement in subjective symptoms such as burning, coldness, edema, and exertional pain after 12 weeks of Beraprost treatment.[10][11]
Comparison of this compound vs. Placebo in Intermittent Claudication
| Endpoint (at 6 months) | This compound (n=385) | Placebo (n=377) | p-value |
| Change in Maximum Walking Distance | +16.7% | +14.6% | Not Significant[9] |
| Change in Pain-Free Walking Distance | No significant improvement | No significant improvement | Not Significant[9] |
| Quality of Life Measures | No improvement | No improvement | Not Significant[9] |
Comparative Landscape and Future Directions
While Beraprost offers the advantage of oral administration over infused prostacyclins, its therapeutic benefits appear to be modest and may diminish over time.[4][7][8] In the context of PAH, other oral therapies such as endothelin receptor antagonists (e.g., bosentan) and phosphodiesterase-5 inhibitors (e.g., sildenafil) have shown more robust and sustained improvements in exercise capacity and hemodynamics in some studies.[4] For instance, in the BREATHE-1 study, bosentan demonstrated a mean difference of 44 meters in 6MWD compared to placebo.[4]
More recently, the selective IP receptor agonist, selexipag, has been developed to overcome some of the limitations of earlier oral prostanoids.[12][13] Studies have explored switching patients from Beraprost to selexipag, with some evidence suggesting potential benefits in a subgroup of patients who can tolerate higher doses, though overall significant improvements in hemodynamics or exercise capacity were not consistently observed.[14][15]
Summary and Conclusion
Cross-study validation indicates that this compound provides a modest, and in some cases transient, therapeutic benefit in patients with PAH, particularly in improving exercise capacity and symptoms in the short term.[4][5][7] Its efficacy in PAD for improving walking distance is not well-established, although it may alleviate subjective symptoms.[9][10][11] The development of newer oral prostacyclin pathway drugs like selexipag highlights the ongoing effort to improve upon the therapeutic profile of agents like Beraprost. For researchers and drug development professionals, Beraprost serves as a key benchmark in the evolution of oral prostacyclin analogues, underscoring the need for therapies with more sustained and potent clinical effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Effects of this compound, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 7. Beraprost therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beraprost Therapy for Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 9. Treatment of intermittent claudication with this compound, an orally active prostaglandin I2 analogue: a double-blinded, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on subjective symptoms in diabetic patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Subjective Symptoms in Diabetic Patients with Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Switching from Beraprost to Selexipag in the Treatment of Pulmonary Arterial Hypertension: Insights from a Phase IV Study of the Japanese Registry (The EXCEL Study: EXChange from bEraprost to seLexipag Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Beraprost Sodium
For researchers, scientists, and professionals in drug development, the integrity of their work extends to the responsible management and disposal of chemical compounds. Beraprost sodium, a potent prostacyclin analogue, requires meticulous handling not only in its application but also in its disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with the highest standards of laboratory practice.
Core Disposal Procedures for this compound
The primary methods for the disposal of this compound are dictated by its chemical nature and the applicable regulations. The Safety Data Sheet (SDS) for this compound specifies that the material should be handled as a chemical substance requiring controlled destruction.
Key Disposal Directives:
-
Professional Destruction: The most recommended method is to send the material to a licensed chemical destruction plant.[1]
-
Controlled Incineration: An alternative is controlled incineration equipped with a flue gas scrubbing system to neutralize harmful emissions.[1]
-
Avoid Sewer Systems: Under no circumstances should this compound be discharged into sewer systems.[1]
-
Prevent Contamination: Care must be taken to prevent the contamination of water, foodstuffs, animal feed, or seeds during storage and disposal.[1]
General Pharmaceutical Waste Management
The disposal of any pharmaceutical agent, including this compound, falls under a framework of regulations primarily governed by the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[2][3]
Regulatory Landscape:
-
Resource Conservation and Recovery Act (RCRA): This federal law outlines the management of hazardous waste from its generation to its final disposal.[2] Certain pharmaceuticals may be classified as hazardous waste under RCRA.
-
EPA Subpart P: Finalized in 2019, this rule provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[3][4] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[3]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[2] It is crucial to be aware of and comply with local requirements.
Disposal of Contaminated Materials and Packaging
Proper disposal extends to materials that have come into contact with this compound.
-
Contaminated Labware: Items such as gloves, bench paper, and empty vials should be collected in suitable, closed containers for disposal.[1] These materials should be treated with the same caution as the chemical itself and disposed of in accordance with appropriate laws and regulations.[1]
-
Packaging: Containers of this compound can be decontaminated by being triply rinsed (or an equivalent method) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
Quantitative Data Summary for Disposal Methods
| Disposal Method | Key Considerations | Regulatory Compliance |
| Licensed Chemical Destruction | Preferred method for chemical waste. Ensures complete and safe destruction of the compound. | Adheres to EPA and local regulations for hazardous and non-hazardous chemical waste. |
| Controlled Incineration | Must be performed in a facility with flue gas scrubbing to prevent the release of harmful substances into the atmosphere. | Complies with EPA standards for the incineration of chemical and pharmaceutical waste. |
| Sanitary Landfill (Packaging) | Only for decontaminated or punctured packaging to prevent reuse. Not for the chemical product itself. | Permissible for non-hazardous solid waste in accordance with local landfill regulations. |
| Recycling (Packaging) | Only for triply-rinsed or equivalently decontaminated containers. | Supports sustainability goals and is encouraged for non-contaminated materials. |
| Sewer System | Strictly Prohibited. Can lead to environmental contamination and is a violation of EPA regulations, including Subpart P for hazardous pharmaceuticals. | Non-compliant with federal and state environmental laws.[1][3] |
Experimental Protocol: Decontamination of this compound Packaging
For laboratories opting to recycle or dispose of packaging in a sanitary landfill, the following decontamination protocol should be followed:
-
Initial Rinse: Empty the container of all visible product. Rinse the container with a suitable solvent (e.g., ethanol or isopropanol, depending on solubility and laboratory protocols) to remove residual this compound. Collect the rinsate for proper chemical waste disposal.
-
Second Rinse: Fill the container approximately one-quarter full with the solvent. Close the container and shake vigorously for at least 30 seconds. Drain the rinsate and collect it with other chemical waste.
-
Third Rinse: Repeat the second rinse step.
-
Drying: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once dry, the container can be offered for recycling or punctured and disposed of in a sanitary landfill.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Logistics for Handling Beraprost Sodium
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Beraprost Sodium, tailored for research, scientific, and drug development professionals. The following procedural steps are designed to ensure a safe laboratory environment and minimize exposure risks.
This compound is a stable prostacyclin analog and a potent vasodilator.[1] While a valuable compound in research, it is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3][4] Adherence to the following safety measures is critical.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment when handling this compound.
| Protection Type | Equipment | Specification | Source |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2][4] |
| Hand Protection | Gloves | Chemical-resistant, impervious gloves. Inspect prior to use. | [2][3] |
| Body Protection | Protective Clothing | Lab coat, fire/flame resistant and impervious clothing. | [2][5] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. | [2][3] |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step process for safely handling this compound within a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, dry, cool, and well-ventilated area.[2][6]
-
Recommended storage temperatures are typically 4°C for short-term and -20°C for long-term stability.[6][7]
-
Store separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[6]
2. Handling and Preparation of Solutions:
-
All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Don appropriate PPE as detailed in the table above before handling the compound.
-
Use non-sparking tools to prevent ignition.[2]
-
When preparing solutions, slowly add the solid to the solvent to minimize dust generation. This compound is soluble in ethanol, DMSO, and dimethylformamide.[7]
3. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and unused this compound, must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant.[4]
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not discharge any this compound waste into sewer systems or the environment.[2][4]
-
Contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[2]
Below is a workflow diagram for the handling and disposal of this compound.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
1. Spills and Leaks:
-
Evacuate personnel from the immediate spill area.[2]
-
Ensure adequate ventilation.[2]
-
Wear full personal protective equipment, including a respirator, chemical-impermeable gloves, and safety goggles.[2]
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Avoid raising dust.[3]
-
Clean the spill area thoroughly.
2. Personal Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
-
Skin Contact: Immediately remove contaminated clothing.[2][3] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2][3] Call a doctor or Poison Control Center immediately.[2]
Below is a logical diagram illustrating the emergency response procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
